9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride
Description
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Properties
IUPAC Name |
9-benzyl-2,9-diazaspiro[5.5]undecane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.2ClH/c1-2-5-15(6-3-1)13-18-11-8-16(9-12-18)7-4-10-17-14-16;;/h1-3,5-6,17H,4,7-14H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJSNBAOPRYLDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CC=CC=C3)CNC1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold
The diazaspiro[5.5]undecane core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric elements, making it an attractive building block in the design of novel therapeutics. Compounds incorporating this moiety have shown a wide range of biological activities, including antagonism of various receptors and potential applications in treating obesity, pain, and central nervous system disorders.[1] The strategic placement of nitrogen atoms within the spirocyclic system allows for the fine-tuning of physicochemical properties such as basicity and hydrogen bonding capacity, which are critical for target engagement and pharmacokinetic profiles.
This technical guide focuses on a specific derivative, 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride, providing a comprehensive overview of its chemical properties, a detailed plausible synthetic route, and its potential applications in drug discovery and development. The N-benzyl group is a common feature in many biologically active compounds, often contributing to hydrophobic interactions within protein binding pockets.[2]
Physicochemical Properties of 9-Benzyl-2,9-diazaspiro[5.5]undecane and its Dihydrochloride Salt
The fundamental properties of 9-Benzyl-2,9-diazaspiro[5.5]undecane and its dihydrochloride salt are summarized below. It is important to note that while some data is available from commercial suppliers, other values are predicted and await experimental verification.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1198286-24-6 | Commercial Suppliers |
| Molecular Formula | C₁₆H₂₆Cl₂N₂ | Commercial Suppliers |
| Molecular Weight | 317.30 g/mol | Commercial Suppliers |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in water and polar organic solvents (predicted for the salt) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | 357.7 ± 35.0 °C (predicted for the free base) | ChemicalBook |
A Plausible Synthetic Pathway
A key intermediate in this proposed synthesis is tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate. The synthesis of the core 2,9-diazaspiro[5.5]undecane structure can be achieved through multi-step sequences, often starting from readily available piperidine derivatives.
The overall proposed synthetic workflow is depicted in the following diagram:
Experimental Protocol (Proposed)
Step 1: Synthesis of tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate
This step involves the N-benzylation of the available secondary amine on the Boc-protected diazaspiro[5.5]undecane core. A standard method for such an alkylation is reductive amination or direct alkylation.
-
To a solution of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add benzaldehyde (1.1 eq) and a reducing agent like sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate.
Step 2: Synthesis of this compound
This final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group and the subsequent formation of the dihydrochloride salt.
-
Dissolve the purified tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as diethyl ether or methanol.
-
To this solution, add a solution of hydrochloric acid in dioxane (e.g., 4 M) or ethereal HCl (excess, >2.0 eq) dropwise with stirring at 0 °C.
-
A precipitate should form upon addition of the acidic solution.
-
Allow the mixture to stir at room temperature for 2-4 hours to ensure complete deprotection and salt formation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any residual impurities.
-
Dry the product under vacuum to yield this compound as a solid.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure of the final product. The ¹H NMR spectrum is expected to show characteristic peaks for the aromatic protons of the benzyl group, the benzylic methylene protons, and the aliphatic protons of the diazaspiro[5.5]undecane core.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule, such as N-H stretches (in the salt form) and C-H stretches.
-
Melting Point Analysis: The melting point of the dihydrochloride salt would be determined as an indicator of its purity.
Applications in Drug Discovery
The this compound is a valuable building block for the synthesis of more complex molecules in drug discovery programs. The diazaspiro[5.5]undecane scaffold has been explored for its utility in developing ligands for a variety of biological targets.
Potential Therapeutic Areas:
-
Central Nervous System (CNS) Disorders: Derivatives of diazaspiro[5.5]undecane have been investigated as antagonists for various CNS receptors. The rigid scaffold allows for precise positioning of substituents to achieve high affinity and selectivity.
-
Pain Management: The development of novel analgesics is an active area of research, and spirocyclic compounds have been explored as scaffolds for opioid and other pain-related receptors.
-
Metabolic Diseases: Some diazaspiro[5.5]undecane derivatives have been studied as inhibitors of enzymes involved in metabolic pathways, suggesting potential applications in the treatment of obesity and related disorders.[1]
The presence of a secondary amine in the 2-position (after potential debenzylation) and the tertiary amine in the 9-position provide two distinct points for further chemical modification, allowing for the generation of diverse chemical libraries for high-throughput screening. The benzyl group at the 9-position can also be a key pharmacophoric element or can be replaced with other substituents to explore structure-activity relationships (SAR).
Conclusion
This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry. While detailed experimental data for this specific compound is not widely published, its synthesis can be reliably approached through established chemical transformations. Its structural features, particularly the rigid diazaspiro[5.5]undecane core, make it an important building block for the design and synthesis of novel therapeutic agents targeting a range of diseases. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.
References
-
tert-butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2 ... - MOLBASE . MOLBASE. Available at: [Link]
-
Organic Chemistry - Inter Chem . Interchim. Available at: [Link]
-
Scheme 1. 4-Benzyl-4-aminopiperidine 3 and N-protected, unsubstituted... - ResearchGate . ResearchGate. Available at: [Link]
-
An Asymmetric Approach Towards 3-Spiropiperidines . University of St Andrews. Available at: [Link]
- CN107108625A - Spiro derivative. Google Patents.
-
4-[3-(tert-butylamino)-2-hydroxypropoxy]spiro[3H ... - MOLBASE . MOLBASE. Available at: [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC . NCBI. Available at: [Link]
-
Identification of a Novel Series of Orexin Receptor Antagonists with a Distinct Effect on Sleep Architecture for the Treatment of Insomnia . ACS Publications. Available at: [Link]
-
tert-butyl 1-benzyl-1,9-diazaspiro[5.5]undecane-9 ... - MOLBASE . MOLBASE. Available at: [Link]
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors . ACS Publications. Available at: [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery - PubMed . NCBI. Available at: [Link]
Sources
An In-Depth Technical Guide to the Molecular Structure of 9-Benzyl-2,9-diazaspiro[5.5]undecane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride, a spirocyclic diamine with significant potential in medicinal chemistry. The unique three-dimensional architecture of this compound class makes it a "privileged scaffold," offering a rigid framework that can be strategically modified to interact with various biological targets. This document will delve into the molecular structure, a proposed synthetic pathway, and the potential pharmacological applications of this intriguing molecule.
Molecular Structure and Properties
This compound is characterized by two piperidine rings sharing a single carbon atom, known as the spiro center. One of the nitrogen atoms is substituted with a benzyl group. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for pharmaceutical applications.
The core structure, a diazaspiro[5.5]undecane, imparts a high degree of conformational rigidity. This rigidity can lead to higher binding affinities and selectivities for biological targets compared to more flexible acyclic or monocyclic analogues. The benzyl group introduces an aromatic moiety capable of engaging in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with target proteins.
Table 1: Physicochemical Properties of 9-Benzyl-2,9-diazaspiro[5.5]undecane
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄N₂ | PubChem |
| Molecular Weight | 244.38 g/mol | PubChem |
| CAS Number | 1198393-02-0 | ChemicalBook[1] |
| Predicted Boiling Point | 357.7±35.0 °C | ChemicalBook[1] |
| Predicted Density | 1.05±0.1 g/cm³ | ChemicalBook[1] |
Proposed Synthesis Pathway
Sources
An In-depth Technical Guide to the Synthesis of 9-Benzyl-2,9-diazaspiro[5.5]undecane Dihydrochloride
Introduction
9-Benzyl-2,9-diazaspiro[5.5]undecane and its salts represent a class of spirocyclic diamines that are of significant interest to researchers in medicinal chemistry and drug development. The rigid, three-dimensional structure of the diazaspiro[5.5]undecane scaffold makes it an attractive building block for the synthesis of novel therapeutic agents. The defined spatial orientation of the two nitrogen atoms allows for the creation of compounds with precise pharmacophoric features, potentially leading to enhanced selectivity and potency for various biological targets. This guide provides a comprehensive, in-depth overview of a plausible and efficient synthetic pathway for the preparation of 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride, a key intermediate for further chemical exploration. The presented synthesis is designed to be robust and scalable, with explanations for the choice of reagents and reaction conditions at each stage.
Strategic Overview of the Synthesis
The synthesis of this compound is a multi-step process that begins with the construction of the core 2,9-diazaspiro[5.5]undecane scaffold. Due to the presence of two secondary amine functionalities, a key strategic element is the use of an orthogonal protecting group strategy to enable selective functionalization of the two nitrogen atoms. The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a range of reaction conditions and its facile removal under acidic conditions.
The overall synthetic strategy can be broken down into four key stages:
-
Synthesis of the 2,9-diazaspiro[5.5]undecane core.
-
Selective protection of one of the nitrogen atoms with a Boc group.
-
N-benzylation of the remaining free secondary amine.
-
Deprotection of the Boc group and formation of the dihydrochloride salt.
This approach ensures that the desired product is obtained with high purity and in a controlled manner.
Detailed Synthetic Pathway and Experimental Protocols
Part 1: Synthesis of the 2,9-diazaspiro[5.5]undecane Core
The construction of the 2,9-diazaspiro[5.5]undecane core is the most complex part of the synthesis. While several methods for the synthesis of related diazaspirocycles have been reported, a common approach involves the use of a double Michael addition or a double reductive amination strategy. For the purpose of this guide, we will outline a conceptual pathway starting from readily available materials, acknowledging that this step may require significant optimization depending on the chosen specific route. A plausible approach involves the use of 1,1-di(cyanomethyl)cyclohexane as a starting material, which can be reduced to the corresponding diamine and subsequently cyclized.
Part 2: Selective Mono-N-Boc Protection
With the 2,9-diazaspiro[5.5]undecane core in hand, the next critical step is to differentiate the two secondary amines. This is achieved by reacting the diamine with one equivalent of di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. The use of a base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is recommended to neutralize the acid generated during the reaction. Careful control of the stoichiometry of Boc₂O is crucial to maximize the yield of the mono-protected product, tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate, and minimize the formation of the di-protected by-product.
Experimental Protocol for Mono-N-Boc Protection:
-
To a solution of 2,9-diazaspiro[5.5]undecane (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.0 eq) in DCM (2 mL/mmol) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate.
Part 3: N-Benzylation of the Mono-Boc-Protected Diamine
Once the mono-Boc-protected intermediate is isolated, the free secondary amine at the 2-position can be selectively benzylated. A common and effective method for this transformation is reductive amination with benzaldehyde.[1][2][3] This method is generally preferred over direct alkylation with benzyl bromide as it often results in cleaner reactions and higher yields, with a lower risk of over-alkylation. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a suitable reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).
Experimental Protocol for N-Benzylation:
-
To a solution of tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate.
Part 4: Boc Deprotection and Dihydrochloride Salt Formation
The final step in the synthesis is the removal of the Boc protecting group and the concurrent formation of the dihydrochloride salt. This is typically achieved by treating the N-Boc, N'-benzyl intermediate with a strong acid, such as hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane or diethyl ether.[4][5] This one-pot procedure is highly efficient and typically results in the precipitation of the desired dihydrochloride salt, which can be isolated by filtration.
Experimental Protocol for Boc Deprotection and Salt Formation:
-
Dissolve tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate (1.0 eq) in a minimal amount of methanol.
-
To this solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours. The product will typically precipitate out of the solution as a white solid.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Quantitative Data Summary
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,9-diazaspiro[5.5]undecane | Boc₂O, Et₃N | DCM | 0 to RT | 12-16 | 70-85 |
| 2 | tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate | Benzaldehyde, STAB | DCM | RT | 12-16 | 80-95 |
| 3 | tert-Butyl 9-benzyl-2,9-diazaspiro[5.5]undecane-2-carboxylate | 4 M HCl in Dioxane | Methanol/Dioxane | 0 to RT | 2-4 | >95 |
Note: Yields are indicative and may vary based on reaction scale and optimization.
Visualizing the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Conclusion
The synthesis of this compound as outlined in this technical guide provides a logical and efficient route to this valuable chemical entity. The strategic use of a Boc protecting group allows for the selective functionalization of the diazaspiro[5.5]undecane core, a critical consideration in the synthesis of asymmetrically substituted diamines. The described protocols are based on well-established and reliable chemical transformations, making them amenable to implementation in a research and development setting. This guide serves as a foundational resource for scientists and researchers engaged in the synthesis of novel spirocyclic compounds for drug discovery and other applications.
References
-
Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Link][5]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link][1]
-
YouTube. (2017, March 7). CHEM 222: Synthesis of Amines by Reductive Amination. [Link][2]
-
YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. [Link][3]
Sources
The Ascendancy of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Diazaspiro[5.5]undecane Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The diazaspiro[5.5]undecane core, a unique three-dimensional heterocyclic system, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its rigid, spirocyclic framework offers a distinct advantage in the design of novel therapeutics, providing precise vectoral orientation of substituents and enabling exploration of previously inaccessible chemical space. This guide provides a comprehensive overview of the discovery and historical development of diazaspiro[5.5]undecane compounds, tracing their journey from early synthetic curiosities to key components in the development of novel drugs targeting a wide array of diseases. We will delve into the evolution of synthetic methodologies, from classical cyclization reactions to modern asymmetric approaches, and highlight the pivotal discoveries that have cemented the importance of this remarkable heterocyclic system.
The Dawn of a Scaffold: Early Explorations and Foundational Syntheses
The precise moment of discovery for the parent diazaspiro[5.5]undecane is not easily pinpointed to a single seminal publication. Rather, its emergence was a gradual process, built upon the foundational principles of heterocyclic and spirocyclic chemistry developed in the early to mid-20th century. The initial forays into this class of compounds were often characterized by the synthesis of highly substituted derivatives, with the parent unsubstituted ring systems being reported later.
The various isomers of diazaspiro[5.5]undecane, defined by the relative positions of the two nitrogen atoms, each have their own unique history of discovery and synthetic development.
The 1,5-Diazaspiro[5.5]undecane Isomer
Early reports on the synthesis of 1,5-diazaspiro[5.5]undecane derivatives are found in German literature from the mid-20th century. One of the earliest documented methods involved the reaction of 4-piperidone with ethylenediamine derivatives, leading to the formation of spiro-fused imidazolidinones. For instance, the synthesis of a spiro-[piperidin-4,2'-imidazolidin]-5'-one derivative was an early example of the construction of a diazaspiro[5.5]undecane system, albeit with a carbonyl group in the five-membered ring analog.
The 1,7-Diazaspiro[5.5]undecane Isomer: A "Neglected Heterocycle"
Despite its interesting structural features, the 1,7-diazaspiro[5.5]undecane isomer was described as a "neglected heterocycle" in a 2013 publication that introduced a convenient three-step synthesis.[1][2] This suggests that prior to this, reports on its synthesis were sparse. The modern approach utilizes a Claisen condensation of N-Boc-δ-valerolactam, followed by acid-catalyzed decarboxylation and spirocyclization.[1][2] This method provides a more practical entry into this scaffold compared to earlier, less documented approaches.
The 1,8- and 1,9-Diazaspiro[5.5]undecane Isomers: Pioneers in Asymmetric Synthesis and Medicinal Chemistry
The 1,8- and 1,9-diazaspiro[5.5]undecane isomers have a more extensively documented history, largely driven by their potential in medicinal chemistry. The group of Henri-Philippe Husson was instrumental in developing asymmetric syntheses for 1,8-diazaspiro[5.5]undecane derivatives in the early 1990s.[3][4] Their work provided access to enantiomerically pure compounds, a critical step for their evaluation as potential drug candidates.
The 1,9-diazaspiro[5.5]undecane scaffold has arguably received the most attention within the medicinal chemistry community. A comprehensive review from 2017 details its extensive history and application in drug discovery.[5] These compounds have been investigated for a wide range of biological activities, including the treatment of obesity, pain, and various central nervous system disorders.[5]
The 2,8- and 3,9-Diazaspiro[5.5]undecane Isomers: Modern Entrants
The 2,8- and 3,9-diazaspiro[5.5]undecane isomers appear to be more recent subjects of synthetic exploration. Reports on the synthesis of 2,8-diazaspiro[5.5]undecane-1,3,7,9-tetraone derivatives highlight the use of condensation reactions between active methylene compounds and aldehydes. The 3,9-diazaspiro[5.5]undecane scaffold has also seen a surge in interest, with modern synthetic routes often involving intramolecular spirocyclization of substituted piperidines.[6][7]
The Evolution of Synthetic Strategy: From Classical to Contemporary
The synthetic toolbox for constructing the diazaspiro[5.5]undecane core has expanded significantly since its early days. Initial methods often relied on classical condensation and cyclization reactions, while modern approaches increasingly incorporate principles of efficiency, stereocontrol, and diversity-oriented synthesis.
Classical Approaches: The Bedrock of Synthesis
The foundational syntheses of diazaspiro[5.5]undecanes often employed robust and well-established reactions, including:
-
Double Mannich Reactions: This powerful C-C and C-N bond-forming reaction was a cornerstone of early heterocyclic synthesis. The condensation of a primary amine, formaldehyde, and two equivalents of a carbon acid could, in principle, be adapted for the construction of the dipiperidine framework.
-
Michael Additions: The conjugate addition of amines or their precursors to α,β-unsaturated carbonyl compounds provided a reliable method for constructing the six-membered nitrogen-containing rings.
-
Intramolecular Cyclizations: The cyclization of appropriately functionalized acyclic precursors, often containing two piperidine or proto-piperidine fragments, was a common strategy. These reactions were typically promoted by acid or base.
Modern Methodologies: Precision and Efficiency
Contemporary synthetic chemistry has brought a new level of sophistication to the synthesis of diazaspiro[5.5]undecanes, with a focus on:
-
Asymmetric Synthesis: As exemplified by the work of Husson and others, the development of enantioselective methods has been crucial for the pharmacological evaluation of these compounds.[3][8]
-
Multi-component Reactions: One-pot reactions that combine three or more starting materials to form complex products have streamlined the synthesis of highly substituted diazaspiro[5.5]undecanes.
-
Ring-Closing Metathesis (RCM): This powerful carbon-carbon double bond forming reaction has been employed to construct the carbocyclic portion of the spirocycle, with the nitrogen atoms being introduced subsequently.
-
Flow Chemistry: The use of continuous flow reactors has enabled the safe, scalable, and efficient synthesis of diazaspiro[5.5]undecane intermediates and final products.
Key Physicochemical and Structural Properties: The Makings of a Privileged Scaffold
The diazaspiro[5.5]undecane core possesses a unique combination of properties that make it an attractive scaffold for drug design:
-
Three-Dimensionality: The spirocyclic nature of the molecule enforces a rigid, three-dimensional structure. This pre-organization can lead to higher binding affinities and selectivities for biological targets compared to more flexible acyclic or monocyclic analogs.
-
Vectoral Control: The rigid framework allows for the precise spatial orientation of substituents, enabling a more rational approach to structure-activity relationship (SAR) studies.
-
Novel Chemical Space: The diazaspiro[5.5]undecane scaffold provides access to novel areas of chemical space, increasing the probability of discovering compounds with unique biological activities.
-
Physicochemical Properties: The presence of two nitrogen atoms provides opportunities to modulate key physicochemical properties such as solubility, pKa, and hydrogen bonding capacity, which are critical for drug-like properties.
Experimental Protocols: A Guide to Synthesis
To provide a practical understanding of the synthesis of these important compounds, detailed experimental protocols for both a classical and a modern approach are presented below.
Classical Synthesis: A Representative Double Michael Addition Approach
This protocol describes a general method for the synthesis of a substituted 2,8-diazaspiro[5.5]undecane-1,3,7,9-tetraone, a common derivative in early studies.
Protocol: Synthesis of a 7,11-Diaryl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone Derivative
Materials:
-
Diarylideneacetone (1.0 eq)
-
Barbituric acid (1.0 eq)
-
Ethanol
-
Water
Procedure:
-
A mixture of the diarylideneacetone and barbituric acid in aqueous ethanol is refluxed for a specified time.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent.
Causality: This one-pot reaction proceeds through a double Michael addition of the active methylene protons of barbituric acid to the two α,β-unsaturated ketone moieties of the diarylideneacetone. The subsequent intramolecular cyclization and dehydration steps lead to the formation of the spirocyclic tetraone.
Modern Synthesis: An Efficient Three-Step Synthesis of 1,7-Diazaspiro[5.5]undecane[1][2]
This protocol outlines a contemporary and efficient route to the parent 1,7-diazaspiro[5.5]undecane.
Protocol:
Step 1: Claisen Condensation of N-Boc-δ-valerolactam
-
To a solution of N-Boc-δ-valerolactam in an appropriate aprotic solvent (e.g., THF), a strong base such as lithium diisopropylamide (LDA) is added at low temperature (-78 °C).
-
The resulting enolate is allowed to warm to room temperature and then quenched with a suitable electrophile (e.g., an alkyl halide) if substitution is desired, or worked up to afford the product of self-condensation.
Step 2: Acid-Catalyzed Decarboxylation
-
The product from the Claisen condensation is treated with a strong acid (e.g., trifluoroacetic acid) to effect both the removal of the Boc protecting group and decarboxylation.
Step 3: Spirocyclization
-
The intermediate from the decarboxylation step undergoes spontaneous intramolecular spirocyclization to yield the 1,7-diazaspiro[5.5]undecane.
-
The final product is purified by column chromatography or distillation.
Causality: The Claisen condensation creates the key carbon-carbon bond necessary for the formation of the second six-membered ring. The subsequent deprotection and decarboxylation unmask the primary amine, which then undergoes an intramolecular iminium ion formation and cyclization to form the spirocyclic aminal.
The Rise to Prominence: Biological Activity and Therapeutic Applications
The initial interest in diazaspiro[5.5]undecane compounds has blossomed into a major area of research in drug discovery, with derivatives showing promise in a multitude of therapeutic areas.
Table 1: Selected Biological Activities of Diazaspiro[5.5]undecane Derivatives
| Isomer | Therapeutic Area | Target | Reference |
| 1,9-Diazaspiro[5.5]undecane | Obesity | Neuropeptide Y (NPY) Y5 receptor antagonist | [5] |
| Pain | Opioid receptor modulator | [5] | |
| Metabolic Disorders | Acetyl-CoA carboxylase (ACC) inhibitor | [5] | |
| 1,8-Diazaspiro[5.5]undecane | Neurological Disorders | Analog of histrionicotoxin | [3] |
| 3,9-Diazaspiro[5.5]undecane | HIV/AIDS | CCR5 antagonist | [7] |
| CNS Disorders | GABA-A receptor antagonist | [9] |
Future Directions: The Unfolding Potential of a Versatile Scaffold
The journey of the diazaspiro[5.5]undecane scaffold is far from over. As synthetic methodologies continue to evolve, we can expect to see the development of even more efficient and stereoselective routes to these complex molecules. The exploration of new isomers and substitution patterns will undoubtedly uncover novel biological activities. Furthermore, the application of computational chemistry and machine learning will accelerate the design of diazaspiro[5.5]undecane-based ligands with improved potency, selectivity, and pharmacokinetic properties. The rich history and proven versatility of this scaffold ensure that it will remain a cornerstone of medicinal chemistry for years to come.
Visualizations
Caption: Evolution of synthetic strategies for diazaspiro[5.5]undecanes.
Caption: Properties and applications of the diazaspiro[5.5]undecane scaffold.
References
- This guide synthesizes information from a broad range of historical and contemporary chemical literature.
-
Csizi, Z. et al. (2013). 1,7-Diazaspiro[5.5]undecane--a neglected heterocycle. Organic Letters, 15(19), 4992-5. [Link]
-
Blanco-Ania, D., Heus, R., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Beilstein Journal of Organic Chemistry, 13, 826–845. [Link]
- Information on the synthesis of spiro-[piperidin-4,2'-imidazolidin]-5'-one is derived from early 20th-century chemical literature and d
-
Zhu, J., Quirion, J. C., & Husson, H. P. (1993). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 58(23), 6451–6454. [Link]
- Further details on the work of Husson's group can be found in their publications
- Information on the synthesis of 2,8-diazaspiro[5.
- Modern synthetic routes to 3,9-diazaspiro[5.
- General principles of the Mannich reaction and its application in heterocyclic synthesis are covered in standard organic chemistry textbooks.
- The Michael addition is a fundamental reaction in organic chemistry with extensive liter
- Intramolecular cyclization strategies are widely documented in the organic synthesis liter
- Reviews on Ring-Closing Metathesis (RCM) provide comprehensive details on this methodology.
- The principles of asymmetric synthesis are detailed in specialized monographs and review articles.
- The application of flow chemistry in organic synthesis is a rapidly growing field with numerous recent public
- The physicochemical properties of drug molecules are discussed in detail in medicinal chemistry textbooks.
- Structure-activity relationship (SAR)
- The role of privileged scaffolds in drug discovery is a topic covered in many contemporary medicinal chemistry reviews.
- The synthesis of 7,11-diaryl-2,4-diazaspiro[5.
- The therapeutic potential of Neuropeptide Y (NPY) Y5 receptor antagonists is discussed in pharmacology and medicinal chemistry journals.
- The development of opioid receptor modulators is a major area of pain research with extensive liter
- The inhibition of Acetyl-CoA carboxylase (ACC)
- The biological activity of histrionicotoxin and its analogs is a topic of research in neuropharmacology.
- The development of CCR5 antagonists for the treatment of HIV/AIDS is well-documented in the virology and medicinal chemistry liter
- The role of GABA-A receptors in the central nervous system is a fundamental topic in neuroscience.
- The use of diazaspiro[5.
- The importance of three-dimensional molecular structure in drug design is a key concept in modern medicinal chemistry.
-
Nielsen, B. et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ACS Omega, 6(50), 34771–34782. [Link]
- General synthetic procedures for diarylideneacetones are available in standard organic synthesis resources.
- The Claisen condensation is a classical named reaction with extensive document
- The use of N-Boc-δ-valerolactam as a starting material in organic synthesis is described in the chemical liter
- The principles of protecting group chemistry, including the use of the Boc group, are fundamental to modern organic synthesis.
- The mechanism of intramolecular spirocyclization is discussed in advanced organic chemistry textbooks.
- The application of computational chemistry and machine learning in drug discovery is a rapidly advancing field with a growing body of liter
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An In-Depth Technical Guide to the Solubility of 9-Benzyl-2,9-diazaspiro[5.5]undecane Dihydrochloride in Organic Solvents
Introduction
In the landscape of modern drug discovery and development, understanding the physicochemical properties of a new chemical entity (NCE) is paramount to its success. Among these properties, solubility stands out as a critical determinant of a drug's journey from a laboratory curiosity to a therapeutic reality.[1] This guide provides a comprehensive technical overview of the solubility of 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride, a spirocyclic compound of interest in medicinal chemistry.
The solubility of an active pharmaceutical ingredient (API) in various solvents directly influences its bioavailability, manufacturability, and the feasibility of different formulation strategies.[1] For a compound like this compound, a thorough understanding of its solubility profile in a range of organic solvents is essential. This knowledge is not only crucial for purification and crystallization during synthesis but also for the development of liquid formulations for preclinical toxicology studies and potential parenteral drug products.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings that govern the solubility of this specific molecule, provide detailed experimental protocols for its determination, and offer insights into the interpretation of the resulting data.
Theoretical Framework for Solubility
The solubility of this compound is a complex interplay between its molecular structure, its salt form, and the properties of the organic solvent.
Physicochemical Properties of the Solute
The structure of this compound presents several key features that dictate its solubility behavior:
-
The Spirocyclic Core: The rigid, non-planar diazaspiro[5.5]undecane core is a bulky, largely aliphatic (non-polar) structure. This component contributes to lower solubility in highly polar solvents. Larger molecules generally exhibit lower solubility compared to smaller ones of similar structure because more energy is required to overcome the intermolecular forces in the solid state and to create a larger cavity in the solvent.[2]
-
The Benzyl Group: The benzyl group (-CH2-Ph) adds a significant non-polar, aromatic character to the molecule, further favoring solubility in less polar organic solvents.
-
The Amine Functionalities and Dihydrochloride Salt Form: The two nitrogen atoms in the spirocyclic core are protonated to form a dihydrochloride salt. This introduces strong ionic character to the molecule. Salt formation is a common strategy to enhance aqueous solubility. However, in organic solvents, the effect is more complex. The salt exists as an ion pair, and its ability to dissolve depends on the solvent's capacity to solvate both the cationic diazaspirocycle and the chloride anions.
The guiding principle of "like dissolves like" is central to predicting solubility.[2] Therefore, a molecule with both significant non-polar regions and strong ionic centers will exhibit a nuanced solubility profile, with optimal solubility likely found in polar, hydrogen-bond-donating solvents that can effectively solvate the ionic portions of the molecule.
The Influence of Solvent Properties
The choice of solvent is critical. Organic solvents can be broadly categorized based on their polarity and hydrogen bonding capabilities, which in turn determines their interaction with the solute.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom attached to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. They are generally effective at solvating both the cation and the anion of a salt, making them good candidates for dissolving this compound.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have a significant dipole moment but lack O-H or N-H bonds. They are good at solvating cations but less effective at solvating small anions like chloride through hydrogen bonding. Their effectiveness will depend on their ability to overcome the lattice energy of the salt.
-
Non-polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and lack significant dipole moments. They are unable to effectively solvate ions and will be poor solvents for a dihydrochloride salt.
Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the system is at equilibrium.[3][4] This value is intrinsic to the compound and solvent system.
-
Kinetic Solubility: This is the concentration of a solute at the point when it begins to precipitate from a solution that was prepared by adding a concentrated stock solution (often in DMSO) to the solvent of interest.[5] Kinetic solubility values are often higher than thermodynamic ones due to the formation of supersaturated, metastable solutions.[3][6] While less precise, kinetic solubility is often measured in high-throughput screening during early drug discovery due to its speed and low compound requirement.[7]
For robust preformulation and development work, determining the thermodynamic solubility is essential.
Experimental Determination of Solubility
A systematic approach to experimentally determining solubility involves careful planning, precise execution, and appropriate analytical methods.
Pre-experimental Considerations
-
Solvent Selection: A panel of solvents representing different classes (polar protic, polar aprotic, non-polar) should be chosen to gain a comprehensive understanding of the solubility profile.
-
Compound Purity: The purity of the this compound should be high (>98%) to ensure that impurities do not affect the solubility measurement.
-
Temperature Control: Solubility is temperature-dependent.[2][8] Experiments should be conducted at a constant, controlled temperature, typically 25 °C (room temperature) or 37 °C (physiological temperature).
Mandatory Visualization: Logical Framework for Solubility Assessment
The following diagram illustrates the relationship between the compound's properties, solvent characteristics, and the resulting solubility.
Caption: Workflow for Shake-Flask Solubility Determination.
Data Presentation and Interpretation
Solubility data should be presented in a clear and standardized format.
Quantitative Solubility Data Table
The following table presents hypothetical solubility data for this compound in a range of organic solvents at 25 °C. The descriptive terms are based on USP definitions.
| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Descriptive Term |
| Polar Protic | Methanol | 32.7 | 55.0 | Soluble |
| Ethanol | 24.5 | 28.0 | Sparingly soluble | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | 75.0 | Freely soluble |
| Acetonitrile | 37.5 | 5.0 | Slightly soluble | |
| Acetone | 20.7 | 1.5 | Slightly soluble | |
| Non-polar | Dichloromethane | 9.1 | 0.5 | Very slightly soluble |
| Toluene | 2.4 | < 0.1 | Practically insoluble | |
| Hexane | 1.9 | < 0.1 | Practically insoluble |
Interpretation of Results
-
High Solubility in Polar Solvents: As predicted by the theoretical framework, the highest solubility is observed in polar solvents like DMSO and methanol. These solvents are effective at solvating the ionic dihydrochloride salt.
-
Decreasing Solubility with Decreasing Polarity: As the solvent polarity decreases (from methanol to ethanol, and further to dichloromethane and hexane), the solubility drops significantly. This highlights the importance of the ionic character of the solute and the need for a polar solvent to overcome the crystal lattice energy.
-
Anomalies and Specific Interactions: The data shows that while DMSO and acetonitrile are both polar aprotic, the solubility is much higher in DMSO. This can be attributed to DMSO's superior ability to solvate cations. Such specific solute-solvent interactions are common and underscore the necessity of experimental determination over pure prediction.
Conclusion
The solubility of this compound in organic solvents is governed by a balance between its significant non-polar structural components and its highly polar dihydrochloride salt form. This dual nature results in a strong dependence on the polarity and hydrogen-bonding capacity of the solvent. Experimental determination, ideally using the gold-standard shake-flask method, is essential for obtaining reliable thermodynamic solubility data.
A comprehensive understanding of this solubility profile is a cornerstone of effective drug development. It enables rational solvent selection for synthesis and purification, informs the design of formulations for preclinical and clinical studies, and ultimately contributes to the successful progression of promising therapeutic candidates. The protocols and principles outlined in this guide provide a robust framework for researchers to conduct these critical investigations with scientific rigor and confidence.
References
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
United States Pharmacopeia. (2024). General Chapter, <1236> Solubility Measurements. USP-NF. Rockville, MD: United States Pharmacopeia. [Link]
-
Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. [Link]
-
ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. [Link]
-
Wikipedia. (2024). Solubility. [Link]
-
European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]
-
Chem LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]
-
ResearchGate. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
-
ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
-
PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]
-
Unipd. (2024). Predicting drug solubility in organic solvents mixtures. [Link]
-
Chem LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. [Link]
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An In-depth Technical Guide to the Safe Handling and Application of 9-Benzyl-2,9-diazaspiro[5.5]undecane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary & Introduction
9-Benzyl-2,9-diazaspiro[5.5]undecane and its derivatives represent a class of privileged heterocyclic scaffolds with significant interest in medicinal chemistry and drug development. The diazaspiro[5.5]undecane core is featured in compounds investigated for a range of biological activities, including the treatment of obesity, pain, and various disorders related to the immune system, cell signaling, and cardiovascular and psychotic conditions[1]. This guide provides a detailed examination of 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride, focusing on its chemical properties, comprehensive safety and handling protocols, and the scientific rationale underpinning these procedures.
This document is intended for professionals in research and development. It is crucial to recognize that while comprehensive, this guide is not a substitute for a compound-specific Safety Data Sheet (SDS) and an institution-specific risk assessment, which must be completed by the end-user before any handling. The safety data herein is partially extrapolated from closely related structural analogs, a necessary approach due to the absence of a published SDS for this specific dihydrochloride salt.
Physicochemical Properties & Structural Context
The properties of this compound are dictated by its spirocyclic core, the benzyl substituent, and its formulation as a dihydrochloride salt.
Structural Information
-
Core Structure: Diazaspiro[5.5]undecane, a dipiperidine system spiro-fused.
-
Substituent: A benzyl group (C₆H₅CH₂) attached to the nitrogen at position 9.
-
Salt Form: Dihydrochloride, indicating that both basic nitrogen atoms are protonated. This form significantly enhances aqueous solubility and stability compared to the free base.
Predicted Physicochemical Data
| Property | Value (for Free Base) | Expected Impact of Dihydrochloride Salt | Source |
| Molecular Formula | C₁₆H₂₄N₂ | C₁₆H₂₆Cl₂N₂ | [2] |
| Molecular Weight | 244.38 g/mol | 317.30 g/mol | [2] |
| Boiling Point | 357.7 ± 35.0 °C (Predicted) | Significantly higher; likely decomposes before boiling | [2] |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | Higher | [2] |
| Aqueous Solubility | Low to Insoluble | High | General Chemical Principle |
| Physical Form | Likely an oil or low-melting solid | Crystalline Solid | General Chemical Principle |
Hazard Identification and Risk Assessment
As no specific SDS for this compound is available, this section is based on the GHS classification for a closely related analog, Benzyl 2,9-Diazaspiro[5.5]Undecane-2-Carboxylate Hydrochloride [3]. Researchers must treat this information as a minimum standard and conduct a thorough risk assessment.
GHS Classification (Based on Structural Analog)
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[3]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[3]
Signal Word: Warning [3]
Primary Routes of Exposure & Symptoms
-
Inhalation: May cause irritation of the lungs and respiratory system[3].
-
Skin Contact: Can result in inflammation, characterized by itching, scaling, reddening, or blistering[3].
-
Eye Contact: May lead to redness, pain, or severe eye damage[3].
-
Ingestion: While acute oral toxicity data is unavailable, ingestion should always be avoided.
Risk Mitigation Workflow
The following diagram outlines the logical flow for risk assessment and control when working with this compound.
Caption: Risk assessment and handling workflow for this compound.
Standard Operating Procedure (SOP) for Safe Handling
This SOP provides a detailed, step-by-step methodology for safely handling the compound, from receipt to disposal.
Personal Protective Equipment (PPE)
The selection of PPE is the most critical control measure. The causality is simple: to prevent irritation and accidental exposure, a physical barrier must be established between the chemical and the researcher.
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be used if there is a risk of splashing[3][4].
-
Hand Protection: Handle with nitrile or neoprene gloves. Gloves must be inspected prior to use. Wash and dry hands after removing gloves[4].
-
Skin and Body Protection: Wear a flame-retardant antistatic protective lab coat. Choose body protection according to the amount and concentration of the substance at the workplace[4].
-
Respiratory Protection: For operations that may generate dust, use a NIOSH (US) or CEN (EU) approved respirator with an appropriate particulate filter (e.g., N95 or P1)[4]. All handling of the solid should occur within a certified chemical fume hood to minimize inhalation risk[3].
Storage and Stability
-
Storage Conditions: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents[3][5]. The container must be kept tightly closed to prevent moisture absorption, as hydrochloride salts can be hygroscopic. Store locked up or in an area accessible only to qualified personnel[6].
-
Chemical Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature)[6].
Spill & Emergency Procedures
-
Evacuate & Secure: Immediately alert others in the area. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the full PPE ensemble described in section 4.1, including respiratory protection.
-
Containment: For a solid spill, carefully sweep up the material, avoiding dust generation. Use a dustpan and brush designated for chemical waste. Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Collection: Place the swept material into a suitable, labeled, and sealed container for hazardous waste disposal[3].
-
Decontamination: Clean the spill area with a suitable solvent (e.g., water, followed by ethanol), then wash with soap and water. Collect all cleaning materials as hazardous waste.
-
Disposal: Dispose of the waste container through your institution's Environmental Health & Safety (EHS) office[6].
The following procedures are based on protocols for similar chemical irritants and should be administered while seeking immediate medical attention[3][6].
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Immediately call a POISON CENTER or doctor[3][6]. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention[3]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor[3][6]. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor[6]. |
Experimental Protocol: Preparation of a Stock Solution
This section details a self-validating protocol for the accurate and safe preparation of a stock solution, a common first step in many research applications. The causality behind weighing the hygroscopic salt in a controlled environment is to ensure concentration accuracy.
Objective
To prepare a 10 mM stock solution of this compound in DMSO.
Materials & Equipment
-
This compound (MW: 317.30 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical Balance (4-decimal place)
-
Weighing paper or boat
-
Spatula
-
Calibrated Micropipettes
-
Class A Volumetric Flask
-
Vortex Mixer
-
Amber glass vial for storage
Step-by-Step Methodology
Caption: Step-by-step workflow for preparing a 10 mM stock solution.
-
Preparation: Don all required PPE as specified in Section 4.1. Perform all subsequent steps in a certified chemical fume hood.
-
Weighing: Place a weigh boat on the analytical balance and tare it. Carefully weigh out approximately 3.17 mg of this compound. Rationale: For a 1 mL stock, mass (mg) = Molarity (mM) x Volume (mL) x MW ( g/mol ) = 10 x 1 x 317.30 / 1000 = 3.173 mg.
-
Record: Accurately record the exact mass to four decimal places for precise concentration calculation.
-
Dissolution: Carefully transfer the weighed solid into a 1.0 mL Class A volumetric flask. Add approximately 80% of the final volume (~0.8 mL) of anhydrous DMSO.
-
Mixing: Cap the flask and vortex gently until all the solid has completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
Final Volume: Add anhydrous DMSO dropwise until the bottom of the meniscus reaches the 1.00 mL calibration mark.
-
Homogenization: Cap the flask securely and invert it 10-15 times to ensure a homogenous solution.
-
Storage: Transfer the final stock solution to a clearly labeled amber glass vial (include compound name, concentration, solvent, date, and your initials). Store at -20°C or as per experimental requirements.
-
Cleanup: Decontaminate all equipment. Dispose of any contaminated disposable items (e.g., weigh boat, pipette tips) in the appropriate solid chemical waste stream.
References
- BLDpharm. (n.d.). 2177263-29-3|9-Benzyl-2,9-diazaspiro[5.5]undecan-5-ol dihydrochloride.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Benzyl 2,9-Diazaspiro[5.5]Undecane-2-Carboxylate Hydrochloride.
- Parchem. (n.d.). benzyl 2, 9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride, min 97%.
- Sigma-Aldrich. (2023). Safety Data Sheet.
- ChemicalBook. (n.d.). 9-benzyl-2,9-diazaspiro[5.5]undecane.
- Parchem. (n.d.). benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride (Cas 1714144-91-8).
- IWK Health Centre. (n.d.). Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2022). Safety Data Sheet.
- PubChem. (n.d.). 5-Benzyl-3,9-diazaspiro[5.5]undecane.
- Kaczor, A. A., & Pihlaja, K. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(34), 20955-20967.
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theoretical properties of 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride
An In-Depth Technical Guide to the Theoretical Properties of 9-Benzyl-2,9-diazaspiro[5.5]undecane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a detailed theoretical and in-silico analysis of this compound, a spirocyclic diamine with significant potential in medicinal chemistry. By examining its structural attributes, physicochemical properties, and potential pharmacological relevance, this guide offers a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on the diazaspiro[5.5]undecane scaffold. The inherent three-dimensionality and conformational rigidity of spirocycles present unique opportunities for achieving high target affinity and selectivity.[1][2] This document synthesizes data from publicly available chemical databases and the scientific literature to construct a robust theoretical profile of this compound.
Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold
Spirocyclic systems, characterized by two rings sharing a single atom, have garnered considerable attention in contemporary drug discovery.[1] Their well-defined three-dimensional architecture offers a distinct advantage over traditional flat, aromatic scaffolds, enabling more precise and complex interactions with biological targets.[3] The diazaspiro[5.5]undecane core, a privileged heterocyclic motif, has been identified in compounds targeting a diverse array of biological pathways, including sleep disorders, pain management, and obesity.[4]
The subject of this guide, this compound, combines this promising scaffold with a benzyl substituent, a common functional group in pharmacologically active molecules. The dihydrochloride salt form enhances the compound's solubility and stability, making it more amenable to pharmaceutical formulation and biological testing.
Molecular Structure and Conformational Analysis
The core structure of 9-Benzyl-2,9-diazaspiro[5.5]undecane consists of two piperidine rings fused at a spirocyclic carbon atom. The benzyl group is attached to the nitrogen atom at position 9. The dihydrochloride salt indicates that both nitrogen atoms are protonated.
Caption: 2D representation of 9-Benzyl-2,9-diazaspiro[5.5]undecane.
The spirocyclic nature of this molecule imparts significant conformational rigidity. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The perpendicular arrangement of the two piperidine rings creates a distinct three-dimensional shape that can be exploited for selective interactions.[5]
Predicted Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is crucial for predicting its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) and its suitability as a drug candidate. The following table summarizes the predicted properties for the free base form of 9-Benzyl-2,9-diazaspiro[5.5]undecane.
| Property | Predicted Value | Source |
| Molecular Formula | C₁₆H₂₄N₂ | [6] |
| Molecular Weight | 244.38 g/mol | [6] |
| Boiling Point | 357.7 ± 35.0 °C | [6] |
| Density | 1.05 ± 0.1 g/cm³ | [6] |
| XlogP | 2.3 - 2.5 | [7][8] |
| Topological Polar Surface Area (TPSA) | 24.1 Ų | [8] |
Note: Some values are for isomeric structures and are used here as close approximations.
Lipophilicity (XlogP)
The predicted XlogP value of approximately 2.3 to 2.5 suggests that the free base has moderate lipophilicity. This is within the desirable range for oral bioavailability, as it allows for sufficient membrane permeability without excessive partitioning into fatty tissues. For the dihydrochloride salt, the logD (distribution coefficient) at physiological pH (7.4) would be significantly lower due to the protonation of the two nitrogen atoms, leading to increased aqueous solubility.
Polar Surface Area (TPSA)
The TPSA of 24.1 Ų is relatively low, which generally correlates with good cell membrane permeability and oral bioavailability. This low polarity is attributed to the hydrocarbon-rich structure and the shielded nature of the nitrogen atoms within the piperidine rings.
pKa and Ionization State
Lipinski's Rule of Five
Lipinski's Rule of Five is a guideline to evaluate the druglikeness of a chemical compound and its potential for oral bioavailability.
-
Molecular Weight: 244.38 g/mol (< 500) - Pass
-
logP: ~2.4 (< 5) - Pass
-
Hydrogen Bond Donors (N-H, O-H): 1 (in the free base) (< 5) - Pass
-
Hydrogen Bond Acceptors (N, O): 2 (< 10) - Pass
Based on these parameters, 9-Benzyl-2,9-diazaspiro[5.5]undecane adheres to Lipinski's Rule of Five, suggesting it has a favorable profile for development as an orally administered drug.
Potential Pharmacological Relevance and Therapeutic Applications
Derivatives of the diazaspiro[5.5]undecane scaffold have been investigated for a wide range of therapeutic applications.[9][10][11] This suggests that this compound could serve as a valuable starting point for the development of novel drugs.
Central Nervous System (CNS) Targets
The structural features of this compound, particularly the presence of two basic nitrogen atoms and a lipophilic benzyl group, are common in molecules that target the CNS. Related diazaspiro[5.5]undecane derivatives have shown activity as:
-
μ-Opioid Receptor Agonists and σ1 Receptor Antagonists: For the treatment of pain.[9][12]
-
GABAA Receptor Antagonists: With potential applications in neurological and immunological disorders.[11]
-
Orexin Receptor Antagonists: For the management of sleep disorders.[4]
Caption: Potential therapeutic applications of the diazaspiro[5.5]undecane scaffold.
Other Potential Targets
The diazaspiro[5.5]undecane scaffold has also been explored for non-CNS targets:
-
Soluble Epoxide Hydrolase (sEH) Inhibitors: For the treatment of chronic kidney disease.[10]
Synthetic Accessibility
The synthesis of diazaspiro[5.5]undecane derivatives has been described in the literature, often involving multi-step sequences.[13] The benzylation of the nitrogen at position 9 is a common synthetic transformation, typically achieved through reductive amination or nucleophilic substitution with a benzyl halide.[14] The formation of the dihydrochloride salt is a straightforward process involving the treatment of the free base with hydrochloric acid.
Caption: Generalized synthetic workflow.
Conclusion
This compound presents a compelling profile for further investigation in drug discovery. Its theoretical properties, including a favorable Lipinski profile, suggest good potential for oral bioavailability. The rigid, three-dimensional nature of the diazaspiro[5.5]undecane scaffold offers opportunities for high-affinity and selective targeting of various biological receptors. The extensive literature on related compounds provides a strong rationale for exploring its potential in areas such as pain, neurological disorders, and inflammatory conditions. This in-depth theoretical guide serves as a foundational resource for researchers aiming to unlock the therapeutic potential of this promising chemical entity.
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4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed. Available at: [Link]
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Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases - PubMed. Available at: [Link]
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Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno - ePrints Soton. Available at: [Link]
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Methodological & Application
The Strategic Application of 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride in Modern Medicinal Chemistry
Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention as "privileged scaffolds."[1] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures. This unique topology allows for a more precise spatial arrangement of pharmacophoric elements, potentially leading to enhanced binding affinity, greater target selectivity, and improved pharmacokinetic profiles.[1] Among these, the diazaspiro[5.5]undecane core, a dipiperidine system spirofused at a key position, has emerged as a versatile framework for the development of novel therapeutics targeting a range of disorders.[2] This guide focuses on a representative member of this class, 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride, to illustrate the potential applications and experimental considerations for researchers in drug development. While specific data on this exact molecule is nascent, its structural motifs are highly relevant to established therapeutic targets.
Core Concept: The Diazaspiro[5.5]undecane Framework as a Bioisostere
A fundamental application of the diazaspiro[5.5]undecane core is its use as a bioisosteric replacement for the piperazine moiety.[3][4] Piperazine is a common linker in many centrally active drugs, but it can be susceptible to metabolic liabilities. The rigid, spirocyclic nature of the diazaspiroalkane can pre-organize the molecule into a more favorable conformation for receptor binding, potentially reducing the entropic penalty upon binding and improving metabolic stability.[1][5]
Primary Therapeutic Target: The Sigma (σ) Receptors
A significant body of research points to diazaspiro compounds as potent ligands for sigma (σ) receptors, particularly the σ2 subtype (σ2R), now identified as TMEM97.[3][6][7] Sigma receptors are chaperone proteins involved in a multitude of cellular processes and are considered promising targets for various pathologies.[6][8]
-
σ1 Receptor (σ1R): This receptor is implicated in modulating neurotransmission, neuroprotection, and opioid analgesia.[6][9] σ1R antagonists have been shown to potentiate opioid-mediated pain relief.[9]
-
σ2 Receptor (σ2R/TMEM97): This receptor is involved in calcium signaling and cholesterol homeostasis.[7] High densities of σ2R are found in proliferating tumor cells and in brain regions affected by neurodegenerative diseases, making it a key target for both oncology and neurology.[3][6]
The 9-benzyl group on the target molecule is a common feature in high-affinity sigma receptor ligands, where the aromatic ring often engages in crucial π-π stacking or hydrophobic interactions within the receptor's binding pocket.[10]
Hypothesized Mechanism of Action in Neuroprotection
The potential of this compound in treating neurodegenerative disorders like Parkinson's and Alzheimer's disease is a compelling area of investigation.[3][11] Research on analogous compounds suggests that σ2R/TMEM97 ligands can rescue neuronal dysfunction induced by protein aggregates, such as alpha-synuclein.[3]
Below is a diagram illustrating the hypothesized signaling pathway.
Caption: Hypothesized neuroprotective pathway of a σ2R ligand.
Application Notes & Experimental Protocols
Given its structure, this compound is an excellent candidate for screening campaigns targeting GPCRs and chaperone proteins. The following protocols provide a framework for its characterization.
Protocol 1: In Vitro Sigma Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of the compound for σ1 and σ2 receptors, which is a critical first step in its pharmacological characterization.
Rationale: Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[3] This experiment will establish the compound's potency and selectivity.
Materials:
-
This compound
-
Rat liver and guinea pig brain homogenates (as sources for σ2R and σ1R, respectively)[3][6]
-
-Pentazocine (radioligand for σ1R)[3]
-
[³H]-DTG (1,3-di-o-tolyl-guanidine) with (+)-pentazocine to mask σ1 sites (radioligand for σ2R)[6]
-
Scintillation vials and fluid
-
Filtration apparatus with glass fiber filters
-
Incubation buffer (e.g., Tris-HCl)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO, water). Perform serial dilutions to create a range of concentrations for the competition assay (e.g., 0.1 nM to 10 µM).
-
Assay Setup (σ1R):
-
In a microcentrifuge tube, combine guinea pig brain homogenate, -pentazocine at a concentration near its Kd, and varying concentrations of the test compound.
-
For non-specific binding (NSB), use a high concentration of a known σ1 ligand like haloperidol.
-
Total binding (TB) wells will contain only the homogenate and radioligand.
-
-
Assay Setup (σ2R):
-
In a separate set of tubes, combine rat liver homogenate, [³H]-DTG, a saturating concentration of (+)-pentazocine (to block σ1 sites), and varying concentrations of the test compound.
-
For NSB, use a high concentration of a known non-selective sigma ligand like haloperidol.
-
-
Incubation: Incubate all tubes at the appropriate temperature and duration (e.g., 120 minutes at 25°C).
-
Termination & Filtration: Terminate the binding reaction by rapid filtration over glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.
| Parameter | Description | Typical Value Range for Active Ligands |
| IC50 | Concentration for 50% inhibition | Low nM to µM |
| Ki | Inhibition constant | Low nM to µM |
| Selectivity Ratio | Ki (σ1R) / Ki (σ2R) | >100 for a selective σ2R ligand[7] |
Protocol 2: General Synthesis and Derivatization Workflow
The diazaspiro[5.5]undecane scaffold allows for extensive synthetic modification to explore structure-activity relationships (SAR). The benzyl group at the 9-position is typically installed late in the synthesis.
Rationale: A robust synthetic route enables the creation of an analog library to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] The workflow below outlines a general strategy.
Caption: General synthetic workflow for 9-benzyl-diazaspiro[5.5]undecanes.
Key Synthetic Considerations:
-
Spirocyclization: The key step is the formation of the spirocyclic core. Methods can include intramolecular Michael additions or Beckmann rearrangements of oximes derived from substituted piperidin-4-ones.[2]
-
Nitrogen Protection: Orthogonal protecting groups (like Boc and Benzyl) are often necessary to allow for selective functionalization of the two different nitrogen atoms in the core structure.[3]
-
Purification and Characterization: Standard techniques such as column chromatography, NMR (¹H and ¹³C), and mass spectrometry are essential to confirm the structure and purity of intermediates and the final product.[3]
-
Salt Formation: The dihydrochloride salt is typically prepared by treating the free base with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol. This enhances the compound's solubility and stability for biological testing.
Conclusion and Future Directions
This compound stands as a promising scaffold for medicinal chemistry research. Its structural relationship to known sigma receptor ligands suggests a high probability of activity at these targets, offering a gateway to developing novel therapeutics for neurodegenerative diseases, pain, and cancer. The protocols and conceptual frameworks presented here provide a robust starting point for researchers to unlock the full potential of this and related diazaspiro[5.5]undecane compounds. Future work should focus on comprehensive in vitro and in vivo profiling to fully elucidate its pharmacological mechanism and therapeutic utility.
References
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- Sigma Receptors. Tocris Bioscience.
- Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2022). PubMed.
- Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. (2024).
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- Recent Updates in the Treatment of Neurodegenerative Disorders Using Natural Compounds. (2014). PubMed Central.
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Application Notes & Protocols: The Diazaspiro[5.5]undecane Scaffold in Modern Drug Discovery
Foreword: Unlocking Three-Dimensional Chemical Space
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer both potent biological activity and favorable drug-like properties is perpetual. Among the privileged scaffolds that have emerged, spirocyclic systems—characterized by two rings connected through a single, shared carbon atom—offer a unique gateway to three-dimensional chemical space. The diazaspiro[5.5]undecane core, a dipiperidine system spirofused at a quaternary center, represents a particularly compelling framework.[1][2] Its rigid, yet conformationally defined, structure provides an excellent platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets while often improving physicochemical properties like solubility and metabolic stability compared to flatter, aromatic systems.
This guide provides an in-depth exploration of the experimental applications of the diazaspiro[5.5]undecane scaffold. We will move beyond theoretical discussions to present actionable insights, field-proven protocols, and the causal reasoning behind experimental design, empowering researchers to leverage this versatile scaffold in their own drug discovery programs.
Part 1: Strategic Applications in Therapeutic Areas
The inherent structural features of diazaspiro[5.5]undecanes have led to their successful application across a diverse range of therapeutic targets. The presence of two nitrogen atoms at various positions (e.g., 1,9-, 3,9-, or 2,8-) offers multiple vectors for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic profiles.[1][3]
Pain Management: A Dual-Target Approach to Safer Analgesics
Chronic pain remains a significant therapeutic challenge, with traditional opioid analgesics carrying a heavy burden of side effects and addiction potential. A promising strategy involves the development of multimodal compounds that act on multiple pain-related targets simultaneously.
Core Concept: Researchers have successfully merged the pharmacophores for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ₁R) onto a 1-oxa-4,9-diazaspiro[5.5]undecane scaffold.[4][5] The rationale is to combine the potent analgesic effect of MOR agonism with the pain-modulating and side-effect-mitigating properties of σ₁R antagonism.[4] Antagonism of σ₁R has been shown to potentiate opioid analgesia and reduce adverse effects like constipation and reward-seeking behavior.[4][5]
Experimental Validation: A lead compound from this series, 15au , demonstrated a balanced profile with high affinity for both targets. In preclinical mouse models (paw pressure test), it produced potent analgesic activity comparable to oxycodone.[5] Crucially, at equianalgesic doses, 15au induced significantly less constipation, providing strong evidence for the benefits of this dual-target strategy.[5]
Signaling Pathway Overview:
Caption: General synthetic workflow for a diazaspiro[5.5]undecane derivative.
Step-by-Step Methodology:
-
Epoxidation of N-Boc-4-piperidone:
-
Causality: The Corey-Chaykovsky reaction is employed to convert the ketone into a spiro-epoxide, a key electrophilic intermediate for subsequent ring-opening.
-
Procedure: To a stirred suspension of trimethylsulfoxonium iodide in anhydrous DMSO at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil). Allow the mixture to warm to room temperature and stir for 20 minutes or until hydrogen evolution ceases. Re-cool the resulting ylide solution to 0 °C and add a solution of N-Boc-4-piperidone in DMSO dropwise. Stir at room temperature overnight. Quench the reaction by pouring it into ice-water and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude epoxide by flash column chromatography.
-
-
Epoxide Ring Opening with an Arylamine:
-
Causality: A selected arylamine (e.g., 2-aminopyridine) acts as a nucleophile, attacking the epoxide to form the key amino alcohol intermediate. This step introduces diversity at what will become the 4-position of the final scaffold.
-
Procedure: In a sealed tube, combine the epoxide from Step 1 and the desired arylamine. Heat the mixture at a specified temperature (e.g., 120 °C) for several hours. Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature and purify directly by flash column chromatography to yield the desired amino alcohol.
-
-
Cyclization to form the Spiro Lactam:
-
Causality: This two-step sequence first involves acylation of the secondary amine followed by an intramolecular Williamson ether synthesis. The base promotes deprotonation of the alcohol, which then displaces the chloride to form the oxazinane ring.
-
Procedure: Dissolve the amino alcohol from Step 2 in a suitable solvent like dichloromethane (DCM). Add a base such as triethylamine (TEA). Cool the solution to 0 °C and add chloroacetyl chloride dropwise. Stir for 1-2 hours. After acylation is complete, add a stronger base like potassium tert-butoxide and stir at room temperature to effect cyclization. Quench with water, extract with DCM, and purify the resulting spiro lactam by chromatography.
-
-
Final Derivatization (Example: N-Alkylation):
-
Causality: The secondary nitrogen of the piperidine ring (after Boc deprotection, if necessary) is a convenient handle for introducing further diversity to explore structure-activity relationships (SAR).
-
Procedure: If the Boc group is still present, remove it using trifluoroacetic acid (TFA) in DCM. Neutralize the resulting salt. Dissolve the free amine in a polar aprotic solvent like acetonitrile, add a base (e.g., potassium carbonate), and the desired alkylating agent (e.g., phenethyl bromide). Heat the reaction mixture until completion. After workup, purify the final compound by chromatography or crystallization.
-
Protocol 2: In Vitro Biological Assay - Radioligand Competition Binding for MOR
This protocol details a standard method to determine the binding affinity (Kᵢ) of a test compound for the μ-opioid receptor, a crucial assay for developing novel analgesics. [4] Assay Principle: This is a competitive binding assay. A radiolabeled ligand with known high affinity for the target receptor ([³H]-DAMGO for MOR) is incubated with a source of the receptor (e.g., membranes from cells overexpressing the receptor). The ability of an unlabeled test compound to displace the radioligand is measured. The concentration of test compound that displaces 50% of the specific binding (IC₅₀) is determined, from which the inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 7.4. Keep on ice.
-
Radioligand: Prepare a working solution of [³H]-DAMGO in assay buffer at a concentration near its Kₑ (dissociation constant), typically ~1-2 nM.
-
Receptor Source: Thaw cryopreserved cell membranes (e.g., from CHO-K1 cells stably expressing the human MOR) on ice. Homogenize gently in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Test Compound: Prepare a stock solution of the diazaspiro[5.5]undecane test compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series in assay buffer. The final DMSO concentration in the assay should be kept low (<1%) to avoid interference.
-
-
Assay Procedure:
-
Plate Setup: Use a 96-well microplate. Designate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + high concentration of a known unlabeled ligand, e.g., 10 µM naloxone), and test compound wells.
-
Incubation: To each well, add in the following order:
-
50 µL of assay buffer (for total binding) OR 50 µL of non-specific ligand OR 50 µL of test compound dilution.
-
50 µL of [³H]-DAMGO working solution.
-
100 µL of the cell membrane suspension.
-
-
Causality: The order of addition ensures that the test compound and radioligand compete for the receptor simultaneously.
-
Incubate the plate at 25 °C for 60-90 minutes with gentle shaking.
-
-
Harvesting and Detection:
-
Causality: Rapid filtration is used to separate the receptor-bound radioligand from the unbound radioligand. The filter material (e.g., GF/B glass fiber) non-specifically binds the membranes.
-
Procedure: Rapidly harvest the contents of each well onto a filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioactivity.
-
Allow the filter mat to dry completely. Place it in a sample bag, add liquid scintillation cocktail, and seal.
-
Count the radioactivity (in disintegrations per minute, DPM) for each filter spot using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
For each test compound concentration, calculate the percentage of inhibition: % Inhibition = 100 * (1 - [(DPM in test well - Non-specific DPM) / Specific Binding]).
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Conclusion and Future Outlook
The diazaspiro[5.5]undecane scaffold has firmly established itself as a privileged structure in drug discovery. Its applications, spanning from pain and metabolic disorders to CNS conditions and oncology, underscore its remarkable versatility. The synthetic tractability and the ability to precisely control the three-dimensional arrangement of substituents allow for the creation of highly potent and selective modulators of diverse biological targets. Future research will likely focus on leveraging this scaffold to tackle more complex challenges, such as developing allosteric modulators, covalent inhibitors, and compounds with finely tuned polypharmacology to address multifactorial diseases. The protocols and insights provided herein serve as a foundational guide for researchers aiming to harness the full potential of this powerful molecular architecture.
References
-
Blanco-Ania, D., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-855. Available at: [Link]
-
Kato, Y., et al. (2014). Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating of chronic kidney diseases. Bioorganic & Medicinal Chemistry Letters, 24(2), 565-570. Available at: [Link]
-
Blanco-Ania, D., et al. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Peters, D., et al. (2022). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. Available at: [Link]
-
Vidal-Torres, A., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]
-
ResearchGate. (2002). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Peters, D., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry, 64(24), 17915-17935. Available at: [Link]
-
Vidal-Torres, A., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434-2454. Available at: [Link]
-
Clayden, J., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. Available at: [Link]
-
ResearchGate. (2017). (PDF) Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available at: [Link]
-
Clayden, J., et al. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. Available at: [Link]
-
Cytotoxic Effects of Novel Diazaspiro Undecane Derivatives Against HCC Cancer Cells. (n.d.). Amanote Research. Available at: [Link]
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ResearchGate. (2021). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Structure and synthesis of spirocyclic diamine scaffolds 1a‐4a and... Available at: [Link]
-
Peters, D., et al. (n.d.). Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. ePrints Soton. Available at: [Link]
-
Siau, W-Y., & Bode, J. W. (2015). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society. Available at: [Link]
-
Burgaz, E. V., et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. arkat usa. Available at: [Link]
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Mayol Llinàs, J. (2018). Realisation of CNS-relevant Molecular Scaffolds Using an Integrated Computational and Synthetic Approach. White Rose eTheses Online. Available at: [Link]
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Jenkins, I. D., et al. (2009). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]
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Application Notes and Protocols for the Purification of 9-Benzyl-2,9-diazaspiro[5.5]undecane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction to 9-Benzyl-2,9-diazaspiro[5.5]undecane Dihydrochloride and the Imperative for Purity
9-Benzyl-2,9-diazaspiro[5.5]undecane is a spirocyclic diamine that serves as a valuable building block in medicinal chemistry. The dihydrochloride salt is often the preferred form for handling and formulation due to its increased stability and crystallinity compared to the free base. High purity of this compound is paramount, as even trace impurities can lead to erroneous results in biological assays and compromise the safety and efficacy of potential drug candidates.
This document outlines robust protocols for the purification of this compound, with a focus on recrystallization techniques. The rationale behind solvent selection and procedural steps is elucidated to provide a comprehensive understanding of the purification process.
Understanding Potential Impurities
The purification strategy for this compound is dictated by the potential impurities that may arise during its synthesis. A common synthetic route to N-benzylated amines involves the reaction of a secondary amine with benzyl bromide or a related benzylating agent. Potential impurities can be broadly categorized as follows:
-
Unreacted Starting Materials: Residual amounts of the parent diazaspiro[5.5]undecane and the benzylating agent.
-
By-products of the Benzylation Reaction: Over-alkylation products or by-products from side reactions.
-
Reagents and Solvents: Residual reagents used in the synthesis and workup, as well as solvents.
-
Degradation Products: Amines can be susceptible to oxidation, which can lead to colored impurities.
A general overview of the final step in the preparation of the target compound is the formation of the dihydrochloride salt, typically by treating a solution of the free base with hydrochloric acid.
Caption: Final step of synthesis: Salt Formation.
Purification by Recrystallization: Principles and Protocols
Recrystallization is a powerful technique for purifying solid organic compounds. The underlying principle is the difference in solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. For amine hydrochlorides, which are ionic salts, polar solvents are generally the most effective for recrystallization.
Two primary recrystallization protocols are presented below: a single-solvent method and a two-solvent (solvent/anti-solvent) method.
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is found that dissolves the compound well at elevated temperatures but poorly at lower temperatures. For amine hydrochlorides, polar protic solvents such as ethanol or isopropanol are excellent starting points.
Step-by-Step Methodology:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various polar solvents (e.g., ethanol, isopropanol, methanol, water). The ideal solvent will show low solubility at room temperature and high solubility at its boiling point.
-
Dissolution: Place the crude compound in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring continuously. Add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution, which maximizes the yield upon cooling.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are observed (e.g., dust, inorganic salts), perform a hot gravity filtration. This should be done quickly to prevent premature crystallization of the product in the funnel.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the purified product.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The purity of the final product should be assessed by analytical techniques such as melting point determination, NMR spectroscopy, and HPLC.
Caption: Single-Solvent Recrystallization Workflow.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is particularly useful when the compound is highly soluble in one solvent and poorly soluble in another, and the two solvents are miscible. A common and effective combination for amine hydrochlorides is an alcohol (e.g., ethanol, methanol) as the "good" solvent and an ether (e.g., diethyl ether) or a non-polar solvent (e.g., hexane) as the "bad" or anti-solvent.
Step-by-Step Methodology:
-
Solvent System Selection: Choose a solvent in which this compound is highly soluble (the "good" solvent) and an anti-solvent in which it is poorly soluble (the "bad" solvent). Ensure the two solvents are miscible. A combination of ethanol and diethyl ether is often a good starting point.[1]
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add the "bad" solvent dropwise with swirling until the solution becomes slightly and persistently cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature.
-
Further Cooling: Place the flask in an ice-water bath for at least 30 minutes to induce further crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold anti-solvent or a mixture of the two solvents.
-
Drying: Dry the purified crystals under vacuum. Analyze the final product for purity.
Caption: Two-Solvent Recrystallization Workflow.
Data Presentation: Solvent Selection Guide
The choice of solvent is critical for successful recrystallization. The following table provides a general guide for solvent selection based on the properties of amine hydrochlorides.
| Solvent | Polarity | Boiling Point (°C) | Suitability as "Good" Solvent | Suitability as "Anti-Solvent" | Notes |
| Water | High | 100 | Excellent | Poor | May require a co-solvent like ethanol to improve solubility of less polar impurities. |
| Ethanol | High | 78 | Excellent | Poor | A versatile solvent for many amine salts. |
| Isopropanol | Medium | 82 | Good | Fair | Good alternative to ethanol, slightly less polar. |
| Methanol | High | 65 | Excellent | Poor | High solubility may lead to lower yields. |
| Diethyl Ether | Low | 35 | Poor | Excellent | Common anti-solvent with alcohols. Highly flammable. |
| Hexane | Low | 69 | Poor | Excellent | Good anti-solvent for precipitating polar salts. |
| Toluene | Low | 111 | Poor | Excellent | Higher boiling point anti-solvent. |
Troubleshooting Common Issues in Recrystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The compound is very soluble even at low temperatures. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound. |
| Oiling out | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated. | - Use a lower-boiling solvent.- Re-heat the solution and add more of the "good" solvent. |
| Low recovery of purified product | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent.- Ensure the filtration apparatus is pre-heated.- Ensure adequate cooling time in the ice bath. |
| Colored impurities in the final product | - Highly colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can also adsorb the product. |
Conclusion
The purification of this compound to a high degree of purity is an essential step in its use for research and development. The recrystallization protocols detailed in this guide provide a robust framework for achieving this. Careful selection of solvents and adherence to the outlined procedures will enable researchers to obtain a final product of the quality required for their specific applications.
References
-
Zhou, Y. (2014, March 21). How to recrystallize a product from ethanol/diethyl? ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Convenient Synthesis of α-Diazoacetates from α-Bromoacetates and N,N'-Ditosylhydrazine. Organic Syntheses Procedure. Retrieved from [Link]
- De Ruiter, J. (n.d.). Recrystallization.
-
Mohit Redhu. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]
-
Van den Bossche, S., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(56), 35143-35168. Retrieved from [Link]
-
Adel Amer. (2014, March 21). Re: How to recrystallize a product from ethanol/diethyl? ResearchGate. Retrieved from [Link]
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analytical methods for 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride characterization
Application Note & Protocols
Topic: Analytical Methods for the Comprehensive Characterization of 9-Benzyl-2,9-diazaspiro[5.5]undecane Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide to the essential analytical methodologies for the structural elucidation and purity assessment of this compound. As a spirocyclic diamine, this compound presents unique characterization challenges that necessitate a multi-technique approach to unequivocally confirm its identity, structure, and salt stoichiometry. This guide moves beyond simple procedural lists, offering insights into the rationale behind experimental choices and data interpretation. The protocols described herein are designed to form a self-validating analytical workflow, ensuring high confidence in the quality of the material for research and development applications.
Introduction: The Need for Rigorous Characterization
9-Benzyl-2,9-diazaspiro[5.5]undecane is a heterocyclic scaffold of significant interest in medicinal chemistry, often serving as a core structural motif or building block in the synthesis of novel therapeutic agents.[1] The dihydrochloride salt form is frequently prepared to improve solubility and stability.[2][3] For any application, particularly in drug development, unambiguous confirmation of the molecular structure, assessment of purity, and verification of the correct salt form are critical quality attributes. An integrated analytical strategy is therefore not just recommended, but essential.
This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Elemental Analysis (CHN), and Fourier-Transform Infrared (FTIR) Spectroscopy for a comprehensive characterization.
Integrated Analytical Workflow
A logical and efficient workflow ensures that data from orthogonal techniques are used to build a complete profile of the compound. The process begins with structural confirmation and proceeds to purity and salt form verification.
Figure 1: Integrated workflow for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR is the cornerstone of structural analysis, providing detailed information about the carbon-hydrogen framework and the chemical environment of each atom. For a dihydrochloride salt, specific spectral features provide definitive proof of protonation.
Principle of the Technique
¹H NMR spectroscopy maps the chemical environment of protons, while ¹³C NMR provides a count of unique carbon atoms. For amine salts, the protonation of nitrogen atoms causes significant deshielding (a downfield shift) of adjacent protons (α-protons).[2][4] The choice of solvent is critical; deuterated solvents like DMSO-d₆ or D₂O are used. In D₂O, the acidic N-H⁺ protons will exchange with deuterium and become invisible, which is a useful diagnostic test.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Solubilization: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for hydrochloride salts and allows for the observation of exchangeable N-H⁺ protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer operating at ≥400 MHz.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional but Recommended): Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon connectivities, respectively.[5]
-
Expected Results & Data Interpretation
The spectra should be consistent with the proposed structure. Key features to look for include:
-
¹H NMR (in DMSO-d₆):
-
Aromatic Protons: A multiplet integrating to 5 protons in the ~δ 7.2-7.6 ppm region, corresponding to the benzyl group.
-
Benzylic Protons: A singlet integrating to 2 protons, corresponding to the -CH₂-Ph group.
-
Spirocyclic Protons: A series of complex multiplets for the protons on the two piperidine rings. Protons on carbons adjacent to the protonated nitrogens (N-H⁺) will be shifted significantly downfield compared to the free base.[2]
-
N-H⁺ Protons: Broad signals, typically in the δ 9.0-11.0 ppm range, corresponding to the two ammonium protons. Their broadness is due to quadrupolar coupling and chemical exchange.
-
-
¹³C NMR: The spectrum should show the expected number of unique carbon signals, including those for the aromatic ring, the benzylic carbon, and the distinct carbons of the spirocyclic system.
| Parameter | Expected ¹H NMR Data (DMSO-d₆) | Expected ¹³C NMR Data |
| Chemical Shift (δ) | Aromatic: ~7.2-7.6 ppm; Benzylic: ~3.5-4.0 ppm; Spirocyclic α-CH₂: ~3.0-3.5 ppm; Other Spirocyclic CH₂: ~1.5-2.5 ppm; N-H⁺: ~9.0-11.0 ppm | Aromatic: ~125-140 ppm; Benzylic: ~60-65 ppm; Spirocyclic & Spiro-C: ~25-60 ppm |
| Integration | Corresponds to the number of protons (e.g., 5H for phenyl). | N/A |
| Multiplicity | Singlet (s), Doublet (d), Triplet (t), Multiplet (m). | All signals will be singlets (with proton decoupling). |
Mass Spectrometry (MS): Molecular Weight Verification
MS provides the mass-to-charge ratio (m/z) of the molecule, serving as a primary method to confirm its molecular weight and formula.
Principle of the Technique
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and charged molecules. In the ESI source, the dihydrochloride salt will dissociate, and the protonated free base will be detected. High-resolution MS (HRMS) can provide an exact mass measurement, allowing for the unambiguous determination of the molecular formula.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).
-
Infusion: Infuse the sample directly into the ESI source or inject it via an HPLC system.
-
Data Acquisition: Acquire the spectrum in positive ion mode. Rationale: The basic nitrogen atoms are readily protonated, leading to a strong signal for the [M+H]⁺ ion.
Expected Results & Data Interpretation
The primary ion observed should correspond to the singly protonated free base. The dihydrochloride form itself is not typically observed directly.
| Parameter | Value | Source |
| Molecular Formula (Free Base) | C₁₆H₂₄N₂ | - |
| Exact Mass (Free Base) | 244.19395 Da | [6] |
| Expected Ion (Monoisotopic) | [M+H]⁺ | - |
| Expected m/z | 245.20123 | [6][7] |
High-Performance Liquid Chromatography (HPLC): Purity Determination
HPLC is the industry standard for assessing the purity of pharmaceutical compounds by separating the main component from any impurities.
Principle of the Technique
Reversed-phase HPLC separates compounds based on their hydrophobicity. A polar mobile phase is run through a nonpolar stationary phase (like C18). For basic amines, peak shape can be poor due to interaction with residual silanols on the column. This is mitigated by using a low pH mobile phase or specific columns designed for amines.
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Rationale: The acidic modifier protonates the analyte, ensuring good solubility, and masks column silanols, leading to sharp, symmetrical peaks.
-
Mobile Phase B: Acetonitrile with 0.1% of the same acid.
-
Gradient Elution: A typical gradient would be 5% to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the benzyl group absorbs (e.g., 210 nm or 254 nm).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a suitable solvent like methanol.
Expected Results & Data Interpretation
A high-purity sample will show a single major peak in the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks. A purity level of >98% is typically desired for high-quality research compounds.
Elemental Analysis: Confirming Salt Stoichiometry
While NMR and MS confirm the structure of the organic cation, elemental analysis provides direct, quantitative evidence of the elemental composition, including the chloride counter-ions.
Principle of the Technique
The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured to determine the percentage of carbon, hydrogen, and nitrogen. Chloride is determined by separate methods, often titration.
Protocol
A precisely weighed, dry sample is submitted to a specialized analytical laboratory for CHN and Chloride analysis.
Expected Results & Data Interpretation
The experimental percentages should match the theoretical values for the dihydrochloride formula (C₁₆H₂₄N₂ · 2HCl = C₁₆H₂₆Cl₂N₂) within an acceptable error margin (typically ±0.4%). This is the most definitive method to confirm the 1:2 stoichiometry of the amine to HCl.[8][9]
| Element | Theoretical % for C₁₆H₂₆Cl₂N₂ |
| Carbon (C) | 60.57% |
| Hydrogen (H) | 8.26% |
| Nitrogen (N) | 8.83% |
| Chlorine (Cl) | 22.35% |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a molecular fingerprint by identifying the vibrational frequencies of functional groups.
Principle of the Technique
Different chemical bonds absorb infrared radiation at specific frequencies. The resulting spectrum is a plot of absorbance vs. wavenumber. For this molecule, key absorbances will be from N-H⁺, C-H, and C-N bonds.
Protocol
The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet containing a small amount of the sample.
Expected Results & Data Interpretation
-
N-H⁺ Stretch: A very broad and strong absorption band in the 2400-3200 cm⁻¹ region is characteristic of an ammonium salt. This is a key diagnostic feature.[9]
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹).
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ fingerprint region.
Summary: A Self-Validating Conclusion
Figure 2: Logic flow for validating compound identity.
By following these protocols, researchers can generate a comprehensive and reliable data package, ensuring the quality and integrity of their material for subsequent scientific endeavors.
References
-
Abadi, A. H., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. PMC, NIH. [Link]
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MDPI. (2023). (Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione. MDPI. [Link]
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DOI. Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. DOI. [Link]
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Reddit. (2023). How to detect a HCl salt in organic compounds. Reddit. [Link]
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PubChem. 9-benzyl-2,9-diazaspiro[5.5]undecane. PubChem. [Link]
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ResearchGate. 1 H NMR spectral data of compounds III-X. ResearchGate. [Link]
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ACS Omega. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Publications. [Link]
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SIELC Technologies. HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC. [Link]
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Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]
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Journal of the American Chemical Society. Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. ACS Publications. [Link]
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Scholars Crossing. Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. The Liberty University Journal of Undergraduate Research. [Link]
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ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. ResearchGate. [Link]
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Kim, J., et al. (2011). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products. PMC, NIH. [Link]
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Wiley Analytical Science. (2020). HPLC determination finds amines made by fermentation. Wiley Analytical Science. [Link]
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Reddit. (2024). Analytical methods to determine if a compound is in the form of a salt. Reddit. [Link]
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PubChem. 5-Benzyl-3,9-diazaspiro[5.5]undecane. PubChem. [Link]
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CP Lab Safety. 9-benzyl-3, 9-diazaspiro[5.5]undecane-2, 4-dione, min 97%, 1 gram. CP Lab Safety. [Link]
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CP Lab Safety. benzyl 2, 9-diazaspiro[5.5]undecane-9-carboxylate, min 97%, 250 mg. CP Lab Safety. [Link]
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PubChem. 9-benzyl-1,9-diazaspiro[5.5]undecane. PubChem. [Link]
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Semantic Scholar. Table Of Content. Semantic Scholar. [Link]
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ResearchGate. (2007). Fourier-transform infrared (FTIR) spectroscopy for monitoring and determining the degree of crystallisation of polyhydroxyalkanoates (PHAs). ResearchGate. [Link]
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MDPI. (2022). Identification of Metabolites with Antibacterial Activities by Analyzing the FTIR Spectra of Microalgae. MDPI. [Link]
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ChemRxiv. Study of FTIR spectroscopy combined with Chemometrics in the characterization of vegetable tannin from Ceriops decandra. ChemRxiv. [Link]
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PubMed. (2023). Fourier Transform Infrared (FTIR) Spectroscopic Study of Biofilms Formed by the Rhizobacterium Azospirillum baldaniorum Sp245: Aspects of Methodology and Matrix Composition. PubMed. [Link]
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- 6. PubChemLite - 9-benzyl-2,9-diazaspiro[5.5]undecane (C16H24N2) [pubchemlite.lcsb.uni.lu]
- 7. PubChemLite - 9-benzyl-1,9-diazaspiro[5.5]undecane (C16H24N2) [pubchemlite.lcsb.uni.lu]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
Application Notes and Protocols for the Large-Scale Synthesis of 9-Benzyl-2,9-diazaspiro[5.5]undecane Dihydrochloride
Introduction: The Significance of the 2,9-Diazaspiro[5.5]undecane Scaffold
The 2,9-diazaspiro[5.5]undecane core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development. Its rigid, three-dimensional structure provides a unique conformational constraint on appended pharmacophores, enabling precise interactions with biological targets. This spirocyclic system is a key component in a variety of biologically active molecules, including antagonists for the orexin receptors, which are implicated in sleep disorders.[1] The N-benzyl substituent, in particular, often serves as a crucial element for modulating the pharmacological activity of these compounds. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it suitable for pharmaceutical formulation and biological testing.
This document provides a comprehensive guide to the large-scale synthesis of 9-Benzyl-2,9-diazaspiro[5.5]undecane Dihydrochloride, detailing a robust and scalable three-step synthetic pathway. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on practical execution, safety, and analytical validation.
Synthetic Strategy: A Three-Step Approach to Purity and Scalability
The synthesis of this compound is strategically designed in three distinct stages to ensure high purity and scalability. This approach utilizes a protecting group strategy to achieve selective mono-N-benzylation, a critical challenge in the synthesis of unsymmetrically substituted diamines.
The overall synthetic workflow is as follows:
-
Step 1: Synthesis of N-Boc-2,9-diazaspiro[5.5]undecane. The synthesis begins with the construction of the core spirocyclic diamine, with one of the secondary amines protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for directing the subsequent benzylation to the desired nitrogen atom.
-
Step 2: N-Benzylation of the Deprotected Spiro-Diamine. Following the deprotection of the Boc group, the resulting free diamine undergoes selective mono-N-benzylation.
-
Step 3: Formation of the Dihydrochloride Salt. The final step involves the conversion of the benzylated free base into its more stable and water-soluble dihydrochloride salt.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate (N-Boc Protected Intermediate)
The synthesis of the N-Boc protected diazaspiro[5.5]undecane is a multi-step process that can be achieved through various published routes. For the purpose of this guide, we will assume the availability of this key intermediate, as its synthesis is a complex procedure in itself and often sourced from commercial suppliers for large-scale campaigns. A common synthetic strategy involves the reaction of 1-benzyl-4-piperidone with an appropriate amine and a cyanide source, followed by cyclization, reduction, and N-protection.
| Parameter | Value |
| Starting Material | tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate |
| Molecular Formula | C₁₄H₂₆N₂O₂ |
| Molecular Weight | 254.37 g/mol |
| Purity | >98% |
Step 2: Boc Deprotection and N-Benzylation
This two-part step involves the removal of the Boc protecting group followed by the selective benzylation of the resulting primary amine.
Part A: Boc Deprotection
The Boc group is efficiently removed under acidic conditions. A solution of hydrogen chloride in dioxane is a standard and effective reagent for this transformation on a large scale.[2][3] The mechanism involves protonation of the carbamate, followed by the loss of the tert-butyl cation to form a carbamic acid, which then decarboxylates to yield the free amine.[4]
Protocol:
-
Reaction Setup: To a solution of tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate (1.0 equivalent) in a suitable solvent such as dioxane or methanol, add a 4M solution of hydrogen chloride in dioxane (2.0-3.0 equivalents) dropwise at 0-5 °C.
-
Reaction Execution: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material.
-
Work-up and Isolation: The solvent is removed under reduced pressure to yield the crude 2,9-diazaspiro[5.5]undecane dihydrochloride as a solid. This intermediate can be used directly in the next step without further purification.
Part B: N-Benzylation
The selective mono-N-benzylation of the deprotected diamine is achieved by reacting it with benzyl bromide in the presence of a base. The use of the dihydrochloride salt from the previous step allows for a controlled reaction, as the free base is generated in situ.
Protocol:
-
Reaction Setup: The crude 2,9-diazaspiro[5.5]undecane dihydrochloride (1.0 equivalent) is suspended in a suitable solvent such as acetonitrile or ethanol.
-
Base Addition: A base, such as potassium carbonate (2.2 equivalents), is added to the suspension.
-
Addition of Benzylating Agent: Benzyl bromide (1.0-1.1 equivalents) is added dropwise to the mixture at room temperature.
-
Reaction Execution: The reaction mixture is heated to reflux and monitored by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining salts and water-soluble impurities. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 9-Benzyl-2,9-diazaspiro[5.5]undecane as an oil or solid.
| Parameter | Value |
| Starting Material | 2,9-diazaspiro[5.5]undecane dihydrochloride |
| Benzylating Agent | Benzyl Bromide |
| Base | Potassium Carbonate |
| Solvent | Acetonitrile or Ethanol |
| Reaction Temperature | Reflux |
| Typical Yield | 70-85% |
Step 3: Formation of this compound
The final step is the conversion of the free base to its dihydrochloride salt, which is typically a stable, crystalline solid that is easier to handle and purify on a large scale.
Protocol:
-
Dissolution: The crude 9-Benzyl-2,9-diazaspiro[5.5]undecane from the previous step is dissolved in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.
-
Acidification: A solution of hydrogen chloride in a compatible solvent (e.g., 2M HCl in isopropanol or 4M HCl in dioxane) is added dropwise with stirring until the pH of the solution is acidic (pH 1-2).
-
Crystallization: The dihydrochloride salt will typically precipitate out of the solution upon addition of the acid. The mixture may be cooled in an ice bath to promote complete crystallization.
-
Isolation and Purification: The solid product is collected by vacuum filtration, washed with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities, and dried under vacuum to a constant weight. The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.[5]
| Parameter | Value |
| Starting Material | 9-Benzyl-2,9-diazaspiro[5.5]undecane (free base) |
| Acid | Hydrogen Chloride (in a suitable solvent) |
| Solvent | Isopropanol or Ethyl Acetate |
| Purification | Recrystallization |
| Typical Yield | >90% |
Characterization and Quality Control
Analytical validation at each stage of the synthesis is critical to ensure the identity and purity of the intermediates and the final product.
| Analytical Technique | Purpose |
| ¹H and ¹³C NMR | Structural confirmation of the spirocyclic core, the presence of the benzyl group, and the final salt. |
| LC-MS | To monitor reaction progress and confirm the molecular weight of the product and intermediates. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product. |
| Elemental Analysis (CHN) | To confirm the elemental composition of the final dihydrochloride salt. |
| Melting Point | To assess the purity of the crystalline final product. |
Process Safety and Scale-Up Considerations
The large-scale synthesis of this compound requires careful consideration of safety and scalability.
-
Benzyl Bromide Handling: Benzyl bromide is a lachrymator and a corrosive substance that can cause severe skin and eye irritation.[6][7][8] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. For large-scale operations, a closed-system transfer of benzyl bromide is recommended.
-
Boc Deprotection Off-gassing: The deprotection of the Boc group generates isobutylene and carbon dioxide as byproducts.[9] On a large scale, this can lead to a significant pressure build-up if the reaction is performed in a closed system. The reaction vessel must be equipped with a proper gas outlet to safely vent these gases.
-
Exothermic Reactions: The N-benzylation reaction can be exothermic. For large-scale synthesis, the addition of benzyl bromide should be done portion-wise or via a dropping funnel to control the reaction temperature and prevent a runaway reaction.
-
Solvent Handling: The use of flammable organic solvents requires appropriate fire safety precautions, including grounding of equipment to prevent static discharge and the use of explosion-proof equipment.
-
Waste Disposal: All chemical waste, including solvents and reaction byproducts, must be disposed of in accordance with local environmental regulations.
Conclusion
The three-step synthetic route detailed in these application notes provides a robust and scalable method for the large-scale synthesis of this compound. By employing a protecting group strategy, this protocol ensures the selective formation of the desired mono-benzylated product. Adherence to the detailed experimental procedures, analytical controls, and safety precautions will enable researchers and drug development professionals to consistently produce this valuable spirocyclic building block in high purity and yield for its application in the discovery and development of novel therapeutics.
References
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central.
- Benzyl bromide - SAFETY D
- Benzyl-Bromide - Safety D
- Benzyl bromide - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
- Material Safety Data Sheet Benzyl bromide MSDS# 84457 Section 1. Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- tert-Butyl 3,9-diazaspiro[5.
- tert-Butyl 3,9-diazaspiro[5.
- tert-Butyl 2,9-diazaspiro(5.5)
- Boc Deprotection - HCl - Common Organic Chemistry. Common Organic Chemistry.
- The Advent of a Key Synthetic Intermediate: A Technical Guide to the First Synthesis of N-Boc-Nortropinone. Benchchem.
- WO2020048828A1 - 5-heteroaryl-3,9-diazaspiro[5.5]undecane compounds.
- Deprotection of different N-Boc-compounds | Download Table.
- 2-Boc-2,9-diazaspiro[5.5]undecane AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.
- Boc Deprotection Mechanism - HCl - Common Organic Chemistry. Common Organic Chemistry.
- BOC deprotection - Hebei Boze Chemical Co.,Ltd. Hebei Boze Chemical Co.,Ltd..
- Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton.
- 173405-78-2|tert-Butyl 3,9-diazaspiro[5.
- Purification by Recrystalliz
- Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable.
- 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors | Journal of Medicinal Chemistry.
- Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central.
- Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system.
- Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. research.chalmers.se.
- Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). PubMed.
- Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF.
- Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC - NIH.
- A New Large-Scale Process for Taxol and Related Taxanes
- (PDF) Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds.
- Synthesis of an 8‐Benzyl‐4‐(p‐substituted‐benzyl)‐1,4,8‐triazaspiro[4.5]decan‐2‐one Library on SynPhase TMLanterns.
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. ijcr.info [ijcr.info]
- 7. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
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- 9. Acids - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: 9-Benzyl-2,9-diazaspiro[5.5]undecane Dihydrochloride as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological properties is perpetual. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as "privileged scaffolds" due to their inherent three-dimensionality. This rigidified, non-planar structure can lead to a more defined interaction with biological targets, often resulting in improved potency, selectivity, and pharmacokinetic profiles. Among these, diazaspiro[5.5]undecane cores have garnered significant attention, serving as the central framework for a variety of biologically active agents, including antagonists for orexin and neurokinin-1 (NK1) receptors.[1]
This guide provides a comprehensive overview of the applications and synthetic protocols involving 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride, a versatile building block for the elaboration of complex, biologically relevant molecules.
The Building Block: this compound
The 9-Benzyl-2,9-diazaspiro[5.5]undecane scaffold offers a unique combination of a rigid spirocyclic core with two distinct nitrogen atoms available for functionalization. The benzyl group on the N9 position serves as a useful protecting group that can be selectively removed, allowing for sequential modification of the two amine centers. The dihydrochloride salt form enhances the stability and solubility of the compound, making it a convenient starting material for a range of synthetic transformations.
Table 1: Physicochemical Properties of 9-Benzyl-2,9-diazaspiro[5.5]undecane
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄N₂ | PubChem |
| Molecular Weight | 244.38 g/mol | PubChem |
| XLogP3 | 2.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
Synthetic Utility and Strategic Applications
The strategic utility of this compound lies in the differential reactivity of its two nitrogen atoms. The N2 nitrogen is a secondary amine, readily available for acylation, alkylation, and reductive amination. The N9 nitrogen is protected by a benzyl group, which can be removed at a later stage via catalytic hydrogenation, revealing a second site for diversification. This staged functionalization is a powerful tool for building molecular complexity and exploring structure-activity relationships (SAR).
Workflow for the Utilization of this compound
Caption: Synthetic workflow demonstrating the sequential functionalization of 9-Benzyl-2,9-diazaspiro[5.5]undecane.
Experimental Protocols
The following protocols are provided as detailed examples of how this compound can be utilized in organic synthesis. These are representative procedures and may require optimization for specific substrates.
Protocol 1: N-Acylation of 9-Benzyl-2,9-diazaspiro[5.5]undecane
This protocol describes the acylation of the secondary amine at the N2 position.
Reaction Scheme:
Caption: General scheme for the N-acylation of 9-Benzyl-2,9-diazaspiro[5.5]undecane.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride) (1.1 eq)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) and stir at room temperature for 15 minutes to neutralize the hydrochloride salt.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-acylated product.
Causality Behind Experimental Choices: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl salt and scavenge the HCl generated during the acylation without competing with the amine nucleophile. The reaction is initiated at 0 °C to control the exothermicity of the acylation reaction.
Protocol 2: Reductive Amination with 9-Benzyl-2,9-diazaspiro[5.5]undecane
This protocol details the coupling of the secondary amine with an aldehyde or ketone.
Reaction Scheme:
Caption: General scheme for reductive amination with 9-Benzyl-2,9-diazaspiro[5.5]undecane.
Materials:
-
This compound
-
Aldehyde or ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of this compound (1.0 eq) in anhydrous DCE, add the aldehyde or ketone (1.2 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to yield the N-alkylated product.
Trustworthiness of the Protocol: This protocol utilizes sodium triacetoxyborohydride, a mild and selective reducing agent that is particularly effective for reductive aminations and is tolerant of a wide range of functional groups. The use of a catalytic amount of acetic acid facilitates the formation of the iminium ion intermediate.
Protocol 3: N9-Debenzylation via Catalytic Transfer Hydrogenation
This protocol describes the removal of the benzyl protecting group from the N9 position.
Reaction Scheme:
Caption: General scheme for the debenzylation of the N9-benzyl group.
Materials:
-
N2-functionalized-9-benzyl-2,9-diazaspiro[5.5]undecane derivative
-
Palladium on carbon (10% Pd/C, 10 mol%)
-
Ammonium formate or 1,4-cyclohexadiene (as hydrogen donor)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
To a solution of the N2-functionalized-9-benzyl-2,9-diazaspiro[5.5]undecane derivative (1.0 eq) in methanol, add 10% Pd/C (10 mol%).
-
Add ammonium formate (5-10 eq) in one portion.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by crystallization or silica gel chromatography if necessary.
Expertise and Experience: Catalytic transfer hydrogenation is often preferred over using hydrogen gas due to its operational simplicity and safety. Ammonium formate is a convenient and effective hydrogen donor in the presence of a palladium catalyst. The choice of solvent can influence the reaction rate, with polar protic solvents like methanol or ethanol generally being effective.
Application in the Synthesis of Orexin Receptor Antagonists
The 2,9-diazaspiro[5.5]undecane core is a key structural feature in a number of potent orexin receptor antagonists, which are of interest for the treatment of insomnia.[2] The building block, 9-Benzyl-2,9-diazaspiro[5.5]undecane, provides a convergent and flexible entry point for the synthesis of these complex molecules.
Synthetic Route to an Orexin Receptor Antagonist Core
Caption: A plausible synthetic strategy for an orexin receptor antagonist core using the title building block.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its unique structural features allow for a staged and controlled functionalization of its two distinct nitrogen atoms, making it an ideal starting material for the construction of libraries of compounds for drug discovery, particularly in the area of GPCR antagonists. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this powerful building block into their synthetic strategies.
References
Application Notes and Protocols: 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride as a Putative Chemical Probe for the Sigma-2 Receptor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride is a spirocyclic diamine that holds potential as a chemical probe for exploring biological systems. The diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and other receptor systems.[1][2] Notably, recent studies have explored diazaspiro cores as bioisosteres of piperazine, a common motif in ligands for the sigma-2 (σ2) receptor.[3] The σ2 receptor, now identified as TMEM97, is implicated in various cellular processes, including cholesterol homeostasis and cell proliferation, and is a target of interest in oncology and neurodegenerative diseases.
This document provides detailed application notes and protocols for the proposed use of this compound as a chemical probe to investigate the function of the σ2 receptor. The protocols outlined below are designed to facilitate the validation and application of this compound in both in vitro and cell-based experimental settings.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chemical probe is essential for designing robust and reproducible experiments.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆Cl₂N₂ | PubChem |
| Molecular Weight | 317.30 g/mol | PubChem |
| Appearance | White to off-white solid | Typical for dihydrochloride salts |
| Solubility | Soluble in water and DMSO | Predicted based on structure |
| Purity | >98% (recommended) | Vendor Specification |
| Storage | Store at -20°C, desiccated | General recommendation for chemical probes |
Proposed Mechanism of Action
Based on the structural similarity of the diazaspiro[5.5]undecane core to known σ2 receptor ligands, it is hypothesized that this compound acts as a competitive antagonist at the σ2 receptor. The benzyl group at the 9-position may contribute to the binding affinity and selectivity for the receptor. The proposed mechanism involves the binding of the compound to the ligand-binding site of the σ2 receptor, thereby preventing the binding of endogenous ligands and modulating downstream signaling pathways.
Caption: Proposed competitive antagonism at the Sigma-2 receptor.
In Vitro Characterization: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the σ2 receptor.
Rationale: A radioligand binding assay is a standard method to quantify the interaction between a ligand and its receptor. This protocol uses a known high-affinity radioligand for the σ2 receptor and measures the ability of the test compound to displace it.
Materials:
-
HEK-293 cells stably expressing the human σ2 receptor (TMEM97)
-
Cell harvesting buffer (e.g., PBS with 5 mM EDTA)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, with 0.1% BSA)
-
[³H]-DTG (a common, albeit non-selective, sigma receptor radioligand; a more selective σ2 radioligand is preferable if available)
-
Haloperidol (for determining non-specific binding)
-
This compound
-
96-well filter plates
-
Scintillation cocktail and counter
Protocol:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the σ2 receptor to confluency.
-
Harvest cells and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane preparations at -80°C until use.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound or vehicle
-
[³H]-DTG (at a final concentration equal to its Kd)
-
Cell membranes (typically 50-100 µg of protein per well)
-
-
For non-specific binding, add haloperidol at a final concentration of 10 µM.
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the incubation by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell-Based Assay: Proliferation Assay
Objective: To evaluate the effect of this compound on the proliferation of cancer cells known to express the σ2 receptor.
Rationale: The σ2 receptor is often overexpressed in cancer cells and is implicated in cell proliferation. A functional assay, such as a proliferation assay, can provide insights into the cellular activity of the chemical probe.
Materials:
-
Cancer cell line with known σ2 receptor expression (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
A cell proliferation reagent (e.g., MTT, WST-1, or a commercial kit)
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells per well).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound or vehicle.
-
Incubate the cells for 48-72 hours.
-
-
Proliferation Measurement:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance/fluorescence from all readings.
-
Normalize the data to the vehicle-treated control wells (set to 100% proliferation).
-
Plot the percentage of cell proliferation against the logarithm of the compound concentration.
-
Determine the IC₅₀ value, which represents the concentration of the compound that inhibits cell proliferation by 50%.
-
Caption: Workflow for the cell-based proliferation assay.
In Vivo Application: Xenograft Tumor Model
Objective: To assess the in vivo efficacy of this compound in a mouse xenograft model of cancer.
Rationale: An in vivo study is crucial to evaluate the therapeutic potential of a chemical probe in a whole-organism context. This protocol provides a general framework for a xenograft study.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line used in the in vitro assays
-
Matrigel (optional, to aid tumor formation)
-
This compound
-
Vehicle for in vivo administration (e.g., saline or a solution containing a solubilizing agent)
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (typically 1-5 million cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
-
Monitoring:
-
Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health and behavior of the mice.
-
-
Endpoint and Analysis:
-
Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and, if desired, perform further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth and final tumor weights between the treatment and control groups to assess the efficacy of the compound.
-
References
- Koszelewski, D., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(28), 17187-17206.
- Xu, K., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259.
- Wu, Y., et al. (2009). Discovery of spiro-piperidine inhibitors and their modulation of the dynamics of the M2 proton channel from influenza A virus. Journal of the American Chemical Society, 131(24), 8540–8549.
- Ho, G. D., et al. (2012). Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers. ACS Medicinal Chemistry Letters, 3(6), 461-465.
- Nedelcovych, M. T., et al. (2017). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Activity. Journal of Medicinal Chemistry, 60(17), 7464-7475.
Sources
Application Notes and Protocols for the Biological Screening of 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride
Introduction: Unveiling the Therapeutic Potential of a Novel Diazaspiro Scaffold
The diazaspiro[5.5]undecane scaffold represents a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. These compounds have shown potential in the treatment of obesity, pain, and various central nervous system disorders.[1] The specific compound, 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride, is a novel molecule with an unexplored biological profile. Its structural similarity to known psychoactive compounds and receptor ligands, particularly those targeting sigma receptors and monoamine transporters, makes it a compelling candidate for biological screening.[2]
This guide provides a comprehensive, tiered approach for the initial biological characterization of this compound. The protocols herein are designed to be robust and self-validating, enabling researchers to confidently assess the compound's activity at key pharmacological targets. We will begin with broad, primary screens to identify potential areas of activity, followed by more specific, secondary assays to characterize the mechanism of action.
A Tiered Strategy for Biological Characterization
A logical and resource-efficient approach to screening a novel compound involves a tiered workflow. This strategy begins with high-throughput primary assays to identify potential biological targets and concludes with more complex, lower-throughput secondary assays to confirm and characterize the activity.
Figure 1. A tiered screening workflow for this compound.
Tier 1: Primary Screening Protocols
The initial screening phase is designed to cast a wide net, identifying potential interactions with key protein families implicated in neuropsychiatric and other disorders.
Sigma-1 and Sigma-2 Receptor Binding Assays
Rationale: Sigma receptors are implicated in a variety of CNS disorders, and many psychoactive compounds interact with these receptors.[3] A competitive radioligand binding assay is a robust method to determine if this compound binds to sigma-1 and/or sigma-2 receptors.[4][5]
Protocol: Competitive Inhibition Radioligand Binding Assay
-
Membrane Preparation:
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane homogenate (~300 µg protein), radioligand, and assay buffer (50 mM Tris-HCl, pH 8.0) to designated wells.
-
Non-specific Binding: Add membrane homogenate, radioligand, assay buffer, and a high concentration of a known non-radiolabeled ligand (e.g., haloperidol) to designated wells.
-
Test Compound: Add membrane homogenate, radioligand, assay buffer, and varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the remaining wells.[4]
-
Radioligands:
-
-
Incubation: Incubate the plate at 25°C for a predetermined time (e.g., 120 minutes) to reach equilibrium.
-
Termination and Filtration:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a suitable scintillation cocktail.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Data Presentation:
| Assay Target | Radioligand | Test Compound Concentration Range | Endpoint |
| Sigma-1 Receptor | -pentazocine | 0.1 nM - 10 µM | IC50 |
| Sigma-2 Receptor | [³H]-DTG | 0.1 nM - 10 µM | IC50 |
Dopamine Transporter (DAT) Uptake Inhibition Assay
Rationale: The dopamine transporter is a key regulator of dopaminergic neurotransmission and a target for many psychoactive drugs.[6][7] An uptake inhibition assay will determine if the test compound interferes with the normal function of DAT.[8][9]
Protocol: Cell-Based [³H]Dopamine Uptake Inhibition Assay
-
Cell Culture:
-
Use a cell line stably or transiently expressing the human dopamine transporter (hDAT), such as HEK293-hDAT or CHO-hDAT cells.
-
Plate the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.[6]
-
-
Assay Procedure:
-
On the day of the experiment, wash the cells once with pre-warmed assay buffer (e.g., PBS with calcium and magnesium).[8]
-
Add varying concentrations of this compound or a reference inhibitor (e.g., GBR 12909 for non-specific uptake) to the appropriate wells.[8]
-
Pre-incubate the plate at 37°C for 10-20 minutes.[8]
-
Initiate the uptake reaction by adding a solution of [³H]Dopamine (at a concentration close to its Km for DAT) to all wells.[8]
-
Incubate the plate at 37°C for a short, predetermined time that is within the linear range of uptake (e.g., 10 minutes).[8]
-
-
Termination and Lysis:
-
Quantification:
-
Transfer the lysate to scintillation vials or a compatible 96-well plate.
-
Add scintillation cocktail and quantify the amount of [³H]Dopamine taken up by the cells using a microplate scintillation counter.[8]
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a saturating concentration of a known inhibitor) from the total uptake (vehicle control).[8]
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration to determine the IC50 value.[8]
-
Data Presentation:
| Assay Target | Substrate | Test Compound Concentration Range | Endpoint |
| Dopamine Transporter (DAT) | [³H]Dopamine | 0.1 nM - 10 µM | IC50 |
General GPCR Activity Screen (Calcium Flux Assay)
Rationale: G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are common drug targets. A calcium flux assay is a functional, cell-based assay that can detect the activation of Gq-coupled GPCRs.[10][11] This provides a broad screen for potential GPCR agonist or antagonist activity.
Figure 2. A simplified signaling pathway for a Gq-coupled GPCR leading to intracellular calcium release.
Protocol: No-Wash Calcium Flux Assay
-
Cell Culture:
-
Use a cell line endogenously expressing a Gq-coupled GPCR or a cell line engineered to express a specific GPCR of interest (e.g., HEK293 or CHO cells).
-
Plate the cells in a black-walled, clear-bottom 96- or 384-well plate and grow to 90-100% confluency.[10]
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., from a FLIPR Calcium 5 Assay Kit) according to the manufacturer's instructions, often including probenecid to prevent dye leakage from the cells.[10][12]
-
Add an equal volume of the dye solution to each well.[10]
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature.[10]
-
-
Assay Procedure (using a fluorescence plate reader, e.g., FlexStation® 3 or FLIPR®):
-
Place the cell plate and a compound plate (containing 5x concentrated test compound) into the instrument.
-
Agonist Mode:
-
Establish a baseline fluorescence reading for each well.
-
Add this compound at various concentrations and monitor the change in fluorescence in real-time.
-
An increase in fluorescence indicates potential agonist activity.
-
-
Antagonist Mode:
-
Pre-incubate the cells with various concentrations of this compound.
-
Add a known agonist for the target GPCR at a concentration that elicits a submaximal response (EC80).
-
Monitor the change in fluorescence. A decrease in the agonist-induced signal indicates potential antagonist activity.
-
-
-
Data Analysis:
-
The change in fluorescence intensity is directly proportional to the intracellular calcium concentration.
-
For agonist activity, plot the fluorescence change against the logarithm of the test compound concentration to determine the EC50 value.
-
For antagonist activity, plot the inhibition of the agonist response against the logarithm of the test compound concentration to determine the IC50 value.
-
Data Presentation:
| Assay Mode | Target | Endpoint |
| Agonist | Gq-coupled GPCRs | EC50 |
| Antagonist | Gq-coupled GPCRs | IC50 |
Tier 2: Secondary and Functional Assays
Should a "hit" be identified in the primary screening, the following assays can be employed to further characterize the compound's pharmacological profile.
Affinity Determination (Ki)
For any confirmed binding activity from Tier 1, a full saturation binding experiment should be performed to determine the inhibition constant (Ki). This provides a more accurate measure of the compound's affinity for the target receptor. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the radioligand's concentration and its affinity (Kd) for the receptor.
Functional Characterization
For hits from the calcium flux assay, further functional studies are necessary to confirm the mode of action (e.g., full agonist, partial agonist, inverse agonist, or antagonist). This can be achieved by conducting concentration-response curves in the presence and absence of known reference compounds.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial biological screening of this compound. By employing a tiered approach, researchers can efficiently identify and characterize the pharmacological activity of this novel compound, paving the way for further investigation into its therapeutic potential. The inherent self-validating nature of these assays, through the use of appropriate controls and reference compounds, ensures the generation of reliable and reproducible data.
References
-
Bio-Protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. Retrieved from [Link]
-
Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Sigma Receptor Binding Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved from [Link]
-
Molecular Devices. (n.d.). Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Functional assays to define agonists and antagonists of the sigma-2 receptor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from [Link]
-
ResearchGate. (n.d.). Sigma Receptor Binding Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Retrieved from [Link]
-
ResearchGate. (n.d.). Calcium Flux Assay Protocol. Retrieved from [Link]
-
Agilent. (n.d.). Testing For Novel Psychoactive Substances. Retrieved from [Link]
-
Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Journal of the American Society for Mass Spectrometry. (2024). Rapid Screening of New Psychoactive Substances Using pDART-QqQ-MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5'-Pyrimidines] as Potential Antitumor Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR). Retrieved from [Link]
-
MDPI. (2024). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Retrieved from [Link]
-
MDPI. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]
-
001Chemical. (n.d.). Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride. Retrieved from [Link]
-
PubChemLite. (n.d.). 9-benzyl-1,9-diazaspiro[5.5]undecane. Retrieved from [Link]
-
PubChemLite. (n.d.). 3,9-diazaspiro(5.5)undecane-2,4-dione, 9-benzyl-3-(2-(3-indolyl)ethyl)-. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 9-benzyl-3, 9-diazaspiro[5.5]undecane-2, 4-dione, min 97%, 1 gram. Retrieved from [Link]
-
PubChem. (n.d.). 5-Benzyl-3,9-diazaspiro[5.5]undecane. Retrieved from [Link]
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit [moleculardevices.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Benzyl-2,9-diazaspiro[5.5]undecane Dihydrochloride
Welcome to the technical support center for the synthesis of 9-Benzyl-2,9-diazaspiro[5.5]undecane Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. The insights provided herein are based on established principles of organic synthesis and a comprehensive review of related procedures.
Overview of the Synthetic Challenge
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core challenges lie in the construction of the spirocyclic diamine core, the selective N-benzylation, and the final salt formation. This guide provides a representative synthetic pathway and addresses key issues that may arise at each stage.
Representative Synthetic Workflow
The following workflow outlines a common and effective strategy for the synthesis of this compound, starting from the readily available N-Boc-4-piperidone.
Caption: A representative multi-stage workflow for the synthesis of this compound.
Troubleshooting Guide and FAQs
This section addresses specific issues that may be encountered during the synthesis.
Stage 1: Spirocycle Formation (Synthesis of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate)
The construction of the diazaspiro[5.5]undecane core is often the most challenging part of the synthesis, with multiple potential pitfalls that can lead to low yields.
Q1: My overall yield for the spirocyclization is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in this multi-step stage can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reactions: Each step in the sequence (e.g., olefination, conjugate addition, cyclization) may not be proceeding to completion.
-
Troubleshooting:
-
Reaction Monitoring: Utilize TLC or LC-MS to monitor the progress of each reaction and ensure the complete consumption of the starting material before proceeding to the next step.
-
Reagent Purity: Ensure all reagents, especially organometallics and bases, are of high purity and handled under appropriate inert conditions.[1]
-
Optimization of Conditions: Systematically vary reaction parameters such as temperature, reaction time, and solvent on a small scale to find the optimal conditions for each step.
-
-
-
Side Product Formation: The formation of byproducts is a common cause of yield loss.
-
Troubleshooting:
-
Control of Stoichiometry: Precise control of reagent stoichiometry is crucial. For instance, in a Michael addition, using a slight excess of the nucleophile can be beneficial, but a large excess can lead to purification difficulties.
-
Temperature Control: Many of the reactions in this sequence are exothermic. Maintaining the recommended temperature is critical to prevent the formation of side products.
-
-
-
Purification Difficulties: The intermediate products can be challenging to purify, leading to material loss.
-
Troubleshooting:
-
Chromatography Optimization: Experiment with different solvent systems for column chromatography to achieve better separation of the desired product from impurities.
-
Alternative Purification Methods: Consider crystallization or distillation if the intermediates are amenable to these techniques.
-
-
Q2: The final reductive amination to form the spirocycle is sluggish and gives a complex mixture of products. What can I do?
A2: Reductive amination is a powerful tool, but its success is highly dependent on the reaction conditions and the choice of reducing agent.[2]
-
Imine/Enamine Formation: The initial formation of the imine or enamine intermediate is a critical equilibrium-driven step.
-
Troubleshooting:
-
Water Removal: The removal of water is essential to drive the equilibrium towards the imine/enamine. The use of a Dean-Stark apparatus or the addition of a dehydrating agent like molecular sieves can be effective.
-
pH Control: The pH of the reaction mixture can significantly influence the rate of imine formation. A slightly acidic pH is often optimal.
-
-
-
Choice of Reducing Agent: The choice of reducing agent is critical for a successful reductive amination.
-
Troubleshooting:
-
Mild Reducing Agents: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild and tolerant of a wide range of functional groups. Sodium cyanoborohydride is another option, but it is more toxic.
-
Alternative Reductants: For challenging substrates, catalytic hydrogenation can be an effective alternative.
-
-
| Parameter | Recommendation for Reductive Amination | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild, selective, and effective for a wide range of substrates. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Aprotic solvents that are compatible with the reducing agent. |
| Acid Catalyst | Acetic Acid (catalytic amount) | Facilitates the formation of the iminium ion intermediate. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing side reactions. |
Stage 2: N-Benzylation
The selective benzylation of the less hindered secondary amine in 2,9-diazaspiro[5.5]undecane is a key step.
Q1: I am observing both unreacted starting material and the formation of a di-benzylated byproduct. How can I improve the selectivity for mono-benzylation?
A1: Achieving mono-alkylation of a diamine can be challenging. The following strategies can improve selectivity:
-
Control of Stoichiometry:
-
Troubleshooting: Use a slight excess (1.1-1.2 equivalents) of the diamine relative to benzyl bromide. This will favor the mono-benzylated product as the benzyl bromide is more likely to react with the more abundant starting material.
-
-
Slow Addition of the Alkylating Agent:
-
Troubleshooting: Add the benzyl bromide solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C). This helps to maintain a low concentration of the alkylating agent, reducing the likelihood of a second alkylation event.
-
-
Choice of Base and Solvent:
-
Troubleshooting: A non-nucleophilic base such as potassium carbonate or triethylamine is recommended. The choice of solvent can also influence the reaction rate and selectivity. Aprotic solvents like acetonitrile or DMF are commonly used.
-
Caption: A decision-making workflow for troubleshooting low yields in the N-benzylation step.
Stage 3: Dihydrochloride Salt Formation
The final step of forming the dihydrochloride salt is crucial for the isolation and purification of the final product.
Q1: The dihydrochloride salt is not precipitating from the solution, or it is forming an oil. What are the best practices for inducing crystallization?
A1: The successful crystallization of a hydrochloride salt depends on the choice of solvent and the procedure for adding the acid.
-
Solvent System:
-
Troubleshooting: The free base should be dissolved in a solvent in which the dihydrochloride salt is poorly soluble. Common choices include isopropanol, ethanol, or a mixture of an alcohol with a less polar solvent like diethyl ether or ethyl acetate.
-
-
HCl Addition:
-
Troubleshooting:
-
Anhydrous HCl: Use a solution of anhydrous HCl in a suitable solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane). This avoids the introduction of water, which can sometimes hinder crystallization.
-
Slow Addition: Add the HCl solution slowly to the solution of the free base with vigorous stirring.
-
Seeding: If a small amount of crystalline product is available, adding a seed crystal can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystallization.
-
-
Q2: How can I confirm that I have formed the dihydrochloride salt and not the monohydrochloride or a mixture?
A2: It is essential to verify the stoichiometry of the salt.
-
Titration:
-
Troubleshooting: Perform a potentiometric titration of the salt with a standardized base. The titration curve should show two equivalence points, corresponding to the two protonated amine groups.
-
-
Elemental Analysis:
-
Troubleshooting: Elemental analysis for carbon, hydrogen, nitrogen, and chlorine can provide a precise determination of the elemental composition of the salt, which can be compared to the theoretical values for the dihydrochloride.
-
-
NMR Spectroscopy:
-
Troubleshooting: In some cases, ¹H NMR spectroscopy can be used to determine the salt stoichiometry by observing the integration of the N-H protons relative to other protons in the molecule, although these signals can sometimes be broad.
-
| Parameter | Recommendation for Dihydrochloride Salt Formation | Rationale |
| Solvent | Isopropanol, Ethanol, or Alcohol/Ether mixtures | The salt should be sparingly soluble in the chosen solvent system. |
| Acid Source | Anhydrous HCl in a suitable organic solvent | Avoids the introduction of water which can inhibit crystallization. |
| Addition Method | Slow, dropwise addition with vigorous stirring | Promotes the formation of a crystalline solid over an oil. |
| Inducement of Crystallization | Seeding, scratching, or cooling | Techniques to overcome nucleation barriers. |
Detailed Representative Experimental Protocols
The following protocols are representative and may require optimization based on your specific experimental setup and the purity of your starting materials.
Protocol 1: Synthesis of tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate
This is a multi-step process. The following is a conceptual outline, as the specific details can vary significantly based on the chosen synthetic route.
-
Step 1a (Wittig or Horner-Wadsworth-Emmons Reaction): React N-Boc-4-piperidone with a suitable phosphonate ylide (e.g., triethyl phosphonoacetate) in the presence of a base (e.g., NaH) in an anhydrous solvent (e.g., THF) to yield the corresponding α,β-unsaturated ester.
-
Step 1b (Michael Addition): React the α,β-unsaturated ester with a suitable nucleophile (e.g., nitromethane) in the presence of a base (e.g., DBU) to introduce a side chain at the β-position.
-
Step 1c (Nitrile Reduction and Reductive Amination): Reduce the nitro group to an amine (e.g., using H₂, Pd/C) and perform an intramolecular reductive amination (e.g., using a mild reducing agent like STAB and a catalytic amount of acetic acid) to form the spirocyclic core. Purify by column chromatography.
Protocol 2: N-Benzylation of 2,9-diazaspiro[5.5]undecane
-
Deprotection: Dissolve tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate in a suitable solvent (e.g., dichloromethane) and add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS). Remove the solvent and excess acid under reduced pressure to obtain the crude diamine salt.
-
Benzylation: Dissolve the crude diamine salt in a suitable solvent (e.g., acetonitrile) and add a base (e.g., K₂CO₃, 3-4 equivalents). Cool the mixture to 0 °C and add benzyl bromide (1.0-1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until the reaction is complete. Filter the inorganic salts and concentrate the filtrate. Purify the crude product by column chromatography to yield 9-Benzyl-2,9-diazaspiro[5.5]undecane.
Protocol 3: Formation of this compound
-
Dissolve the purified 9-Benzyl-2,9-diazaspiro[5.t]undecane in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).
-
Slowly add a solution of anhydrous HCl in an organic solvent (e.g., 2M HCl in diethyl ether, 2.1 equivalents) with vigorous stirring.
-
If a precipitate forms, continue stirring for 30 minutes, then collect the solid by filtration. Wash the solid with cold diethyl ether and dry under vacuum.
-
If no precipitate forms, slowly add a less polar co-solvent (e.g., diethyl ether) until the solution becomes cloudy. If necessary, cool the mixture in an ice bath and scratch the inside of the flask to induce crystallization. Collect the solid as described above.
References
-
Patsnap Synapse. (2024). What is the mechanism of Ethylenediamine Dihydrochloride?. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for: Design, Synthesis, and Solution Behaviour of Small Polyamines as Switchable Water Additives. [Link]
- Google Patents. (n.d.). CN1634901A - Process for preparing N-benzyl piperazine.
-
ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]
- Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
- Google Patents. (n.d.).
-
PubChem. (n.d.). tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. [Link]
-
J-Stage. (n.d.). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. [Link]
-
ResearchGate. (2025). Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. [Link]
-
ResearchGate. (2025). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. [Link]
-
PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
RSC Publishing. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. [Link]
-
Organic Syntheses. (n.d.). Preparation of 1-Hydrosilatrane, and its use in the highly practical synthesis of secondary and tertiary amines from aldehydes and ketones via direct reductive amination. [Link]
-
DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]
-
ResearchGate. (2025). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. [Link]
Sources
Technical Support Center: Synthesis of Spirocyclic Diamines
Welcome to the technical support center for the synthesis of spirocyclic diamines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique and often complex challenges associated with constructing these three-dimensional scaffolds. Spirocyclic diamines are privileged structures in drug discovery, offering a desirable exit from "flatland" by providing rigid, well-defined three-dimensional orientations for substituents, which can significantly improve pharmacological properties.[1] However, their synthesis is frequently hampered by challenges in stereocontrol, ring strain, and purification.
This document provides field-proven insights, troubleshooting guides for common experimental hurdles, and detailed protocols to enhance the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during the planning and initial execution of a spirocyclic diamine synthesis.
Q1: Why is achieving stereocontrol so challenging in spirocyclic diamine synthesis?
Controlling the stereochemistry at the central, fully-substituted spiro-carbon is a primary challenge. This difficulty arises because you are creating a quaternary stereocenter that connects two rings, and its configuration dictates the overall topology of the molecule.
-
Causality: The formation of the spirocenter often proceeds through transition states where the energy differences between diastereomeric pathways are small. Achieving high selectivity requires carefully directing the approach of a reactant to one face of a prochiral intermediate.
-
Strategic Solutions:
-
Substrate Control: Incorporating a chiral auxiliary into one of the reacting components can create a strong facial bias, directing the cyclization to form one diastereomer preferentially.
-
Catalyst-Controlled Reactions: The use of chiral Lewis acids, Brønsted acids, or organocatalysts can create a chiral environment around the reactants, selectively stabilizing the transition state leading to the desired enantiomer or diastereomer.[2][3]
-
Diastereoselective Cycloadditions: Reactions like 1,3-dipolar cycloadditions can be highly stereoselective, where the stereochemistry of the starting materials directly translates to the product.[2] Lowering reaction temperatures often enhances this selectivity by favoring the thermodynamically more stable product.[4]
-
Q2: What are the most common synthetic hurdles associated with intramolecular cyclization strategies?
Intramolecular reactions are among the most common methods for forming spirocycles, but they are not without significant challenges.
-
Ring Strain: The formation of small rings (e.g., cyclobutane, azetidine) in scaffolds like spiro[3.3]heptanes involves considerable angle and torsional strain.[1] This strain can raise the activation energy of the cyclization step, leading to low yields or requiring harsh reaction conditions.
-
Competing Intermolecular Reactions: For the desired intramolecular cyclization to occur, the reactive ends of the linear precursor must be in close proximity. If the concentration is too high, intermolecular reactions can dominate, leading to the formation of dimers, oligomers, or polymers.[5] This is a classic challenge governed by reaction kinetics.
-
Steric Hindrance: Bulky substituents near the reacting centers can sterically impede the cyclization, preventing the molecule from adopting the necessary conformation for ring closure. In some cases, even with a strong nucleophile, cyclization may fail to proceed at ambient temperatures and require heating or the use of a stronger base to overcome the steric barrier.[6]
Q3: How should I approach the protecting group strategy for a spirocyclic diamine?
A robust and orthogonal protecting group strategy is critical for success. Since you have two amine functionalities, you often need to differentiate them for selective functionalization later on.
-
The Principle of Orthogonality: Orthogonal protecting groups are those that can be removed under distinct conditions without affecting the other.[7] For example, a Boc group (acid-labile) is orthogonal to a Cbz group (removed by hydrogenolysis). This allows for the selective deprotection and derivatization of one amine while the other remains protected.
-
Common Protecting Group Selection: The choice depends on the stability of your scaffold to the deprotection conditions.
| Protecting Group | Abbreviation | Protection Reagent | Common Deprotection Conditions | Stability Notes |
| tert-Butoxycarbonyl | Boc | Boc₂O, NaHCO₃ | TFA in DCM; or HCl in Dioxane | Acid-labile. Stable to hydrogenolysis and mild base.[8] |
| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, Base | H₂, Pd/C (Hydrogenolysis) | Hydrogenolysis-labile. Stable to acid and base.[7] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Base | 20% Piperidine in DMF | Base-labile. Stable to acid and hydrogenolysis.[8] |
| Benzyl | Bn | BnBr, Base | H₂, Pd/C (Hydrogenolysis) | Similar to Cbz but can be more difficult to cleave. |
-
Causality in Selection: If your molecule contains other reducible groups (e.g., alkenes, nitro groups), using a Cbz or Bn group is risky, as hydrogenolysis will affect those sites as well. In such cases, an acid-labile (Boc) or base-labile (Fmoc) group is a superior choice.
Q4: Purification of spirocyclic diamines is notoriously difficult. What techniques are most effective?
The high polarity of diamines makes them challenging to purify using standard silica gel chromatography. They often exhibit strong binding to the stationary phase, leading to poor peak shape and low recovery.
-
Common Issues:
-
High Polarity: The two basic amine groups lead to strong interactions with silica gel.
-
Water Solubility: Many smaller spirocyclic diamines are highly soluble in water, making aqueous workups and extraction difficult.
-
Similar Polarity of Byproducts: Unreacted starting materials or partially cyclized intermediates can have polarities very similar to the desired product.
-
-
Troubleshooting & Advanced Techniques:
-
Modified Silica Gel Chromatography: Pre-treating the silica gel with a base like triethylamine or ammonia can neutralize acidic sites and improve elution. Using a more polar solvent system, such as DCM/MeOH with a small percentage of NH₄OH, is often effective.
-
Ion-Exchange Chromatography: This is a powerful technique for purifying basic compounds. Strong Cation Exchange (SCX) cartridges can be used to capture the diamine, which is then washed to remove neutral impurities and finally eluted by flushing with a basic solution (e.g., ammonia in methanol).[9]
-
Crystallization via Salt Formation: The free diamine can often be converted to a crystalline salt (e.g., hydrochloride, hydrobromide) by treatment with an acid like HCl in ether or dioxane. This not only purifies the compound but also provides a stable, easy-to-handle solid form.
-
Troubleshooting Guide
This section is formatted to address specific problems encountered during experiments.
Problem 1: Low or No Yield of the Desired Spirocyclic Product
This is the most common issue, often pointing to problems with reactivity, reaction conditions, or competing pathways.
| Possible Cause | Underlying Rationale & How to Verify | Recommended Solution |
| 1.1: Intramolecular Cyclization Fails | The activation energy for ring closure is too high due to ring strain or steric hindrance. Verify by checking TLC/LC-MS for the presence of unreacted linear precursor. | Increase reaction temperature. Switch to a more powerful activating reagent or a stronger base/nucleophile.[6] Consider an alternative synthetic route that forms the strained ring earlier or under different conditions. |
| 1.2: Competing Intermolecular Reactions | The reaction is running under conditions that favor intermolecular coupling over intramolecular cyclization (e.g., high concentration). Verify by checking LC-MS or ¹H NMR for species with double the mass or repeating units (polymers). | Employ high-dilution conditions. Use a syringe pump to add the linear precursor slowly to the reaction mixture, keeping its instantaneous concentration low. |
| 1.3: Degradation of Starting Material or Product | The reaction conditions (e.g., strong acid/base, high temperature) are too harsh, leading to decomposition. Verify by running the reaction at a lower temperature and monitoring for the appearance of multiple new spots on TLC. | Screen a range of milder bases, catalysts, or solvents. Reduce the reaction temperature and extend the reaction time. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) if reactants are sensitive to air or moisture. |
| 1.4: Catalyst Inactivity | The catalyst (e.g., Palladium, Rhodium) is poisoned or has low turnover. This is common in cross-coupling or C-H activation strategies. | Use a higher catalyst loading. Add a ligand that is known to stabilize the catalyst. Ensure all reagents and solvents are pure and free of catalyst poisons (e.g., sulfur compounds). |
Troubleshooting Workflow for Low Yield
Caption: Orthogonal protecting group strategy workflow.
Problem 3: Ambiguous Product Characterization
The high symmetry of some spirocycles can lead to fewer and more complex signals in NMR spectra than expected, making characterization difficult.
| Possible Cause | Underlying Rationale & How to Verify | Recommended Solution |
| 3.1: Complex or Overlapping ¹H NMR Signals | The rigid, three-dimensional structure can lead to complex splitting patterns and non-intuitive chemical shifts. Protons that appear chemically equivalent may be magnetically inequivalent. | Perform 2D NMR experiments. A COSY spectrum will reveal ¹H-¹H coupling networks. HSQC will correlate protons directly to their attached carbons. HMBC will show long-range (2-3 bond) H-C correlations, which is invaluable for piecing together the carbon skeleton and confirming the spiro-linkage. [10] |
| 3.2: Fewer than Expected ¹³C NMR Signals | The molecule possesses a high degree of symmetry (e.g., a C₂ axis), making pairs of carbons chemically equivalent. | This is often confirmation of a successful synthesis of a symmetric molecule. Review the expected symmetry of your target molecule. If the number of signals is still too low, it could indicate a dynamic process (e.g., ring-flipping) that is averaging signals on the NMR timescale. Running the NMR at a lower temperature may resolve these signals. |
| 3.3: Difficulty Confirming Stereochemistry | NMR alone may not be sufficient to unambiguously assign the relative or absolute stereochemistry of the final product. | A NOESY or ROESY experiment can reveal through-space correlations between protons, providing crucial information about their relative stereochemistry. [11]For absolute confirmation, the ultimate solution is to grow a crystal suitable for single-crystal X-ray crystallography . This can be facilitated by derivatizing the diamine with a group that promotes crystallization. [11] |
Key Experimental Protocol: Synthesis of a 2,6-Diazaspiro[3.3]heptane Derivative
This protocol is adapted from a reported high-yielding synthesis and demonstrates a common cyclization strategy. [9]It involves the intramolecular cyclization of a bis-electrophilic precursor with a primary amine.
Workflow Overview
Caption: Workflow for 2,6-diazaspiro[3.3]heptane synthesis.
Step-by-Step Procedure
Materials:
-
1-Benzyl-3-(chloromethyl)azetidine-3-carbaldehyde (Aldehyde precursor)
-
Aniline (or other primary amine)
-
Acetic Acid (AcOH)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Potassium tert-butoxide (t-BuOK), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Standard workup and purification reagents (EtOAc, NaHCO₃ solution, brine, MgSO₄, silica gel)
Part A: Reductive Amination
-
Reaction Setup: To a solution of 1-benzyl-3-(chloromethyl)azetidine-3-carbaldehyde (1.0 equiv) in DCE (0.2 M), add aniline (1.0 equiv) followed by acetic acid (1.0 equiv). Stir the mixture at room temperature for 30 minutes. The formation of the intermediate iminium ion is crucial.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. Caution: STAB reacts with moisture; handle appropriately. Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. The crude product, (1-benzyl-3-(chloromethyl)azetidin-3-yl)methyl(phenyl)amine, is often used directly in the next step without further purification.
Part B: Spirocyclization
-
Reaction Setup: Dissolve the crude intermediate from Part A (1.0 equiv) in anhydrous THF (0.1 M) in a sealed tube or round-bottom flask equipped with a reflux condenser under an argon atmosphere.
-
Base Addition: Add potassium tert-butoxide (1.0 M solution in THF, 2.2 equiv) dropwise at room temperature.
-
Cyclization: Heat the reaction mixture to 70 °C. Monitor the reaction by LC-MS for the formation of the spirocyclic product and consumption of the starting material (typically 2-3 hours).
-
Workup and Purification: Cool the reaction to room temperature. Filter the mixture to remove KCl salts. Concentrate the filtrate in vacuo. Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent streaking) to yield the desired 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.
Self-Validation Checkpoints:
-
After Part A: An LC-MS analysis should show a major peak corresponding to the mass of the reductively aminated intermediate. The ¹H NMR should show the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of new aromatic and methylene signals.
-
After Part B: The final product's mass should be confirmed by HRMS. The ¹H and ¹³C NMR spectra should reflect the higher symmetry of the spirocyclic product compared to the intermediate.
References
-
Aimon, A., Dow, M. J., Hanby, A. R., Okolo, E. A., Pask, C. M., Nelson, A., & Marsden, S. P. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(5), 607-610. [Link]
-
Royal Society of Chemistry. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]
-
Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal, 24(21), 5444-5449. [Link]
-
Jurczyk, J., et al. (2022). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]
-
Chernykh, A. V., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(8), 3974-3981. [Link]
-
ACS Publications. (2022). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (2022). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]
- Carreira, E. M., & Muri, D. (Eds.). (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry (pp. 427-452). Wiley-VCH.
- Stepan, A. F., et al. (2021). Gram-Scale Access to Orthogonally Protected (Aza)spiro[2.3]Hexane Diamines. European Journal of Organic Chemistry, 2021(4), 629-633.
-
Zare, M., et al. (2022). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 12(39), 25359-25370. [Link]
- Mykhailiuk, P. K. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. The Journal of Organic Chemistry.
-
Royal Society of Chemistry. (2022). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances. [Link]
-
ResearchGate. (2009). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]
-
ResearchGate. (2020). Application of spiro[3.3]heptane and spiro[2.3]hexane motifs in medicinal chemistry. [Link]
-
Carrel, A., et al. (2022). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. [Link]
-
ResearchGate. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]
-
O'Brien, M., et al. (2007). Spirobicyclic Diamines 2: Synthesis of Homochiral Diastereoisomeric Proline Derived-[12][12]Spirolactams. Arrow@TU Dublin. [Link]
-
ResearchGate. (2022). Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. [Link]
- Kim, J., et al. (2022). Synthesis and Characterization of Spirocyclic Mid-Block Containing Triblock Copolymer. Polymers, 14(19), 4165.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Library Search. (2022). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties.
-
Kenny, T. S., & Moody, C. J. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(2), 337-373. [Link]
-
EMAN Research Publishing. (2024). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. [Link]
-
Li, C., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Applied and Environmental Microbiology, 86(20), e01391-20. [Link]
-
Protheragen. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
-
Reymond Research Group. (2022). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]
- Google Patents. (2006).
-
Sartori, G., et al. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(8), 2999-3022. [Link]
-
Goundry, W. R., et al. (2012). Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines. Organic Letters, 14(17), 4532-4535. [Link]
-
Frigoli, M., et al. (2002). NMR spectroscopic analysis of new spiro-piperidylrifamycins. Magnetic Resonance in Chemistry, 40(8), 534-538. [Link]
-
Royal Society of Chemistry. (2023). Dearomative spirocyclization of ynamides. Chemical Science. [Link]
-
Cheng, B., & Reyes, J. (2020). Recent progress on the total syntheses of macrocyclic diamine alkaloids. Natural Product Reports, 37(3), 322-337. [Link]
-
ResearchGate. (2018). Synthesis and Spectral Characterization of Some New Substituted Bis-spirocyclohexanones Derived from Acetone. [Link]
-
Ghorbani-Vaghei, R., et al. (2018). Facile one-pot, multi-component reaction to synthesize spirooxindole-annulated thiopyran derivatives under environmentally benevolent conditions. Scientific Reports, 8, 12345. [Link]
-
ResearchGate. (2018). Synthesis of the partially bio-based spiroacetal diamine (2), starting from glycerol (1). [Link]
-
ResearchGate. (2020). Synthesis of bicyclic spirodiamines and proposed key reaction intermediate. [Link]
Sources
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- 2. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. arrow.tudublin.ie [arrow.tudublin.ie]
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- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. NMR spectroscopic analysis of new spiro-piperidylrifamycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 9-Benzyl-2,9-diazaspiro[5.5]undecane Dihydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride. As a molecule of interest in medicinal chemistry, its efficient and pure synthesis is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side products and synthetic challenges. The guidance herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
I. Overview of the Synthetic Strategy
The synthesis of this compound is typically approached in two key stages: the construction of the core 2,9-diazaspiro[5.5]undecane scaffold, followed by the introduction of the benzyl group at the N9 position. A common and efficient method for the first stage involves a tandem Michael addition and Dieckmann-type cyclization. The second stage is often accomplished via reductive amination, a reliable method for N-alkylation.
DOT Script for Synthetic Overview
Caption: General two-stage synthesis of the target compound.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues you may encounter during your synthesis.
Stage 1: Formation of the 2,9-Diazaspiro[5.5]undecane Core
Question 1: My reaction to form the spirocycle is giving a low yield of the desired product and a significant amount of a high molecular weight, insoluble material. What is happening?
Answer: This is a classic issue in reactions designed to form cyclic compounds from acyclic precursors, such as a double Michael addition followed by cyclization. The high molecular weight, insoluble material is likely a polymeric side product.
-
Causality: Instead of the desired intramolecular reactions (cyclization), intermolecular reactions are occurring, leading to chain growth and polymerization. This is particularly favored at high concentrations.
-
Troubleshooting:
-
High Dilution: The most critical parameter to control is the concentration of your starting materials. Running the reaction under high dilution conditions favors intramolecular cyclization over intermolecular polymerization.
-
Slow Addition: Adding the starting materials slowly over a prolonged period to the reaction mixture can also help maintain a low effective concentration, thereby promoting cyclization.
-
Question 2: In my Dieckmann-type cyclization step, I am observing incomplete conversion and the presence of multiple unidentifiable side products. What could be the cause?
Answer: The Dieckmann condensation is a powerful tool for forming five- and six-membered rings, but it is sensitive to reaction conditions, and several side reactions can occur.[1][2]
-
Causality:
-
Dimerization: Especially with substrates that could form larger rings, intermolecular Claisen condensation can compete with the intramolecular Dieckmann cyclization, leading to dimeric products.[1]
-
Base-Induced Side Reactions: The strong base (e.g., sodium ethoxide, potassium tert-butoxide) required for the Dieckmann condensation can promote other reactions, such as elimination or decomposition, particularly at higher temperatures.
-
-
Troubleshooting:
-
Choice of Base and Solvent: Using a sterically hindered, non-nucleophilic base like potassium tert-butoxide or lithium diisopropylamide (LDA) in an aprotic solvent like THF can minimize side reactions.[1]
-
Temperature Control: Running the reaction at lower temperatures can help to suppress unwanted side reactions.
-
Reaction Time: Monitor the reaction progress carefully (e.g., by TLC or LC-MS) to avoid prolonged reaction times that can lead to decomposition of the product.
-
| Parameter | Recommendation for Dieckmann Cyclization | Rationale |
| Concentration | High dilution | Favors intramolecular cyclization over intermolecular reactions. |
| Base | Sterically hindered, non-nucleophilic (e.g., t-BuOK, LDA) | Minimizes nucleophilic attack by the base on the ester.[1] |
| Solvent | Aprotic (e.g., THF, Toluene) | Prevents side reactions associated with protic solvents. |
| Temperature | Low to moderate | Reduces the rate of decomposition and other side reactions. |
Stage 2: N-Benzylation
Question 3: My reductive amination of 2,9-diazaspiro[5.5]undecane with benzaldehyde is yielding a significant amount of unreacted starting amine and benzyl alcohol. Why is this happening?
Answer: This is a common issue in reductive amination and points to a problem with either the initial iminium ion formation or the subsequent reduction step.
-
Causality:
-
Inefficient Iminium Ion Formation: The reaction between the secondary amine and benzaldehyde to form the iminium ion is a reversible equilibrium. If water is not effectively removed or the equilibrium is not driven towards the iminium ion, the concentration of the species to be reduced will be low.
-
Competitive Reduction of the Aldehyde: The reducing agent may be reducing the benzaldehyde to benzyl alcohol faster than it reduces the iminium ion. This is particularly a problem with less selective reducing agents.[3]
-
-
Troubleshooting:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for reductive aminations because it is less reactive towards aldehydes and ketones but readily reduces the protonated iminium ion.[4][5]
-
Reaction Conditions:
-
Acid Catalyst: A small amount of a weak acid, such as acetic acid, can catalyze the formation of the iminium ion.
-
Pre-formation of the Iminium Ion: Allow the amine and aldehyde to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows the iminium ion concentration to build up.
-
Solvent: Use an appropriate solvent. Dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used for reactions with NaBH(OAc)₃.[4]
-
-
DOT Script for Reductive Amination Side Reaction
Sources
- 1. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Diazaspirocycle Formation
Welcome to the Technical Support Center for Diazaspirocycle Formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable scaffolds. Diazaspirocycles, with their unique three-dimensional structures, are pivotal in medicinal chemistry for exploring new chemical spaces.[1] However, their synthesis can present significant challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common challenges in diazaspirocycle synthesis in a user-friendly question-and-answer format.
Reaction Yield and Purity
Q1: My spirocyclization reaction is resulting in a low yield. What are the primary causes and how can I improve it?
A1: Low yields are a frequent hurdle in spirocyclization reactions and can be attributed to several factors.[2] A systematic approach to troubleshooting is crucial for optimizing your reaction.
-
Suboptimal Reaction Conditions: The delicate balance of solvent, temperature, and catalyst concentration is paramount.
-
Solution: A thorough screening of reaction parameters is recommended. For instance, in a Pictet-Spengler-type cyclization, traditional protic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂) can be effective, but for sensitive substrates, milder catalysts like chiral phosphoric acids may be necessary.[3] The optimal temperature can also vary significantly; it is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.[3]
-
-
Poor Quality of Starting Materials: Impurities in your starting materials can act as catalyst poisons or lead to unwanted side reactions.[2]
-
Product Decomposition: The desired diazaspirocycle may be unstable under the reaction or workup conditions.[2]
-
Solution: Monitor the reaction progress over time using techniques like TLC or LC-MS to check for product formation and subsequent decomposition. If decomposition is observed, consider modifying the workup procedure (e.g., using milder pH conditions) or reducing the reaction time.[2]
-
-
Formation of Side Products: Competing side reactions can significantly reduce the yield of the desired product.
-
Solution: Careful control of stoichiometry is essential. For example, in reactions involving an amine and a carbonyl compound, using a slight excess of the carbonyl compound can help drive the reaction to completion and minimize side reactions from the unreacted amine.[3]
-
Q2: I am observing multiple spots on my TLC plate, indicating the formation of several byproducts. How can I minimize their formation?
A2: The formation of byproducts is a common issue, often stemming from the reactivity of intermediates or the product itself.
-
Iminium Ion Instability: In reactions proceeding through an iminium ion intermediate, such as the Pictet-Spengler reaction, the stability of this intermediate is crucial.[6]
-
Solution: The choice of solvent and catalyst can influence the stability and reactivity of the iminium ion. For instance, some reactions benefit from in situ generation of the iminium ion to control its concentration and minimize side reactions.[6]
-
-
Over-alkylation or Polymerization: The newly formed diazaspirocycle can sometimes react further with the starting materials.[3]
-
Solution: Slow addition of one of the reactants can help maintain a low concentration and reduce the likelihood of secondary reactions. Additionally, optimizing the stoichiometry, as mentioned previously, is critical.[3]
-
-
Protecting Group Strategy: The presence of other reactive functional groups in your starting materials can lead to undesired reactions.
-
Solution: Employing a robust protecting group strategy is essential for complex substrates.[7][8] The choice of protecting groups should be orthogonal, allowing for their selective removal without affecting the spirocyclic core.[7] Common protecting groups in amine synthesis include Boc, Cbz, and Fmoc.[9]
-
Stereoselectivity
Q3: My reaction is producing a mixture of diastereomers with poor selectivity. How can I improve the diastereoselectivity of my spirocyclization?
A3: Achieving high diastereoselectivity is a critical challenge in the synthesis of complex spirocycles.[2][10] The spatial arrangement of the newly formed stereocenters is influenced by several factors.
-
Solvent Effects: The polarity of the solvent can significantly influence the transition state of the cyclization, thereby affecting the diastereoselectivity.[2][11]
-
Solution: A screening of solvents with varying polarities is recommended. Both protic and aprotic solvents should be considered, as they can stabilize different transition states.[3]
-
-
Catalyst/Ligand Choice: For catalyzed reactions, the nature of the catalyst and any associated ligands plays a pivotal role in controlling the stereochemical outcome.[2]
-
Reaction Temperature: The reaction temperature can influence the energy difference between the diastereomeric transition states.
-
Solution: Generally, lower reaction temperatures lead to higher diastereoselectivity. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[3]
-
Purification and Characterization
Q4: I am having difficulty purifying my diazaspirocycle product. What are the recommended purification techniques?
A4: The purification of diazaspirocycles can be challenging due to their often polar nature and the presence of basic nitrogen atoms. The choice of method depends on the scale of the synthesis and the nature of the impurities.[1]
-
Column Chromatography: This is the most common method for purifying diazaspirocycle derivatives.[1]
-
Pro-Tip: Due to the basicity of the nitrogen atoms, it is often beneficial to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to prevent peak tailing and improve separation.
-
-
Crystallization/Recrystallization: If the product is a solid, crystallization can be a highly effective method for obtaining pure material.[4][5]
-
Pro-Tip: Screening a variety of solvents is key to finding suitable conditions for crystallization.
-
-
Distillation: For volatile, free-base diazaspirocycles, distillation can be a viable purification method, although empirical optimization is often required.[1]
-
Salt Formation and Recrystallization: Formation of a salt (e.g., hydrochloride or tartrate) can facilitate purification by crystallization, especially if the free base is an oil or difficult to crystallize.[1]
Q5: What are the key spectroscopic features I should look for to confirm the formation of my diazaspirocycle?
A5: A combination of spectroscopic techniques is typically used to confirm the structure of the desired diazaspirocycle.
-
NMR Spectroscopy (¹H and ¹³C):
-
Key Feature: The most definitive evidence for spirocycle formation is the observation of a quaternary carbon signal in the ¹³C NMR spectrum, corresponding to the spirocenter. The chemical shift of this carbon will depend on its environment. Additionally, detailed analysis of 2D NMR spectra (e.g., COSY, HSQC, HMBC) will be crucial to assign all proton and carbon signals and confirm the connectivity of the spirocyclic framework.
-
-
Mass Spectrometry (MS):
-
Key Feature: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product. The fragmentation pattern observed in MS/MS experiments can also provide valuable structural information.[15]
-
-
Infrared (IR) Spectroscopy:
-
Key Feature: The disappearance of starting material signals (e.g., a carbonyl stretch from an aldehyde or ketone) and the appearance of new signals corresponding to the product (e.g., N-H stretches) can indicate that the reaction has proceeded.
-
Part 2: Experimental Protocols & Data
This section provides a generalized experimental protocol for a common diazaspirocycle formation reaction, along with a table summarizing key reaction parameters for optimization.
Generalized Protocol for Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, which can be precursors to diazaspirocycles.[16]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) in an appropriate solvent (see Table 1) in a round-bottom flask equipped with a magnetic stir bar.
-
Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.0-1.2 eq) to the solution.
-
Catalyst Addition: Introduce the acid catalyst (e.g., trifluoroacetic acid, 10-20 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (see Table 1) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 1: Key Parameters for Optimization of Diazaspirocycle Formation
| Parameter | Typical Range/Options | Considerations |
| Solvent | Dichloromethane (DCM), Toluene, Acetonitrile (ACN), Tetrahydrofuran (THF), Methanol (MeOH) | Solvent polarity can influence reaction rate and selectivity.[2][11] |
| Temperature | 0 °C to reflux | Lower temperatures may improve selectivity, while higher temperatures can increase the reaction rate.[3] |
| Catalyst | Protic acids (TFA, HCl), Lewis acids (BF₃·OEt₂), Chiral phosphoric acids | Catalyst choice depends on the substrate's sensitivity and the desired stereochemical outcome.[3][17] |
| Concentration | 0.05 M to 0.5 M | Higher concentrations may favor intermolecular side reactions. |
Part 3: Visualizing the Process
Diagrams can help clarify complex reaction pathways and troubleshooting logic.
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low reaction yields.
Generalized Pictet-Spengler Reaction Pathway
Caption: A simplified Pictet-Spengler reaction mechanism.
References
- BenchChem. (2025). Purification Techniques for 1,6-Diazaspiro[3.
- Bifunctional‐catalyzed asymmetric synthesis of azaspirocyclic compounds via IEDHDAR. (n.d.). Wiley Online Library.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Improving Diastereoselectivity in 6,7-Diazaspiro[4.5]decane Reactions. BenchChem.
- Catalytic asymmetric synthesis of spirocyclic azlactones by a double Michael-addition approach. (2013). PubMed.
- Calcaterra, A., et al. (2016).
- BenchChem. (2025). Optimization of reaction conditions for the Pictet-Spengler synthesis.
- List, B., et al. (2018). Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. PubMed Central (PMC).
- Exploring Enantioselective Pictet-Spengler Reactions. (2024). Organic Reactions.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- Freeman, J. L., et al. (2019). Synthetic Studies Towards Spirocyclic Imine Marine Toxins Using N-Acyl Iminium Ions as Dienophiles in Diels–Alder Reactions. Thieme.
- Purification Techniques. (n.d.). Journal of New Developments in Chemistry.
- Wolfe, J. P., et al. (2009). Solvent-enhanced diastereo- and regioselectivity in the Pd(II)
- Franz, A. K., Hanhan, N. V., & Ball-Jones, N. R. (2013). Asymmetric catalysis for the synthesis of spirocyclic compounds.
- Lehane, M., et al. (2002). Studies on azaspiracid biotoxins. II.
- List of purification methods in chemistry. (n.d.). Wikipedia.
- Protecting Group Strategies in Carbohydr
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
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- 7. jocpr.com [jocpr.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 11. Solvent-enhanced diastereo- and regioselectivity in the Pd(II)-catalyzed synthesis of six- and eight-membered heterocycles via cis-aminopalladation. | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
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- 17. organicreactions.org [organicreactions.org]
Technical Support Center: 9-Benzyl-2,9-diazaspiro[5.5]undecane Dihydrochloride
Welcome to the technical support guide for 9-Benzyl-2,9-diazaspiro[5.5]undecane Dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate potential stability challenges and troubleshoot common experimental issues with this spirocyclic diamine. Our goal is to provide you with the causal explanations behind these challenges and to offer robust, field-tested protocols to ensure the integrity and success of your experiments.
I. Compound Overview & Intrinsic Stability Characteristics
This compound is a spirocyclic diamine salt. Its structure, featuring two basic nitrogen atoms and a benzyl protecting group, presents a unique combination of properties. While generally stable under recommended storage conditions, its hygroscopic nature as a dihydrochloride salt and the reactivity of the benzylamine moiety can lead to specific challenges in experimental settings. Understanding these intrinsic characteristics is the first step toward effective troubleshooting.
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the handling, storage, and use of this compound.
Issue 1: Inconsistent Results and Poor Reproducibility in Biological Assays
Q: I am observing significant variability between experiments when using solutions of this compound. What could be the cause?
A: Inconsistent results with amine hydrochloride salts often stem from two primary sources: hygroscopicity leading to inaccurate concentrations, and pH shifts in your assay medium.
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Causality - Hygroscopicity: Amine hydrochloride salts are known to be hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][2] This can lead to significant errors in weighing the compound, resulting in stock solutions of lower-than-expected concentration. This effect is often underestimated and can be a major source of poor reproducibility.
-
Causality - pH Sensitivity: As a dihydrochloride salt of a diamine, this compound is acidic. When added to a biological buffer, it can lower the local pH, especially if the buffer capacity is low.[3][4] This pH shift can alter the protonation state of your compound and other components in the assay, potentially affecting its solubility, target binding, and overall activity.
Troubleshooting Protocol:
-
Accurate Weighing and Stock Solution Preparation:
-
Always equilibrate the container to room temperature in a desiccator before opening to prevent condensation.
-
Weigh the compound quickly in a low-humidity environment if possible.
-
For maximum accuracy, consider preparing a stock solution and determining its precise concentration via a validated analytical method (e.g., qNMR or HPLC with a standard curve) before use in sensitive assays.
-
-
pH Management in Aqueous Solutions:
-
When preparing aqueous solutions, always add the compound to the buffer, not the other way around.
-
After dissolution, check the pH of the final solution and adjust it back to the desired value for your experiment.
-
Use a buffer with sufficient capacity to resist pH changes upon addition of the compound.
-
Issue 2: Compound Appears Oily or Gummy Over Time
Q: My solid this compound has become sticky and difficult to handle. What is happening?
A: This is a classic sign of deliquescence, where the compound absorbs so much atmospheric moisture that it begins to dissolve in the absorbed water.[1][5] This is a direct consequence of the hygroscopic nature of the hydrochloride salt. This can compromise the purity and stability of the compound.
Troubleshooting Protocol:
-
Strict Storage and Handling:
-
Store the compound in a tightly sealed container, preferably in a desiccator with a suitable drying agent (e.g., silica gel or Drierite).
-
For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
If the compound has already become gummy, it can sometimes be salvaged by drying under high vacuum for an extended period. However, its purity should be re-verified analytically before use.
-
-
Solvent-Based Drying:
-
For a "wet" or gummy hydrochloride salt, a common laboratory trick is to add a small amount of an anhydrous solvent like ethyl acetate or acetonitrile and then remove the solvent under vacuum.[6] This can help to azeotropically remove water. Repeat this process a few times for best results.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: To ensure long-term stability, the compound should be stored in a cool, dry place, ideally between 2-8°C. It should be kept in a tightly sealed container to protect it from moisture and air.[7]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows down potential degradation processes. |
| Atmosphere | Tightly sealed, under inert gas (Ar/N₂) if possible | Prevents moisture absorption and oxidation. |
| Light | Protect from light | Benzylamines can be light-sensitive. |
Q2: I'm seeing an unexpected peak in my HPLC analysis. Could this be a degradation product?
A: Yes, it is possible. Benzylamines are susceptible to oxidative degradation, especially when exposed to air.[8][9] The primary degradation pathway involves oxidation of the benzylic C-N bond to form an imine, which can then hydrolyze to benzaldehyde and the corresponding des-benzyl spirocyclic diamine.
-
Potential Degradation Pathway:
Workflow for Investigating Degradation:
Caption: Workflow for investigating potential compound degradation.
Q3: What solvents are recommended for preparing stock solutions?
A: The choice of solvent depends on the downstream application.
-
For biological assays: High-purity DMSO is a common choice. However, be aware that repeated freeze-thaw cycles of DMSO stocks can introduce water and potentially lead to degradation. It is best to aliquot stock solutions into single-use volumes.
-
For organic synthesis: Anhydrous aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are generally suitable, provided the compound is soluble.
Q4: Is the benzyl group stable under all conditions?
A: No. The N-benzyl group can be cleaved under various conditions. While robust for many applications, you should avoid:
-
Catalytic Hydrogenolysis: Conditions involving hydrogen gas (H₂) and a palladium catalyst (Pd/C) will readily cleave the benzyl group.[12]
-
Strong Oxidizing Agents: Certain oxidizing agents can lead to oxidative de-benzylation.[7][13]
-
Some Lewis Acids: Strong Lewis acids can also facilitate de-benzylation.
If your experimental design involves these conditions, the integrity of the compound will be compromised.
References
-
Title: Degradation of benzylamines during chlorination and chloramination Source: RSC Publishing URL: [Link]
-
Title: A Tuneable Method for N-Debenzylation of Benzylamino Alcohols Source: University of York Personal Web Pages Service URL: [Link]
-
Title: Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide Source: Organic Chemistry Portal URL: [Link]
-
Title: Bizzare observation about benzylamines- explanation? Source: Sciencemadness Discussion Board URL: [Link]
-
Title: Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide Source: ACS Publications - Organic Letters URL: [Link]
-
Title: Benzylamine Source: Sciencemadness Wiki URL: [Link]
-
Title: Schematic degradation pathway of benzylamine as described in literature... Source: ResearchGate URL: [Link]
-
Title: Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate Source: ResearchGate URL: [Link]
-
Title: Benzylamines Source: Organic Chemistry Portal URL: [Link]
-
Title: What is the best way to convert my amine compound from the free amine into the salt form HCl? Source: ResearchGate URL: [Link]
-
Title: Benzylamine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Investigating the self-assembly of pH-sensitive switchable diamine surfactant using sum frequency generation spectroscopy and molecular dynamics simulations Source: SciProfiles URL: [Link]
-
Title: Evolution of the pH in function of the diamine conversion... Source: ResearchGate URL: [Link]
-
Title: Purification of organic hydrochloride salt? Source: ResearchGate URL: [Link]
-
Title: Investigating the self-assembly of pH-sensitive switchable diamine surfactant using sum frequency generation spectroscopy and molecular dynamics simulations Source: ResearchGate URL: [Link]
-
Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: Semantic Scholar URL: [Link]
-
Title: Forming oxalte salts of amines Source: Sciencemadness Discussion Board URL: [Link]
-
Title: Effect of Moisture on the Stability of Solid Dosage Forms Source: ResearchGate URL: [Link]
-
Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: MDPI URL: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide [organic-chemistry.org]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Benzylamine - Sciencemadness Wiki [sciencemadness.org]
- 10. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 9-Benzyl-2,9-diazaspiro[5.5]undecane Dihydrochloride
This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the purification of 9-Benzyl-2,9-diazaspiro[5.5]undecane Dihydrochloride. It is designed for researchers, chemists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. Our approach is rooted in first principles of organic chemistry, emphasizing the "why" behind each procedural step to empower you to make informed decisions in your own laboratory work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for successful purification.
Q1: My crude product is a persistent oil or sticky gum after salt formation. Why won't it crystallize, and what is the immediate next step?
A1: Oiling out is a common issue when impurities are present or when the incorrect solvent system is used for crystallization.[1] Impurities, such as residual starting materials, reaction byproducts, or even an incorrect stoichiometry of hydrochloric acid, can depress the melting point and disrupt the crystal lattice formation. The immediate step is to avoid rapid cooling or trituration, which often solidifies the oil into an amorphous solid that is difficult to purify further. Instead, attempt to dissolve the oil in a small amount of a good solvent (like methanol) and precipitate it by slowly adding a poor solvent (like diethyl ether or ethyl acetate). If this fails, the most robust strategy is to convert the material back to its free base form for purification via chromatography before re-attempting the salt formation.[1]
Q2: What are the most probable impurities I should be looking for in my crude this compound?
A2: The impurity profile is highly dependent on the synthetic route. However, common impurities for spirocyclic diamines synthesized via multi-step sequences include:
-
Unreacted Starting Materials: Such as the parent 2,9-diazaspiro[5.5]undecane or benzyl bromide/chloride.
-
Partially Reacted Intermediates: Precursors that have not completed the final cyclization or benzylation step.
-
Over-Benzylated Byproducts: Quaternary ammonium salts formed if the secondary amine reacts further.
-
Incorrect Salt Stoichiometry: The presence of the free base or the mono-hydrochloride salt alongside the desired dihydrochloride. This is a critical and often overlooked impurity.
-
Residual Solvents: Solvents from the reaction or workup (e.g., Toluene, THF, Dichloromethane).
Q3: Is it better to purify the final dihydrochloride salt directly by recrystallization, or should I purify the free base first?
A3: This is a critical decision that depends on the nature and quantity of the impurities.
-
Purify the Salt Directly If: You suspect minor, structurally similar impurities or colored impurities. Recrystallization is efficient for removing small amounts of contaminants from a largely crystalline matrix.
-
Purify the Free Base First If: Your crude product is an oil, heavily discolored, or contains significant amounts of non-basic impurities. The free base, being less polar than the salt, is amenable to standard silica gel chromatography.[1] This method offers superior resolving power for a wider range of impurities. After chromatography, the pure free base can be converted into the highly crystalline dihydrochloride salt.
Q4: Which analytical techniques are essential for confirming the purity and identity of the final product?
A4: A combination of techniques is necessary for unambiguous confirmation:
-
¹H and ¹³C NMR Spectroscopy: Essential for confirming the chemical structure. For the dihydrochloride salt, expect characteristic shifts in the protons adjacent to the nitrogen atoms compared to the free base. The integration should match the expected proton count.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The best method for assessing purity. An HPLC trace will reveal the presence of multiple components, while the mass spectrometer will confirm the molecular weight of the parent compound (as the [M+H]⁺ ion for the free base).
-
Elemental Analysis (CHN Analysis): Provides the empirical formula of the salt, confirming the correct ratio of carbon, hydrogen, and nitrogen, and by extension, the presence of two chloride counter-ions.
Section 2: Troubleshooting Guide for Purification
This guide provides a problem-cause-solution framework for specific experimental challenges.
Problem 1: Poor Crystal Formation or Oiling Out During Recrystallization
Your material fails to crystallize from solution upon cooling, instead forming a separate liquid phase (oiling out) or remaining fully dissolved.
| Potential Cause | Underlying Rationale | Proposed Solution & Protocol |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should fully dissolve the compound at high temperature but have very low solubility at room or ice temperature.[2] Amine salts are highly polar and require polar solvents.[1] | Solution: Conduct a systematic solvent screen. Use the protocol below. Common solvents for amine hydrochlorides include methanol, ethanol, isopropanol, or mixtures with water or less polar co-solvents.[3][4] |
| Presence of Impurities | Impurities disrupt the formation of a uniform crystal lattice, often acting as "eutectic-forming" components that lower the overall melting point of the mixture.[1] | Solution: If the product is colored, perform a hot filtration with activated charcoal. If non-colored impurities are suspected, convert the salt to the free base and purify by column chromatography (see Protocol 2). |
| Solution is Supersaturated | If too little solvent is used, the concentration of the solute is too high for crystals to nucleate and grow properly, leading to an amorphous precipitate or oil. | Solution: While heating, add slightly more solvent just past the point of complete dissolution to ensure the solution is not overly concentrated. |
| Cooling Rate is Too Fast | Rapid cooling does not allow sufficient time for molecules to orient themselves into an ordered crystal lattice. This favors the formation of an amorphous solid or traps impurities within the crystal. | Solution: Allow the heated, stoppered flask to cool slowly to room temperature on the benchtop, undisturbed. Once at room temperature, transfer the flask to an ice bath for at least 30 minutes to maximize yield. |
-
Place ~10-20 mg of your crude dihydrochloride salt into several small test tubes.
-
To each tube, add a different solvent (e.g., Methanol, Ethanol, Isopropanol, Water, Acetone) dropwise at room temperature. Note the solubility.
-
For solvents in which the compound is poorly soluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
The ideal solvent is one where the compound is poorly soluble at room temperature but fully soluble at high temperature, and which produces a high yield of crystalline solid upon cooling.
Problem 2: Final Product Purity is Low Despite Successful Crystallization
Analysis (e.g., by LC-MS or NMR) of your crystalline product shows significant impurities.
| Potential Cause | Underlying Rationale | Proposed Solution & Protocol |
| Co-crystallization of Impurities | If an impurity has very similar solubility and structural properties to the desired product, it can be incorporated into the crystal lattice during formation. | Solution: Repeat the recrystallization using a different solvent system identified from your screen. A different solvent will alter the solubility properties of both the product and the impurity, potentially allowing for separation. If this fails, the impurity is likely too similar, and chromatographic purification of the free base is required (Protocol 2). |
| Incorrect Salt Stoichiometry | The sample may contain a mixture of the free base, mono-hydrochloride, and dihydrochloride salts. This can occur if an insufficient amount of HCl was used or if the pH was not adequately controlled. | Solution: Dissolve the product in a minimal amount of a suitable solvent (e.g., methanol). Add a slight excess (e.g., 2.1 equivalents) of a solution of HCl in a solvent like diethyl ether or isopropanol. The fully formed dihydrochloride salt should precipitate. Filter and wash the resulting solid. |
| Trapped Mother Liquor | Inadequate washing of the filtered crystals can leave behind mother liquor, which is rich in soluble impurities.[2] | Solution: After filtering the crystals, wash the filter cake with a small amount of ice-cold recrystallization solvent. Using cold solvent is critical to wash away impurities without dissolving a significant amount of the product.[2] |
Section 3: Key Experimental Protocols
Workflow Diagram: Troubleshooting Purification Strategy
The following diagram outlines the decision-making process for purifying this compound.
Caption: Decision workflow for purifying the target compound.
-
Conversion to Free Base:
-
Dissolve the crude dihydrochloride salt in a minimum amount of deionized water.
-
Cool the solution in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium hydroxide (NaOH) while stirring until the pH of the solution is >10 (confirm with pH paper). The free base may precipitate or form an oil.
-
Extract the aqueous layer 3-4 times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.
-
-
Chromatographic Purification (Protocol 3):
-
Purify the crude free base using column chromatography as described below.
-
-
Re-formation of the Dihydrochloride Salt:
-
Dissolve the purified free base in a minimal amount of a suitable solvent in which the salt is insoluble (e.g., diethyl ether, ethyl acetate, or DCM).
-
While stirring, add a solution of HCl (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) dropwise. A total of 2.0-2.1 equivalents should be added.
-
The dihydrochloride salt will precipitate as a white solid.
-
Stir the resulting slurry for 30-60 minutes.
-
Collect the solid by vacuum filtration, wash the filter cake with a small amount of the solvent (e.g., diethyl ether), and dry under high vacuum.
-
-
Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in the starting eluent.
-
Select the Eluent: A common starting eluent system is DCM with a small percentage of methanol (e.g., 98:2 DCM:MeOH). To prevent peak tailing, add 0.5-1% triethylamine (TEA) to the eluent mixture. The basic TEA neutralizes the acidic silanol groups on the silica surface.[1]
-
Load the Sample: Dissolve the crude free base in a minimal amount of the starting eluent and load it onto the top of the silica gel column.
-
Elute the Column: Run the column, gradually increasing the polarity by increasing the percentage of methanol if necessary. Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified free base.
References
- BenchChem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization.
- Google Patents. (1987). US4670232A - Recovery of amines from by-product chloride salts.
- PubChem. (n.d.). 9-benzyl-2,9-diazaspiro[5.5]undecane.
- BLDpharm. (n.d.). This compound.
- Unknown. (n.d.). Recrystallization1.
Sources
Technical Support Center: Purification of 9-Benzyl-2,9-diazaspiro[5.5]undecane Dihydrochloride
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride. Here, we address common challenges and provide detailed, field-proven protocols to ensure the high purity of your compound, which is critical for reliable downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: Impurities can originate from the synthetic route, which likely involves the reaction of a piperidone derivative with a benzylamine and another amine, followed by cyclization and reduction. Therefore, common impurities may include:
-
Unreacted Starting Materials: Such as N-Boc-4-piperidone or related piperidone precursors.
-
Incomplete Reaction Products: Mono-aminated intermediates or partially cyclized products.
-
Reagents and Byproducts: Residual coupling agents, reducing agents, or byproducts from deprotection steps (e.g., tert-butanol from Boc deprotection).
-
Positional Isomers: Depending on the synthetic strategy, other diazaspiro[5.5]undecane isomers, such as the 1,9- or 3,9-isomers, might be present.[1]
-
Over-benzylation Products: If benzyl bromide or a similar reagent is used, there is a possibility of quaternization of the nitrogens.
Q2: My NMR spectrum shows some greasy peaks. What could they be and how do I remove them?
A2: "Greasy" peaks in the aliphatic region of the 1H NMR spectrum often indicate the presence of non-polar impurities. These could be residual solvents from the workup (e.g., ethyl acetate, hexanes) or organic byproducts from the synthesis. An acid-base extraction is a highly effective method to separate your basic product from these neutral organic impurities.
Q3: I'm having trouble getting my compound to crystallize. What can I do?
A3: Crystallization is influenced by purity, solvent, temperature, and concentration. If your compound is not crystallizing, consider the following:
-
Purity: The presence of impurities can inhibit crystal formation. It is advisable to perform a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.
-
Solvent System: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. For dihydrochloride salts, polar protic solvents like methanol, ethanol, or isopropanol, or mixtures with a less polar co-solvent (e.g., ethanol/ethyl acetate), are often effective.
-
Supersaturation: If the solution is not supersaturated, crystallization will not occur. You can try to slowly evaporate the solvent to increase the concentration.
-
Inducing Crystallization: If a supersaturated solution does not yield crystals, you can try scratching the inside of the flask with a glass rod to create nucleation sites, or seeding with a small crystal of the pure compound if available.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended to confirm the purity of your this compound:
-
NMR Spectroscopy: Both ¹H and ¹³C NMR are crucial for structural confirmation and purity assessment. The absence of impurity peaks is a good indicator of high purity. Quantitative NMR (qNMR) can be used for precise purity determination.[2][3]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a sensitive method for detecting and quantifying impurities. A single, sharp peak on the chromatogram is indicative of a pure compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of your compound.
-
Elemental Analysis: To confirm the elemental composition of your dihydrochloride salt.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after purification | The compound is partially soluble in the recrystallization solvent even at low temperatures. | Choose a solvent system where the compound has lower solubility at cold temperatures. You can also try to recover more product from the mother liquor by concentrating it and cooling it again. |
| The compound was lost during the acid-base extraction. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extracting the free base into the organic solvent. Also, perform multiple extractions with the organic solvent to ensure complete recovery. | |
| Persistent impurities observed by NMR/HPLC | The impurity has similar chemical properties to the product. | If the impurity is also basic, an acid-base extraction may not be effective. In this case, column chromatography on silica gel (with a mobile phase containing a small amount of a basic modifier like triethylamine) or on alumina may be necessary. |
| The impurity co-precipitates with the product during recrystallization. | Try a different solvent system for recrystallization. Sometimes, a multi-solvent system can provide better separation. | |
| Product is an oil instead of a solid | The presence of residual solvent or impurities. | Ensure the product is thoroughly dried under high vacuum. If it remains an oil, it is likely impure and requires further purification. |
| The freebase was isolated instead of the dihydrochloride salt. | Ensure that at least two equivalents of HCl were added during the final salt formation step. You can check the pH of a solution of your product in water; it should be acidic. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for removing neutral or acidic impurities from your basic product.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in deionized water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a 2M NaOH solution while stirring until the pH is greater than 10. The free base may precipitate or form an oil.
-
Extraction: Transfer the mixture to a separatory funnel and extract the free base with an organic solvent in which it is soluble (e.g., dichloromethane or ethyl acetate).[4][5] Repeat the extraction three times to ensure complete recovery.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified free base.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or methanol. Add a solution of HCl in isopropanol or diethyl ether (at least 2 equivalents) dropwise while stirring.
-
Isolation: The dihydrochloride salt should precipitate. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
Diagram of Acid-Base Extraction Workflow:
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying the dihydrochloride salt if the impurities have different solubility profiles.
Step-by-Step Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system. Good starting points for diamine dihydrochlorides are alcohols like methanol, ethanol, or isopropanol.[6] A mixture of a polar solvent (to dissolve the compound when hot) and a less polar co-solvent (to induce precipitation upon cooling) can also be effective (e.g., ethanol/ethyl acetate).
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude compound to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under high vacuum.
Diagram of Recrystallization Workflow:
Caption: General workflow for purification by recrystallization.
Data Presentation
Table 1: Solvent Selection for Purification
| Solvent | Polarity | Typical Use for Dihydrochloride Salts | Comments |
| Water | High | Recrystallization, Acid-Base Extraction | Dihydrochloride salts are often very soluble.[7][8] May not be ideal for recrystallization unless a co-solvent is used. |
| Methanol | High | Recrystallization | Good solvent for many hydrochloride salts. |
| Ethanol | Medium-High | Recrystallization | A common and effective choice. |
| Isopropanol | Medium | Recrystallization | Often gives good crystal quality. |
| Dichloromethane | Medium | Acid-Base Extraction (for free base) | Good for dissolving the free base form. |
| Ethyl Acetate | Medium-Low | Recrystallization (as co-solvent), Acid-Base Extraction (for free base) | Often used with an alcohol for recrystallization. |
| Diethyl Ether | Low | Final precipitation of the hydrochloride salt | The salt is typically insoluble in ether. |
| Hexanes | Low | Washing to remove non-polar impurities | The salt is insoluble in hexanes. |
Table 2: Analytical Parameters for Purity Assessment
| Technique | Parameter | Expected Result for Pure Compound |
| ¹H NMR | Chemical Shift, Integration, Coupling Constants | Signals corresponding to the benzyl and diazaspiro[5.5]undecane protons with correct integration ratios. Absence of unassignable peaks. |
| ¹³C NMR | Chemical Shift | Correct number of signals corresponding to the unique carbons in the molecule. |
| HPLC (RP) | Retention Time, Peak Area | A single, sharp, and symmetrical peak. Purity >95%.[9][10] |
| MS (ESI+) | m/z | A peak corresponding to the molecular ion of the free base [M+H]⁺ and potentially the [M+2H]²⁺ ion. |
| Elemental Analysis | %C, %H, %N, %Cl | Values should be within ±0.4% of the calculated values for the dihydrochloride salt. |
References
-
Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. (n.d.). Retrieved from [Link]
-
HPLC Method Development For Basic Molecules: A Case Study. (2025). PharmaGuru. Retrieved from [Link]
-
How to Develop HPLC Method for Basic Compounds. (2024). Pharma Knowledge Forum. Retrieved from [Link]
-
Analysis of Bases – The Chromatography Method of the Old and New. (2020). Phenomenex Blog. Retrieved from [Link]
-
HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. (n.d.). SIELC Technologies. Retrieved from [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). ACS Publications. Retrieved from [Link]
-
Calculating purity from NMR spectrum. (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
Experiment 5 — Acid-Base Chemistry and Extraction. (n.d.). Retrieved from [Link]
-
Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (2025). ResearchGate. Retrieved from [Link]
-
4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Ethylenediamine dihydrochloride. (n.d.). Solubility of Things. Retrieved from [Link]
-
1,4-Diaminobenzene dihydrochloride. (n.d.). PubChem. Retrieved from [Link]
-
Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (2025). ResearchGate. Retrieved from [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). ACS Publications. Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved from [Link]
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). PubMed Central. Retrieved from [Link]
-
Acid–base extraction. (n.d.). Wikipedia. Retrieved from [Link]
-
Determining and reporting purity of organic molecules: Why qNMR. (2025). ResearchGate. Retrieved from [Link]
-
Quantitative purity determination with NMR. (2021). Reddit. Retrieved from [Link]
-
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Liquid/liquid Extraction. (n.d.). Retrieved from [Link]
-
Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. (2024). Arkat USA. Retrieved from [Link]
Sources
- 1. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. Ethylenediamine 98 333-18-6 [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 1,4-Diaminobenzene dihydrochloride | C6H10Cl2N2 | CID 12205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pharmaguru.co [pharmaguru.co]
- 10. pharmaguru.co [pharmaguru.co]
Technical Support Center: Synthesis of 9-Benzyl-2,9-diazaspiro[5.5]undecane Dihydrochloride
As a Senior Application Scientist, I've designed this technical support guide to provide in-depth, actionable insights for researchers, scientists, and drug development professionals tackling the synthesis of 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride. This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your process for successful scale-up.
This guide is structured to address the common and critical challenges encountered during the synthesis and scale-up of this compound. We will explore a plausible and efficient synthetic route, focusing on potential pitfalls and their solutions in a comprehensive question-and-answer format.
Proposed Synthetic Pathway
A robust and scalable approach to this compound involves a key double reductive amination step. This method offers high convergence and efficiency.
Caption: Proposed synthetic route for this compound.
Troubleshooting and FAQs
This section is designed to address specific issues you might encounter during your experiments.
Part 1: Double Reductive Amination
Question 1: My double reductive amination is sluggish and gives low yields of the desired spirodiamine. What are the likely causes and how can I improve it?
Answer: Low yields in double reductive aminations are a common challenge, often stemming from several factors. Let's break down the potential causes and solutions.
-
Inefficient Imine Formation: The initial condensation between the diketone and benzylamine to form the di-imine intermediate is an equilibrium-driven process.[1] Water is a byproduct, and its presence can shift the equilibrium back towards the starting materials.
-
Troubleshooting:
-
Azeotropic Water Removal: If your solvent system allows (e.g., toluene), use a Dean-Stark apparatus to remove water as it forms.
-
Dehydrating Agents: The use of dehydrating agents should be approached with caution as they can complicate work-up, but in some cases, agents like molecular sieves can be effective.
-
-
-
Catalyst Deactivation: The amine substrate and product can act as catalyst poisons for hydrogenation catalysts like Palladium on carbon (Pd/C).[2][3]
-
Troubleshooting:
-
Catalyst Loading: While simply increasing the catalyst loading might seem like a solution, it's often not the most efficient or cost-effective. A systematic optimization of the catalyst loading (e.g., 5-10 mol%) should be performed.
-
Catalyst Selection: Consider screening different types of catalysts. For instance, a more robust catalyst like Platinum on carbon (Pt/C) might be less susceptible to deactivation in your specific system.
-
-
-
Sub-optimal Reaction Conditions: Temperature and pressure play a crucial role in hydrogenation reactions.
-
Troubleshooting:
-
Temperature: Increasing the temperature can enhance the reaction rate but may also promote side reactions. A typical starting point is 50-80°C.
-
Hydrogen Pressure: Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, which can significantly improve the reaction rate. A pressure of 50-100 psi is a good starting point for optimization.
-
-
Question 2: I am observing significant amounts of mono-aminated and partially cyclized byproducts. How can I improve the selectivity towards the desired spirodiamine?
Answer: The formation of these impurities indicates that the second cyclization is not as efficient as the first. This can be due to steric hindrance or electronic effects.
-
Reaction Concentration: A higher concentration of reactants can favor the intermolecular reaction (formation of the first imine) over the intramolecular cyclization.
-
Troubleshooting:
-
Stepwise Addition: Consider a stepwise approach where the diketone is slowly added to a solution of benzylamine and the catalyst under hydrogenation conditions. This maintains a low concentration of the diketone, favoring the complete reaction of each molecule.
-
-
-
Choice of Reducing Agent: While catalytic hydrogenation is often preferred for scale-up, chemical reducing agents can offer different selectivity profiles.
-
Troubleshooting:
-
Hydride Reductants: Reagents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride are milder and can sometimes provide better selectivity in complex reductive aminations.[4] However, they are stoichiometrically used and can be more expensive at scale.
-
-
Question 3: During scale-up, I'm facing challenges with reaction times and consistency. What are the key scale-up parameters I need to consider?
Answer: Scaling up reductive aminations introduces challenges related to mass and heat transfer.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in increased side product formation and inconsistent reaction profiles.
-
Troubleshooting:
-
Agitator Design: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to ensure good solid-liquid mixing and gas dispersion.
-
Stirring Speed: The stirring speed should be optimized to ensure the catalyst is fully suspended and hydrogen is efficiently dispersed into the liquid phase.
-
-
-
Heat Transfer: Reductive aminations are often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat removal more challenging.
-
Troubleshooting:
-
Controlled Addition: The controlled addition of one of the reactants can help manage the heat evolution.
-
Jacket Temperature: Monitor the internal reaction temperature closely and control the jacket temperature to maintain the desired reaction temperature.
-
-
Part 2: Product Isolation and Purification
Question 4: I am having difficulty isolating the 9-Benzyl-2,9-diazaspiro[5.5]undecane free base. It seems to be forming an emulsion during aqueous workup.
Answer: The amphiphilic nature of the product, with its polar amine groups and non-polar benzyl and spirocyclic core, can lead to emulsification.
-
Solvent Choice: The choice of organic solvent for extraction is critical.
-
Troubleshooting:
-
Less Polar Solvents: Try using a less polar solvent like methyl tert-butyl ether (MTBE) or toluene instead of more common solvents like dichloromethane or ethyl acetate.
-
Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
-
-
pH Adjustment: The pH of the aqueous phase during extraction is crucial.
-
Troubleshooting:
-
High pH: Ensure the aqueous phase is sufficiently basic (pH > 12) to ensure the diamine is in its free base form and less soluble in water.
-
-
Question 5: The crystallization of the dihydrochloride salt is giving me an oily product or a very fine powder that is difficult to filter. How can I improve the crystal form?
Answer: The crystallization of amine salts can be sensitive to various parameters.
-
Solvent System: The choice of solvent for crystallization is paramount.
-
Troubleshooting:
-
Solvent/Anti-solvent: A common technique is to dissolve the free base in a solvent in which the salt is soluble (e.g., isopropanol, methanol) and then add an anti-solvent in which the salt is insoluble (e.g., ethyl acetate, MTBE, heptane) to induce crystallization.
-
Screening: Perform a small-scale screen of different solvent systems to find one that provides good crystal morphology.
-
-
-
Rate of Salt Formation and Cooling: The rate at which the salt is formed and the cooling profile can significantly impact crystal size and morphology.
-
Troubleshooting:
-
Slow Acid Addition: Add the hydrochloric acid solution slowly to the solution of the free base.
-
Controlled Cooling: Once crystallization begins, cool the mixture slowly to the final temperature to allow for the growth of larger crystals.
-
Seeding: If you have a small amount of crystalline material, seeding the solution can promote the growth of well-defined crystals.
-
-
Experimental Protocols
Protocol 1: Double Reductive Amination
-
Reaction Setup: To a suitable hydrogenation reactor, add the diketone intermediate, benzylamine (2.2 equivalents), and a suitable solvent (e.g., methanol, ethanol, or toluene).
-
Catalyst Addition: Add 5-10 mol% of Pd/C (5% w/w, 50% wet) under an inert atmosphere.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then with hydrogen. Pressurize the reactor to 50-100 psi with hydrogen.
-
Reaction: Heat the mixture to 50-80°C with vigorous stirring. Monitor the reaction progress by HPLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 9-Benzyl-2,9-diazaspiro[5.5]undecane free base.
Protocol 2: Dihydrochloride Salt Formation
-
Dissolution: Dissolve the crude free base in a suitable solvent such as isopropanol (IPA).
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in IPA or concentrated HCl) until the pH is acidic (pH 1-2).
-
Crystallization: Stir the mixture at room temperature. The dihydrochloride salt should precipitate. An anti-solvent like ethyl acetate can be added to increase the yield.
-
Isolation: Cool the mixture in an ice bath for 1-2 hours, then collect the solid by filtration.
-
Drying: Wash the filter cake with the anti-solvent and dry the product under vacuum.
Data Summary
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Key Considerations for Scale-Up |
| Diketone | 1.0 eq | 1.0 eq | Ensure consistent quality and purity. |
| Benzylamine | 2.2 eq | 2.1-2.2 eq | Monitor for potential over-alkylation byproducts.[5] |
| Catalyst (Pd/C) | 5 mol% | 3-5 mol% | Optimize for activity and filterability. |
| Solvent Volume | 10-15 vol | 8-12 vol | Balance solubility with process throughput. |
| H₂ Pressure | 50 psi | 80-100 psi | Higher pressure can improve reaction rates. |
| Temperature | 60°C | 60-70°C | Monitor for exotherms and ensure adequate cooling. |
| Reaction Time | 12-24 h | 18-36 h | Dependent on mixing and mass transfer efficiency. |
| Typical Yield | 70-80% | 65-75% | Yields may slightly decrease on scale-up. |
Workflow and Logic Diagrams
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
-
Brewer, S. E., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development, 25(1), 124-135. [Link]
-
Gomez, S., et al. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Advanced Synthesis & Catalysis, 344(10), 1037-1057. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight. (2020). ACS Catalysis. [Link]
-
Matassini, C., et al. (2016). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2017(2), 282-307. [Link]
Sources
Technical Support Center: Investigating the Degradation of 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and degradation of 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride. Our goal is to equip you with the scientific rationale and practical methodologies to conduct comprehensive forced degradation studies, ensuring the integrity and robustness of your stability-indicating methods.
Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These studies are designed to deliberately degrade a drug substance under conditions more severe than accelerated stability studies.[1][2] The primary objectives are to identify potential degradation products, establish degradation pathways, and validate the specificity of analytical methods used to monitor the stability of the drug product over its shelf life.[1][2][3]
This guide is structured in a question-and-answer format to directly address the challenges you may encounter during your experimental work.
Frequently Asked Questions & Troubleshooting Guide
Q1: I am starting a stability study on this compound. Where should I begin with the forced degradation experiments?
A1: The foundational step of a forced degradation study is to establish a robust experimental plan and a reliable analytical method to monitor the degradation process. The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[4] Degradation beyond this range may lead to the formation of secondary degradants that are not relevant to real-world stability.[2]
Initial Experimental Setup:
-
Prepare a Stock Solution: Prepare a stock solution of this compound at a known concentration, typically around 1 mg/mL.[4] The choice of solvent is critical; it should dissolve the compound without causing degradation. A common starting point is a mixture of water and a co-solvent like acetonitrile or methanol if solubility is an issue.[2][5]
-
Select an Analytical Method: A stability-indicating analytical method is required to separate the parent drug from its degradation products.[2]
-
High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for its high sensitivity, resolution, and accuracy.[6] A reverse-phase HPLC (RP-HPLC) method with a C18 column is a versatile starting point.
-
Detection: A Photodiode Array (PDA) detector is highly recommended as it provides spectral data, which can help determine if peaks are pure and offer clues about the structure of degradants.
-
Method Development: The initial mobile phase could be a gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (acetonitrile or methanol). The method must be validated to ensure it can separate the parent peak from all generated degradation products.
-
-
Run a Control Sample: Always include an unstressed control sample (the stock solution stored at ambient temperature or refrigerated, protected from light) in every analytical run. This serves as your baseline for calculating the extent of degradation.
Q2: What are the most probable degradation pathways for this compound based on its chemical structure?
A2: The structure of 9-Benzyl-2,9-diazaspiro[5.5]undecane contains several functional groups susceptible to degradation: a tertiary benzylamine, a secondary amine, and a spirocyclic core. Based on these features, we can hypothesize several degradation pathways under typical stress conditions.
-
Oxidative Degradation: The tertiary and secondary amine nitrogens are susceptible to oxidation, potentially forming N-oxides. The benzylic position is also prone to oxidation, which could lead to cleavage of the benzyl group (N-debenzylation) to form benzaldehyde and the core 2,9-diazaspiro[5.5]undecane.[7][8]
-
Hydrolytic Degradation: While the C-N bonds are generally stable to hydrolysis, extreme pH and temperature could potentially promote ring-opening of the spirocyclic system, although this is less common.
-
Photolytic Degradation: The benzyl group contains a chromophore that can absorb UV light. This can initiate photo-oxidative processes or radical-based cleavage of the N-benzyl bond.[9]
The following diagram illustrates these potential degradation pathways.
Caption: Hypothetical degradation pathways for 9-Benzyl-2,9-diazaspiro[5.5]undecane.
Troubleshooting Specific Stress Conditions
Q3: I am performing hydrolytic stress studies and observing new peaks in my chromatogram. What are the recommended conditions and what might these peaks be?
A3: Hydrolytic degradation is tested across a range of pH values to assess the drug's stability in acidic, basic, and neutral environments.
Recommended Protocol for Hydrolytic Degradation:
-
Preparation: To separate tubes, add an aliquot of your stock solution (e.g., 1 mL of 1 mg/mL).
-
Incubation: Initially, keep the solutions at room temperature. If no degradation is observed after a set period (e.g., 24 hours), the temperature can be elevated to 50-70°C.[2] Monitor the reaction over several time points (e.g., 2, 4, 8, 24 hours).
-
Neutralization: Before analysis, cool the samples to room temperature and neutralize the acidic and basic solutions. Use an equivalent amount of base (for the acid sample) or acid (for the base sample) to prevent further degradation and protect the HPLC column.
-
Analysis: Dilute the neutralized samples to the target concentration with the mobile phase and analyze by HPLC.
Interpretation of Results:
The diazaspiro[5.5]undecane core is generally stable. However, under forcing conditions (high temperature and extreme pH), you might observe degradation. Given the structure, significant degradation under mild hydrolytic conditions is not highly anticipated. If new peaks are observed, particularly under harsh conditions, they could correspond to ring-opened products. Use LC-MS to investigate the mass of these new peaks to help in their identification.
Q4: My compound is sensitive to oxidative stress. What is a standard protocol, and what degradation products should I expect?
A4: Oxidative degradation is a common pathway for molecules containing amine functional groups. Hydrogen peroxide (H₂O₂) is the most frequently used oxidizing agent in forced degradation studies.
Recommended Protocol for Oxidative Degradation:
-
Preparation: Mix an aliquot of your stock solution with a solution of hydrogen peroxide. A common starting concentration for H₂O₂ is 3%.[4]
-
Incubation: Store the solution at room temperature, protected from light, for a period of up to 7 days.[4] Monitor at various time points. If the reaction is too slow, gentle heating (e.g., 40-50°C) can be applied.
-
Analysis: The samples can typically be diluted and injected directly into the HPLC system.
Expected Degradation Products:
-
N-Oxide Formation: The most likely product is the N-oxide of the tertiary amine at position 9. The secondary amine at position 2 is also susceptible to oxidation.
-
N-Debenzylation: Cleavage of the benzyl group is another significant possibility, yielding 2,9-diazaspiro[5.5]undecane and benzaldehyde.[7] Benzaldehyde can be further oxidized to benzoic acid.[10]
The following workflow diagram outlines the process for conducting an oxidative stress study.
Caption: Experimental workflow for oxidative forced degradation study.
Q5: How should I conduct a photostability study, and what degradation mechanisms are possible?
A5: Photostability testing is essential to determine if the drug substance is sensitive to light. The experimental conditions are outlined in the ICH Q1B guideline.[3]
Recommended Protocol for Photostability Testing:
-
Sample Preparation: Expose both the solid drug substance and a solution of the drug to a light source. A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.
-
Light Exposure: According to ICH Q1B, samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[2][5] This is typically achieved in a calibrated photostability chamber.
-
Analysis: After exposure, prepare solutions of the solid samples and analyze all samples (exposed and control) by HPLC.
Potential Photodegradation Products:
The benzyl group is the primary chromophore in the molecule. Upon absorption of light, it can initiate radical reactions.
-
Photo-oxidation: Similar to chemical oxidation, this can lead to N-oxide formation.
-
N-Debenzylation: Homolytic cleavage of the C-N bond can occur, leading to the formation of a benzyl radical and an amine radical, which can then react further. This pathway would also yield 2,9-diazaspiro[5.5]undecane and products derived from the benzyl radical, such as benzaldehyde.
Q6: My compound may be exposed to high temperatures during manufacturing or storage. How do I test for thermal degradation?
A6: Thermal stress testing evaluates the stability of the drug at elevated temperatures. It is important to test the substance in both solid and solution states.
Recommended Protocol for Thermal Degradation:
-
Preparation:
-
Solid State: Place a sufficient amount of the solid drug substance in a vial.
-
Solution State: Prepare a solution of the drug in a suitable solvent.
-
-
Incubation: Place the samples in a calibrated oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours or more).[11] A parallel set of samples should be stored at controlled room temperature as a control.
-
Analysis: At the end of the study period, dissolve the solid sample and analyze both the solid and solution state samples by HPLC.
Interpretation of Results:
Spirocyclic compounds can exhibit high thermal stability.[12] However, at high temperatures, complex decomposition can occur. Look for any new peaks in the chromatogram. If significant degradation occurs, it may indicate the need for controlled storage conditions for the final drug product.
Data Summary and Analysis
To effectively manage your forced degradation study, it is helpful to summarize the stress conditions in a table.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Degradation (Hypothetical) |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 70°C | Up to 7 days | Low to Moderate |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 70°C | Up to 7 days | Low to Moderate |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 7 days | Moderate to High |
| Photolysis | ICH Q1B Conditions | Controlled Ambient | Per ICH Guideline | Moderate |
| Thermal (Solid) | Dry Heat | 80°C | 48+ hours | Low to Moderate |
| Thermal (Solution) | Heat in Solution | 80°C | 48+ hours | Low to Moderate |
Q7: I have identified several degradation peaks. How can I definitively determine their structures?
A7: Structural elucidation of unknown degradation products is a multi-step process that relies on various analytical techniques.
-
LC-MS and High-Resolution Mass Spectrometry (HRMS): The first step is to use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of each degradation product.[6][13] This provides the molecular weight. HRMS (e.g., Q-TOF or Orbitrap) can provide a highly accurate mass measurement, allowing you to determine the elemental composition (molecular formula) of the degradant.
-
Tandem MS (MS/MS): By fragmenting the parent ion of the degradant in the mass spectrometer, you can obtain a fragmentation pattern.[14] Comparing this pattern to the fragmentation of the parent drug can provide crucial clues about which part of the molecule has changed.
-
Isolation: If a degradation product is present in sufficient quantity (>0.1%), it may need to be isolated for definitive structural characterization. This can be done using techniques like preparative HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.[14] Once a degradant is isolated and purified, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can be performed to map out the complete chemical structure.
By systematically applying these stress conditions and analytical techniques, you can build a comprehensive understanding of the degradation pathways of this compound, leading to the development of a robust and reliable stability-indicating method.
References
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Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]
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Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]
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Rawalay, S. S., & Shechter, H. (1967). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry. [Link]
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Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Mitch, W. A., et al. (2020). Degradation of benzylamines during chlorination and chloramination. Environmental Science: Water Research & Technology. [Link]
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Nufer, R. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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G, A., et al. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. ACS Sustainable Chemistry & Engineering. [Link]
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Ntow, F. D., et al. (2024). The relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. [Link]
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IJCRT. (2022). APPROACH ABOUT CURRENT TRENDS ON FORCED DEGRADATION STUDIES FOR STABILITY INDICATING METHODS. IJCRT.org. [Link]
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Rawalay, S. S., & Shechter, H. (1967). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. Semantic Scholar. [Link]
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König, B., et al. (2016). Oxidation and Deprotection of Primary Benzyl Amines by Visible Light Flavin Photocatalysis. ResearchGate. [Link]
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Unknown Author. (n.d.). Oxidation of Secondary and Primary Amines. SlidePlayer. [Link]
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Mitch, W. A., et al. (2020). Degradation of benzylamines during chlorination and chloramination. ResearchGate. [Link]
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G, A., et al. (2021). Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin. ResearchGate. [Link]
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Chen, Y., et al. (2020). Cycles of degradation experiments (a). Cycles of benzylamine oxidation... ResearchGate. [Link]
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Griffin, D. R., et al. (2018). Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography. PMC - NIH. [Link]
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Various Authors. (2012). Bizzare observation about benzylamines- explanation? Sciencemadness Discussion Board. [Link]
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Unknown Author. (n.d.). Photocatalytic dehydrogenation of benzylamine and cross-cou- pling with... ResearchGate. [Link]
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Iram, F., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
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Unknown Author. (n.d.). Oxidation of primary, secondary and tertiary amines. ResearchGate. [Link]
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Unknown Author. (n.d.). Mechanism of photooxidation of benzylamine using a Au25/P25... ResearchGate. [Link]
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Unknown Author. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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Nitek, W., et al. (2020). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC - PubMed Central. [Link]
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Iram, F., et al. (2016). Forced Degradation Studies. SciSpace. [Link]
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Hartwig, J. F., et al. (2025). Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. American Chemical Society. [Link]
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Kim, H., et al. (2020). Understanding the Degradation of Spiro‐OMeTAD‐Based Perovskite Solar Cells at High Temperature. ResearchGate. [Link]
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Ma, C., et al. (2023). Characterization of stress degradation products of bedaquiline fumarate and bedaquiline by LC-PDA and LC-MS. PubMed. [Link]
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BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]
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Jouyban, A. (2015). Forced degradation studies of biopharmaceuticals: Selection of stress conditions. PubMed. [Link]
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Wikipedia. (n.d.). Benzoic acid. Wikipedia. [Link]
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Singh, S., et al. (2015). Identification and characterization of stress degradation products of piperine and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS. Analytical Methods (RSC Publishing). [Link]
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avoiding common pitfalls in spirocyclic synthesis
Welcome, researchers and drug development professionals, to your dedicated resource for navigating the intricate world of spirocyclic synthesis. The unique three-dimensional architecture of spirocycles offers exciting opportunities in medicinal chemistry, but their synthesis is often fraught with challenges.[1][2] This guide is designed to be your virtual in-lab partner, providing troubleshooting advice and in-depth answers to common questions encountered during your synthetic campaigns. Here, we move beyond simple protocols to explore the underlying principles that govern success and failure in constructing these complex scaffolds.
Section 1: Core Challenges in Spirocyclization
Spirocyclic synthesis is a formidable challenge due to the creation of a highly congested quaternary carbon center at the junction of two rings. This inherent structural feature is the root of many common pitfalls. This section will address the most frequent issues encountered in the lab.
FAQ 1: My spirocyclization reaction is resulting in low or no yield. What are the primary culprits?
Low yields in spirocyclization are a frequent frustration and can often be traced back to a few key factors. Before undertaking extensive optimization, it's crucial to diagnose the likely cause.
A1: Initial Diagnostic Questions:
-
Is your starting material pure? Impurities can poison catalysts or lead to unforeseen side reactions. Always ensure the purity of your precursors via appropriate purification techniques.
-
Are your reaction conditions truly inert? Many catalytic systems used in these syntheses are sensitive to oxygen and moisture. Ensure your solvents are properly degassed and your glassware is rigorously dried.
-
Have you confirmed the stability of your product under the reaction conditions? The desired spirocycle may be forming and then decomposing. A time-course study of the reaction mixture by TLC or LC-MS can reveal product instability.
If these initial checks do not resolve the issue, consider the following more nuanced possibilities:
-
Steric Hindrance: The formation of the spirocenter is often sterically demanding. If your substrate is highly substituted near the reaction centers, the energy barrier for cyclization may be too high.
-
Unfavorable Ring Strain: The combination of ring sizes you are attempting to fuse may be energetically unfavorable. Certain combinations of small and large rings can introduce significant strain.
-
Catalyst Inactivity or Decomposition: The chosen catalyst may not be active enough for your specific substrate, or it may be decomposing under the reaction conditions. The formation of palladium black in Heck reactions, for instance, is a clear indicator of catalyst precipitation and loss of activity.[3]
Section 2: Troubleshooting Specific Spirocyclization Reactions
Let's delve into the specifics of some of the most common and powerful methods for spirocycle synthesis and how to troubleshoot them.
Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful tool for constructing spirocycles, but it is not without its challenges.[4]
Q1: My intramolecular Heck reaction is giving a low yield and a mixture of regioisomers (exo vs. endo cyclization). How can I improve this?
A1: The regioselectivity of the intramolecular Heck reaction is a delicate balance of factors. Generally, the formation of 5- and 6-membered rings favors the exo cyclization pathway.[5] However, substrate-specific electronic and steric effects can lead to mixtures.
Troubleshooting Workflow for Intramolecular Heck Reactions
Caption: A decision-making workflow for troubleshooting intramolecular Heck reactions.
Detailed Protocol for Optimizing an Intramolecular Heck Spirocyclization:
-
Ligand Screening: The choice of phosphine ligand is critical. For sterically hindered substrates, bulkier, electron-rich ligands such as P(t-Bu)₃ or bulky biaryl phosphines can promote the desired cyclization.
-
Base Selection: The base plays a crucial role in the regeneration of the active Pd(0) catalyst. If a weak base like Et₃N is failing, consider a stronger, non-coordinating base such as a proton sponge or an inorganic base like Cs₂CO₃.
-
Solvent Polarity: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are often effective.[6] However, in some cases, less polar solvents like toluene can be beneficial, particularly at higher temperatures.
-
Temperature Adjustment: While higher temperatures can overcome activation barriers, they can also lead to catalyst decomposition. If you observe the formation of palladium black, try lowering the reaction temperature and extending the reaction time.[3]
-
Controlling Isomerization: If you are observing migration of the double bond in your product, this is often due to a reversible β-hydride elimination and re-addition. The addition of silver or thallium salts can promote a cationic pathway and accelerate reductive elimination, minimizing this side reaction.[3]
Ring-Closing Metathesis (RCM)
RCM is a versatile method for forming cyclic alkenes, including spirocycles. However, catalyst choice and reaction conditions are paramount for success.
Q2: My RCM reaction for spirocycle synthesis is showing low conversion, and I'm observing significant amounts of acyclic starting material. What's going wrong?
A2: Low conversion in RCM is often due to catalyst deactivation or an unproductive catalytic cycle.
Troubleshooting Low Conversion in RCM
| Potential Cause | Explanation | Troubleshooting Strategy | Expected Outcome |
| Catalyst Inhibition | Functional groups in the substrate (e.g., unprotected amines, thiols) can coordinate to the metal center and inhibit catalysis. | Protect interfering functional groups prior to the RCM step. | Increased conversion to the desired spirocycle. |
| Steric Hindrance | Bulky substituents near the reacting alkenes can prevent the catalyst from accessing the double bonds. | Switch to a more active, sterically less demanding catalyst (e.g., from a Grubbs 2nd Gen to a Hoveyda-Grubbs 2nd Gen catalyst). | Improved catalyst turnover and higher yield. |
| Low Substrate Concentration | RCM is an intramolecular process that is favored at high dilution. At higher concentrations, intermolecular side reactions (dimerization, oligomerization) can compete. | Run the reaction at a lower concentration (e.g., 0.001-0.01 M). | Reduced formation of oligomeric byproducts and increased yield of the desired spirocycle. |
| Ethene Inhibition | The ethylene byproduct can participate in the reverse reaction, leading to an equilibrium that disfavors product formation. | Perform the reaction under a stream of inert gas (e.g., argon or nitrogen) or under vacuum to remove ethylene as it forms. | Shift in equilibrium towards the product, leading to higher conversion. |
Diels-Alder Reaction
The Diels-Alder reaction is a powerful method for forming six-membered rings, and its intramolecular variant is a common strategy for spirocycle synthesis. Controlling stereoselectivity is often the primary challenge.
Q3: My intramolecular Diels-Alder reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?
A3: Diastereoselectivity in the Diels-Alder reaction is governed by the geometry of the transition state. The "endo rule" often predicts the major product due to favorable secondary orbital interactions, but steric effects can override this preference.[6]
Strategies for Improving Diastereoselectivity in Spirocyclic Diels-Alder Reactions:
-
Lewis Acid Catalysis: The use of a Lewis acid can enhance the rate and selectivity of the Diels-Alder reaction by coordinating to the dienophile, lowering its LUMO energy, and potentially locking the conformation of the transition state. A screening of various Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, Sc(OTf)₃) is recommended.
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition state and thus the diastereomeric ratio.[7] Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., CH₂Cl₂, MeCN) to polar protic (e.g., EtOH, H₂O).
-
Temperature Control: Lowering the reaction temperature generally increases selectivity, as the transition state with the lower activation energy will be more significantly favored.
-
Chiral Auxiliaries and Catalysts: For enantioselective variants, the use of chiral auxiliaries on the dienophile or diene, or the use of chiral Lewis acid catalysts, can provide excellent stereocontrol.[8][9]
Impact of Solvent Dielectric Constant on Diastereoselectivity (Hypothetical Data)
| Solvent | Dielectric Constant (ε) at 20°C[10][11][12] | Diastereomeric Ratio (endo:exo) |
| Toluene | 2.4 | 85:15 |
| Dichloromethane | 9.1 | 90:10 |
| Acetonitrile | 37.5 | 95:5 |
| Methanol | 32.7 | 92:8 |
Note: This table presents hypothetical data to illustrate a potential trend. Actual results will be substrate-dependent.
Section 3: Purification and Characterization
The challenges of spirocyclic synthesis often extend beyond the reaction flask. The purification of products, particularly the separation of diastereomers, can be a significant hurdle.
Q1: I have a mixture of spirocyclic diastereomers that are difficult to separate by standard column chromatography. What are my options?
A1: The separation of diastereomers can be challenging due to their similar physical properties.[5] However, with careful optimization, chromatographic separation is often achievable.
Workflow for Separating Spirocyclic Diastereomers
Caption: A systematic approach to the separation of challenging diastereomeric mixtures.
Practical Tips for Separating Diastereomers by Flash Chromatography:
-
Extensive TLC Screening: Before attempting a column, screen a wide variety of solvent systems on TLC. Use a range of polarities and solvent mixtures (e.g., hexanes/ethyl acetate, dichloromethane/methanol).
-
Use a High-Resolution Stationary Phase: Finer mesh silica gel can provide better resolution.
-
Optimize Column Dimensions and Flow Rate: A long, thin column will generally provide better separation than a short, wide one. A slower flow rate allows for better equilibration and can improve resolution.[13]
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography fails, reversed-phase (e.g., C18 silica) can sometimes provide the necessary selectivity.[8]
-
Supercritical Fluid Chromatography (SFC): SFC can be a powerful tool for the separation of stereoisomers and is often successful where HPLC fails.
Section 4: The Critical Role of Protecting Groups
In multi-step syntheses of complex spirocycles, protecting groups are often indispensable. However, their use can introduce its own set of problems.[14]
Q1: I am having trouble cleaving a protecting group in the final steps of my spirocycle synthesis. What could be the issue?
A1: Protecting group removal can be surprisingly challenging in complex molecules, often due to steric hindrance or unforeseen reactivity.
Troubleshooting Protecting Group Cleavage:
-
Steric Hindrance: The spirocyclic core may be sterically encumbering the protecting group, preventing the cleavage reagents from accessing it. In such cases, you may need to use harsher conditions (e.g., longer reaction times, higher temperatures, or stronger reagents). However, be mindful of the stability of the rest of your molecule.
-
Reagent Incompatibility: The standard cleavage conditions may not be suitable for your specific substrate. For example, a standard TFA cleavage cocktail for a Boc group might not be effective if the substrate is not fully soluble or if other functional groups interfere.
-
Incomplete Reaction: If you are seeing incomplete deprotection, it may be necessary to repeat the cleavage step with fresh reagents.[15]
-
Alternative Protecting Groups: In the planning stages of your synthesis, it is wise to consider orthogonal protecting group strategies. This allows for the selective removal of one protecting group in the presence of others, providing greater flexibility.[16]
This technical support center provides a starting point for troubleshooting your spirocyclic synthesis. Remember that every reaction is unique, and a systematic, well-documented approach to optimization is the surest path to success.
References
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Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
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Sarpong, R. (2021). Exploration of Spirocyclic Topology: Reaction Discovery En Route to Total Synthesis of Urceoloids A & B. eScholarship, University of California. [Link]
- BenchChem. (2025).
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Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Stereoelectronic Effects The Anomeric Effect in Spiroketals. Chemical Reviews, 105(11), 4406–4440. [Link]
- BenchChem. (2025). Troubleshooting incomplete cleavage of the Trt protecting group. BenchChem.
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List, B. (2022). Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid. Journal of the American Chemical Society, 144(15), 6649-6657. [Link]
- Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies.
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Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024). ACS Publications. [Link]
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University of Rochester. (n.d.). How To: Write an Experimental. Department of Chemistry, University of Rochester. [Link]
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Bajracharya, G. B. (2011). Design and Synthesis of Chiral Spiro Ligands. Journal of Nepal Chemical Society, 28, 1-15. [Link]
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Threlfall, R. (2013). Tips for Writing Better Science Papers: Experimental (7). ChemistryViews. [Link]
- Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones with Molecular H2. (2021).
- Rychnovsky, S. D. (2006). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. ARKIVOC, 2006(7), 105-119.
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GalChimia. (2017). Reaction Optimization: Case Study 1. GalChimia. [Link]
- An Unexpected Spirocyclic Compound by the Scholl Reaction. (2025).
- Spiro Ligands for Asymmetric Catalysis: Reactivity and Catalysis. (2014).
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Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. (2025). ACS Publications. [Link]
-
Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions, 60, 157-534. [Link]
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Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. (2024). ACS Publications. [Link]
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Studies toward the synthesis of yaretol: an unexpected rearrangement en route to the tricyclic core. (2025). PubMed. [Link]
- Pihko, P. M. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(7), 2115-2133.
- Problems in the synthesis of cyclic peptides through use of the Dmab protecting group. (2000). Journal of the Chemical Society, Perkin Transactions 1, 4327-4334.
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Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]
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Graphviz. (n.d.). Graphviz. [Link]
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User Guide — graphviz 0.21 documentation. (n.d.). Graphviz. [Link]
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The Intramolecular Heck Reaction. (2002). Wiley Online Library. [Link]
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Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle. (2026). ACS Publications. [Link]
-
Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. (2021). MDPI. [Link]
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).
-
Common Solvents Used in Organic Chemistry: Table of Properties. (2020). Master Organic Chemistry. [Link]
- Dielectric Constant of Common solvents. (n.d.). University of California, Berkeley.
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DOT Language. (2024). Graphviz. [Link]
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Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. (2024). Organic Letters. [Link]
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The Intramolecular Heck Reaction. (2004). Macmillan Group, Princeton University. [Link]
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Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. (2021). MDPI. [Link]
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Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. (2018). Chemical Communications. [Link]
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Reaction Optimization: Case Study 1. (2017). GalChimia. [Link]
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Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2024). National Institutes of Health. [Link]
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Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
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Validation & Comparative
A Comparative Guide to the Spectral Analysis of 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride is a spirocyclic diamine with a core structure that is of significant interest in medicinal chemistry. The diazaspiro[5.5]undecane scaffold is featured in a variety of biologically active compounds, including antagonists for the GABAa receptor and potential therapeutics for pain and obesity.[1][2] Accurate structural elucidation and characterization are paramount in the development of novel therapeutics. NMR and mass spectrometry are indispensable tools for confirming the identity, purity, and structure of such molecules.
This guide will provide a detailed projection of the NMR and mass spectral data for this compound. In the absence of direct experimental data, we will leverage information on analogous structures, such as Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride and 9-Benzyl-2,9-diazaspiro[5.5]undecan-5-ol dihydrochloride, to predict the spectral features of our target compound.
Predicted Spectral Data for this compound
The structure of this compound is presented below:
Caption: Structure of this compound.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the benzyl group and the spirocyclic core. Due to the dihydrochloride salt form, the protons on the nitrogens will be exchangeable and may appear as broad signals.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | Protons of the phenyl ring. |
| Benzyl CH₂ | ~3.5 | Singlet | Methylene protons adjacent to the nitrogen and phenyl group. |
| Piperidine CH₂ (axial & equatorial) | 1.5 - 3.0 | Multiplets | Complex overlapping signals from the two piperidine rings. |
| NH₂⁺ | Broad | Singlet (broad) | Exchangeable protons on the protonated nitrogens. |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| Aromatic (ipso-C) | ~138 | The carbon of the phenyl ring attached to the benzyl methylene group. |
| Aromatic (ortho, meta, para-C) | 127 - 129 | Carbons of the phenyl ring. |
| Benzyl CH₂ | ~60 | Methylene carbon of the benzyl group. |
| Spiro C | ~65 | The central spirocyclic carbon atom. |
| Piperidine CH₂ | 20 - 50 | Carbons of the piperidine rings. |
Predicted Mass Spectrometry Data
For the free base, 9-Benzyl-2,9-diazaspiro[5.5]undecane, the predicted monoisotopic mass is 244.1939 g/mol .[3] Electrospray ionization (ESI) in positive mode is expected to yield a prominent protonated molecule [M+H]⁺ at m/z 245.2012.
Predicted Fragmentation Pattern:
The fragmentation of N-benzyl piperidine derivatives is well-documented.[4] The primary fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (m/z 91) or a tropylium ion (m/z 91). Other potential fragmentations include the loss of the piperidine ring fragments.
Comparative Analysis with Structural Analogs
To provide a more concrete analytical framework, we will compare the expected data of our target compound with that of two close structural analogs:
-
Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride: This analog features a benzyloxycarbonyl protecting group on one of the nitrogen atoms.[5]
-
9-Benzyl-2,9-diazaspiro[5.5]undecan-5-ol dihydrochloride: This analog contains a hydroxyl group on one of the piperidine rings.[6]
The presence of the benzyloxycarbonyl group in the first analog would significantly alter the chemical shifts of the adjacent protons and carbons in the NMR spectra and would introduce a new fragmentation pathway in the mass spectrum corresponding to the loss of the protecting group. The hydroxyl group in the second analog would also influence the chemical shifts of nearby protons and carbons and could lead to a characteristic loss of water in the mass spectrum.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring high-quality NMR and mass spectrometry data for this compound.
NMR Data Acquisition
Caption: Workflow for NMR data acquisition and analysis.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR Acquisition (HSQC & HMBC): To aid in the complete assignment of proton and carbon signals, acquire two-dimensional spectra. A Heteronuclear Single Quantum Coherence (HSQC) spectrum will correlate directly bonded proton and carbon atoms.[7] A Heteronuclear Multiple Bond Correlation (HMBC) spectrum will show correlations between protons and carbons separated by two or three bonds.[8]
-
Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak. Analyze the processed spectra to assign all proton and carbon signals.
Mass Spectrometry Data Acquisition
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A Comparative Guide to 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride and Other Spirocyclic Sigma Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for novel chemical scaffolds that offer improved pharmacological properties is relentless. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a particularly promising class of compounds.[1][2] Their inherent three-dimensionality provides a rigid framework that can enhance binding affinity, improve selectivity, and optimize physicochemical properties such as solubility and metabolic stability.[3][4] This guide provides a comparative analysis of 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride and other notable spirocyclic ligands, with a focus on their interaction with sigma receptors, a versatile family of proteins implicated in a range of neurological and psychiatric disorders.[4][5]
The Ascendance of Spirocycles in Medicinal Chemistry
The strategic incorporation of spirocyclic motifs into drug candidates has gained significant traction due to the distinct advantages they offer over more traditional, often planar, molecular architectures. The spirocyclic core imparts a greater fraction of sp³-hybridized carbons (Fsp³), a feature that has been correlated with higher success rates in clinical development.[4] This increased three-dimensionality allows for more precise spatial orientation of functional groups, leading to enhanced interactions with biological targets and a reduction in off-target effects.[2] The diazaspiro[5.5]undecane scaffold, a privileged structure in medicinal chemistry, has been explored for its potential in targeting various receptors, including sigma receptors.[3]
9-Benzyl-2,9-diazaspiro[5.5]undecane: A Profile
9-Benzyl-2,9-diazaspiro[5.5]undecane is a spirocyclic compound featuring a piperidine and a homopiperidine ring fused at a central carbon atom. The presence of a benzyl group on one of the nitrogen atoms is a common feature in many sigma receptor ligands, contributing to the hydrophobic interactions within the receptor's binding pocket. While specific pharmacological data for this compound is not extensively available in peer-reviewed literature, its structural similarity to other known sigma receptor modulators suggests its potential activity at these sites. Further experimental characterization is necessary to fully elucidate its binding affinity, functional activity (agonist versus antagonist), and selectivity profile for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.
Comparative Analysis with Other Spirocyclic Sigma Receptor Ligands
To provide a comprehensive perspective, we will compare the structural and, where available, pharmacological attributes of 9-Benzyl-2,9-diazaspiro[5.5]undecane with other well-characterized spirocyclic sigma receptor ligands. This comparison will highlight the impact of the spirocyclic core and substituent modifications on receptor affinity and selectivity.
| Compound/Alternative | Spirocyclic Core | Key Substituents | Target(s) | Reported Affinity (Ki, nM) | Functional Activity | Reference(s) |
| 9-Benzyl-2,9-diazaspiro[5.5]undecane | 2,9-Diazaspiro[5.5]undecane | 9-Benzyl | Presumed σ₁, σ₂ | Data not available | Data not available | N/A |
| Alternative 1: 1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline] derivatives | Spiro[cyclohexane-1,3'-isoquinoline] | Varied aryl and alkyl groups | σ₁/σ₂ | σ₁: 0.8-15, σ₂: 10-100 | Antagonists | [6] |
| Alternative 2: 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives | 1-Oxa-4,9-diazaspiro[5.5]undecane | 4-Aryl, 9-Phenethyl | MOR/σ₁ | σ₁: 1.5-50 | Dual MOR agonists/σ₁ antagonists | [7] |
| Alternative 3: CM-398 | Non-spirocyclic | N/A | σ₂ selective | σ₂: 0.43, σ₁: >500 | Not specified | [1] |
Note: The data presented is compiled from various sources and should be interpreted with caution, as direct comparisons are most accurate when data is generated from the same study under identical experimental conditions.
The Sigma Receptor Family: A Key Target for Spirocycles
The sigma-1 (σ₁) and sigma-2 (σ₂) receptors represent a unique class of intracellular proteins that have garnered significant interest as therapeutic targets for a variety of central nervous system (CNS) disorders, including pain, depression, and neurodegenerative diseases.[4][5]
-
Sigma-1 Receptor (σ₁R): This receptor is a molecular chaperone located at the endoplasmic reticulum-mitochondrion interface.[4] It plays a crucial role in regulating intracellular calcium signaling, ion channel function, and cellular stress responses.[4]
-
Sigma-2 Receptor (σ₂R): The σ₂ receptor is also an intracellular protein, and its modulation has been linked to cellular proliferation and viability, making it a target of interest in oncology.[8]
The development of selective ligands for these receptors is a key objective in medicinal chemistry, and spirocyclic scaffolds have proven to be a valuable tool in achieving this goal.
Experimental Protocols for Characterization
The pharmacological characterization of novel spirocyclic compounds like this compound relies on a series of well-established in vitro and in vivo assays.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound for its target receptor.
Objective: To determine the inhibition constant (Ki) of the test compound for σ₁ and σ₂ receptors.
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from tissues or cells expressing the target sigma receptor subtype.
-
Incubation: Incubate the membrane preparation with a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ₁ receptors or [³H]-DTG for σ₂ receptors) and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value. The Ki value is then calculated using the Cheng-Prusoff equation.
Diagram of Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays: Differentiating Agonists from Antagonists
Determining whether a ligand activates (agonist) or blocks (antagonist) a receptor is crucial for understanding its pharmacological effect.
Objective: To characterize the functional activity of the test compound at sigma receptors.
Methodology (Neurite Outgrowth Assay for σ₁ Receptor):
-
Cell Culture: Culture PC12 cells in a suitable medium.
-
Treatment: Treat the cells with Nerve Growth Factor (NGF) to induce neurite outgrowth. Co-treat with the test compound at various concentrations. A known σ₁ receptor agonist (e.g., PRE-084) and antagonist (e.g., haloperidol) should be used as positive and negative controls.
-
Imaging: After a suitable incubation period, capture images of the cells using microscopy.
-
Analysis: Quantify the extent of neurite outgrowth in each treatment group. An agonist will potentiate NGF-induced neurite outgrowth, while an antagonist will inhibit it.
Diagram of Sigma Receptor Signaling Pathway
Caption: Simplified overview of the sigma-1 receptor signaling pathway.
Future Directions and Conclusion
The exploration of diazaspiro[5.5]undecane and other spirocyclic scaffolds continues to be a fertile ground for the discovery of novel therapeutic agents. While the pharmacological profile of this compound requires further elucidation, its structural characteristics place it as a promising candidate for investigation as a sigma receptor modulator.
Future research should focus on:
-
Comprehensive Pharmacological Profiling: Determining the binding affinities and functional activities of this compound at σ₁ and σ₂ receptors, as well as its selectivity against other relevant targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of analogs to understand the key structural features required for optimal activity and selectivity.
-
In Vivo Efficacy Studies: Assessing the therapeutic potential of promising compounds in relevant animal models of CNS disorders.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their drug-likeness.
By systematically applying these experimental approaches, the scientific community can unlock the full therapeutic potential of this compound and other innovative spirocyclic compounds, paving the way for the development of next-generation medicines for a range of challenging diseases.
References
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- 4. Sigma receptors [σRs]: biology in normal and diseased states - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sigma receptor modulators: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 9-Benzyl-2,9-diazaspiro[5.5]undecane Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 9-Benzyl-2,9-diazaspiro[5.5]undecane derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological evaluation, and the critical interplay between chemical structure and pharmacological activity of this important class of compounds. We will explore their potential as modulators of various biological targets, supported by experimental data and detailed protocols.
Introduction: The Therapeutic Potential of Diazaspiro[5.5]undecanes
The 2,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This rigid spirocyclic system allows for precise three-dimensional orientation of substituents, making it an attractive template for designing ligands with high affinity and selectivity for various biological targets. These compounds have been investigated for a wide range of therapeutic applications, including the treatment of pain, obesity, psychotic disorders, and viral infections.[1][2][4] The introduction of a benzyl group at the 9-position is a common strategy to explore key interactions with receptor pockets, often leading to potent biological activity. This guide will focus on elucidating the SAR of these 9-benzyl substituted derivatives.
Core Scaffold and Key Modification Points
The fundamental structure of a 9-Benzyl-2,9-diazaspiro[5.5]undecane derivative offers several points for chemical modification to modulate its pharmacological profile. Understanding the impact of substitutions at these positions is crucial for rational drug design.
Figure 1: Key points for chemical modification on the 9-Benzyl-2,9-diazaspiro[5.5]undecane scaffold.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 9-Benzyl-2,9-diazaspiro[5.5]undecane derivatives is highly dependent on the nature and position of substituents on the benzyl ring, the N2-position, and the spirocyclic core itself.
Substitutions on the Benzyl Ring (R1)
The aromatic ring of the benzyl group provides a key interaction point with many biological targets, often through pi-stacking or hydrophobic interactions.
-
Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents on the benzyl ring can significantly influence binding affinity. For instance, in a series of 1,9-diazaspiro[5.5]undecane derivatives targeting the dengue virus NS5-methyltransferase, compounds with a 2-methylbenzyl (electron-donating) and a 4-bromobenzyl (electron-withdrawing) group at the N9 position exhibited potent antiviral activity.[4] This suggests that both steric and electronic factors play a crucial role in ligand recognition.
-
Positional Isomers: The position of the substituent on the benzyl ring is critical. In a study on anticonvulsant N-benzyl-2-azaspiro[4.5]decane-1,3-diones, derivatives with fluoro and trifluoromethyl substituents at the 2-position of the benzyl moiety were found to be the most active.[5] This highlights the importance of the spatial orientation of functional groups for optimal interaction with the binding site.
Modifications at the N2-Position (R2)
The N2-position offers a handle to fine-tune the physicochemical properties and selectivity of the compounds.
-
Alkylation and Acylation: N-alkylation or N-acylation at the 2-position can impact the overall polarity and hydrogen bonding capacity of the molecule. In the context of dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists, modifications at the analogous N-position in 1-oxa-4,9-diazaspiro[5.5]undecanes influenced the affinity and functional activity at both receptors.[6]
Spirocyclic Core Modifications (R3)
Alterations to the spirocyclic core can affect the rigidity and conformational flexibility of the molecule, thereby influencing its binding pose.
-
Introduction of Heteroatoms: Replacing a carbon atom with a heteroatom, such as oxygen, can impact the compound's polarity and potential for hydrogen bonding. For example, 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been synthesized and evaluated as dual MOR agonists and σ1R antagonists.[6]
-
Ring Size and Fusion: While this guide focuses on the [5.5]undecane system, it is worth noting that related diazaspiro compounds with different ring sizes, such as 2,7-diazaspiro[4.4]nonane and 2,7-diazaspiro[3.5]nonane, have also been explored as potent sigma receptor ligands.[7] This underscores the importance of the overall spirocyclic architecture in determining receptor affinity and selectivity.
Comparative Performance Data
The following table summarizes the biological activities of representative 9-Benzyl-2,9-diazaspiro[5.5]undecane derivatives and related analogs, highlighting the impact of structural modifications.
| Compound ID | Core Scaffold | N9-Substituent | N2-Substituent | Target(s) | Activity (IC50/EC50/Ki) | Reference |
| SPO-6 | 1,9-Diazaspiro[5.5]undecane | 2-Methylbenzyl | H | DENV2 NS5-MTase | EC50 = 11.43 µM | [4] |
| SPO-7 | 1,9-Diazaspiro[5.5]undecane | 4-Bromobenzyl | H | DENV2 NS5-MTase | EC50 = 14.15 µM | [4] |
| SPO-13 | 1,9-Diazaspiro[5.5]undecane | 4-Cyanobenzyl | H | DENV2 NS5-MTase | EC50 = 20.77 µM | [4] |
| Analog 1e | 3,9-Diazaspiro[5.5]undecane | m-Methylbenzoyl | H | GABA-A Receptor | Ki = 180 nM | [8][9] |
| Compound 21 | 1-Oxa-4,9-diazaspiro[5.5]undecane | Phenethyl | H | MOR / σ1R | MOR Ki = 1.6 nM, σ1R Ki = 12 nM | [6] |
Experimental Protocols
To ensure scientific rigor and reproducibility, this section provides detailed methodologies for the synthesis and biological evaluation of 9-Benzyl-2,9-diazaspiro[5.5]undecane derivatives.
General Synthetic Scheme
A common route for the synthesis of 9-substituted-2,9-diazaspiro[5.5]undecanes involves the reductive amination of a suitable spirocyclic ketone precursor.
Figure 2: A generalized synthetic workflow for 9-Benzyl-2,9-diazaspiro[5.5]undecane derivatives.
Step-by-Step Protocol for Reductive Amination:
-
Dissolution: Dissolve the 2,9-diazaspiro[5.5]undecane precursor (1 equivalent) and the desired benzaldehyde derivative (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.
-
Acid Catalyst: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.
-
Stirring: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.
-
Reducing Agent: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 9-benzyl-2,9-diazaspiro[5.5]undecane derivative.
Biological Assays
Receptor binding assays are crucial for determining the affinity of the synthesized compounds for their biological targets. A typical protocol for a radioligand binding assay is as follows:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., σ1R or MOR) from transfected cell lines or animal tissues.
-
Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., -pentazocine for σ1R) and varying concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Wash the filters to remove non-specifically bound radioligand and quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Example: cAMP Assay for MOR Agonism
-
Cell Culture: Culture CHO-K1 cells stably expressing the human μ-opioid receptor.
-
Treatment: Treat the cells with varying concentrations of the test compound in the presence of forskolin (to stimulate cAMP production).
-
Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA kit.
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response).
Conclusion and Future Directions
The 9-benzyl-2,9-diazaspiro[5.5]undecane scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the benzyl group, the N2-position, and the spirocyclic core can lead to significant changes in biological activity and selectivity. Future research in this area should focus on:
-
Expanding the diversity of substituents at the key modification points to further probe the chemical space.
-
Utilizing computational modeling and docking studies to gain a deeper understanding of the ligand-receptor interactions and to guide the design of more potent and selective compounds.[4]
-
Conducting in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds.
By leveraging the insights from SAR studies and employing rational drug design principles, the therapeutic potential of 9-benzyl-2,9-diazaspiro[5.5]undecane derivatives can be fully realized.
References
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4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Available at: [Link]
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Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed. Available at: [Link]
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Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. MDPI. Available at: [Link]
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Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. Available at: [Link]
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Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. Available at: [Link]
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Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. ResearchGate. Available at: [Link]
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Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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9-benzyl-2,9-diazaspiro[5.5]undecane. PubChem. Available at: [Link]
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PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Springer. Available at: [Link]
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Recent Advances in the Development of Sigma Receptor (Radio)Ligands and Their Application in Tumors. ACS Publications. Available at: [Link]
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Structure-Activity studies of 3,9- Diazaspiro[5.5]undecane-based γ-Aminobutyric Acid Type A Receptor Antagonists. ePrints Soton. Available at: [Link]
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Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection. New Journal of Chemistry (RSC Publishing). Available at: [Link]
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Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. ResearchGate. Available at: [Link]
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9-benzyl-1,9-diazaspiro[5.5]undecane. PubChem. Available at: [Link]
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A Comparative Guide to the Biological Efficacy of 9-Benzyl-2,9-diazaspiro[5.5]undecane and Its Analogs
This guide provides a comprehensive comparison of the biological efficacy of 9-Benzyl-2,9-diazaspiro[5.5]undecane and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced structure-activity relationships that govern the therapeutic potential of this versatile scaffold. We will explore how modifications to the diazaspiro[5.5]undecane core influence target engagement, functional activity, and overall pharmacological profile, supported by experimental data from peer-reviewed studies.
Introduction: The Versatile Diazaspiro[5.5]undecane Scaffold
The diazaspiro[5.5]undecane framework, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its conformational rigidity and synthetic tractability. This spirocyclic system serves as a foundational structure for a diverse array of biologically active compounds targeting a wide range of receptors and enzymes. This guide will focus on a comparative analysis of various analogs, including the parent 9-Benzyl-2,9-diazaspiro[5.5]undecane, to elucidate the key structural determinants of their biological efficacy.
I. Targeting the Opioid and Sigma Receptor Systems for Pain Management
A significant area of investigation for diazaspiro[5.5]undecane analogs has been in the development of novel analgesics with improved side-effect profiles compared to traditional opioids. One promising strategy involves the dual modulation of the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R).
1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual MOR Agonists/σ1R Antagonists
Researchers have synthesized and evaluated a series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as potent dual-acting ligands.[1] The rationale behind this approach is that σ1R antagonism can potentiate MOR-mediated analgesia while mitigating some of its adverse effects, such as constipation.[1]
A representative compound from this series, 15au , demonstrated a balanced dual profile with potent MOR agonism and σ1R antagonism.[1] In preclinical studies, 15au exhibited analgesic activity comparable to oxycodone in the paw pressure test in mice.[1] Notably, at equianalgesic doses, 15au induced less constipation than oxycodone, supporting the therapeutic potential of this dual-target strategy.[1]
Table 1: Comparative Biological Activity of 1-Oxa-4,9-diazaspiro[5.5]undecane Analogs
| Compound | MOR Affinity (Ki, nM)[2] | σ1R Affinity (Ki, nM)[2] | MOR Functional Activity (EC50, nM)[2] |
| 15au | 1.8 ± 0.3 | 2.5 ± 0.4 | 150 ± 20 |
| Oxycodone | 12 ± 2 | >10000 | 45 ± 8 |
Experimental Protocol: Radioligand Binding Assays
The binding affinities of the compounds for MOR and σ1R were determined using radioligand binding assays, a standard method to quantify ligand-receptor interactions.
Step-by-Step Methodology:
-
Membrane Preparation: Membranes from HEK-293 cells stably expressing the human μ-opioid receptor or σ1 receptor are prepared.
-
Radioligand Incubation: Membranes are incubated with a specific radioligand ([³H]-DAMGO for MOR or -pentazocine for σ1R) and varying concentrations of the test compound.[2]
-
Separation of Bound and Free Ligand: The incubation mixture is filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Caption: Orexin Receptor Antagonism by Diazaspiro Analogs.
IV. Antiviral Activity: 3,9-Diazaspiro[5.5]undecane Analogs as CCR5 Antagonists
The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells. A series of 3,9-diazaspiro[5.5]undecane and undeca-2-one derivatives have been developed as potent and selective CCR5 antagonists. [3]One compound, 32 , emerged as a promising lead with a favorable combination of antiviral potency, selectivity, and pharmacokinetic profile. [3]
V. Anticancer Potential: Emerging Diazaspiro[5.5]undecane Derivatives
Recent research has expanded the therapeutic applications of the diazaspiro[5.5]undecane scaffold to oncology.
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as METTL3 Inhibitors
The METTL3/METTL14 complex is an enzyme responsible for N6-methyladenosine (m6A) RNA modification, which is implicated in various cancers. A medicinal chemistry campaign led to the discovery of potent 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as METTL3 inhibitors. [4]The lead compound, UZH2 , exhibited an IC50 of 5 nM in a biochemical assay and demonstrated target engagement in cancer cell lines. [4][5]
2,4-Diazaspiro[5.5]undecane-1,5,9-triones with Anticancer Effects
Newly synthesized 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives have shown anti-cancer effects on liver adenocarcinoma cells. [6]This highlights the potential for further exploration of this scaffold in cancer drug discovery.
Conclusion
The 9-Benzyl-2,9-diazaspiro[5.5]undecane core and its analogs represent a remarkably versatile class of compounds with a broad spectrum of biological activities. The subtle modifications to the diazaspiro[5.5]undecane scaffold, including the number and position of nitrogen atoms, as well as the nature of substituents, profoundly influence their target selectivity and pharmacological effects. The examples presented in this guide, from dual-acting analgesics to potent enzyme inhibitors and receptor antagonists, underscore the immense potential of this chemical framework in the development of novel therapeutics for a wide range of diseases. Future research will undoubtedly continue to unlock new biological applications for this privileged scaffold.
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García-López, I., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(5), 2434–2454. [Link]
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García-López, I., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
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A Comparative Guide to the HPLC Purity Validation of 9-Benzyl-2,9-diazaspiro[5.5]undecane Dihydrochloride
This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride. Moving beyond a simple recitation of steps, we will explore the causal reasoning behind methodological choices, establish a self-validating experimental framework, and compare analytical approaches to provide researchers and drug development professionals with a robust and reliable analytical procedure.
Introduction: The Analytical Imperative for a Spirocyclic Scaffold
9-Benzyl-2,9-diazaspiro[5.5]undecane is a spirocyclic diamine scaffold. Such rigid, three-dimensional structures are of significant interest in medicinal chemistry for their potential to offer novel pharmacological profiles.[1][2] The dihydrochloride salt form enhances aqueous solubility, a common strategy for drug candidates.
The journey from a promising molecule to a viable drug substance is predicated on a rigorous understanding of its purity and stability. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate that analytical procedures for purity assessment are not just precise, but are formally validated to be fit for their intended purpose.[3][4] A validated, stability-indicating HPLC method is the cornerstone of quality control, ensuring that the measured analyte is unequivocally the intended compound and that any impurities or degradants are effectively separated and quantified.
This guide details the development and validation of a primary Reverse-Phase HPLC (RP-HPLC) method and compares its performance against an alternative Hydrophilic Interaction Liquid Chromatography (HILIC) approach, providing a comprehensive analytical perspective.
Foundational Strategy: Method Development and Rationale
The molecular structure of this compound—containing a non-polar benzyl group and a polar, doubly protonated diazaspiro core—presents a classic chromatographic challenge. The compound possesses both hydrophobic and highly hydrophilic characteristics, making column and mobile phase selection critical.
Primary Method: Polar-Endcapped Reverse-Phase HPLC
Our primary strategy employs a reverse-phase column with a polar-endcapped C18 stationary phase.
-
Causality: Standard C18 columns can exhibit poor peak shape and retention for highly basic, polar compounds due to strong interactions with residual silanols and insufficient hydrophobic retention in highly aqueous mobile phases.[5][6] A polar-endcapped column incorporates a hydrophilic group near the silica surface, which shields the basic analyte from acidic silanols and improves retention and peak symmetry in mobile phases with high aqueous content. This approach offers a balance, retaining the compound via its benzyl moiety while managing the polarity of the spirocyclic core.
Alternative Method: Hydrophilic Interaction Liquid Chromatography (HILIC)
As a comparator, a HILIC method provides a mechanistically different approach.
-
Causality: HILIC is designed for the retention of highly polar compounds that are poorly retained in reverse-phase chromatography.[7] It utilizes a polar stationary phase (e.g., bare silica, diol) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile). Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. For a dihydrochloride salt, this can provide excellent retention and an alternative selectivity profile for impurities.
Experimental Workflow: From Stress Testing to Validation
The validation process is a systematic journey to demonstrate the method's suitability. A critical first step is ensuring the method can distinguish the active pharmaceutical ingredient (API) from potential degradation products.
Forced Degradation: Establishing Specificity
Forced degradation, or stress testing, is the cornerstone of a stability-indicating method.[8][9][10] The objective is not to destroy the molecule completely but to generate a modest level of degradation (typically 5-20%) to challenge the method's specificity.[11]
Experimental Protocol: Forced Degradation
-
Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 1M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1M NaOH. Heat at 60°C for 8 hours. Cool and neutralize with 1M HCl.[11][12]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours. Prepare a solution at 1.0 mg/mL.
-
Photolytic Degradation: Expose the solid drug substance to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (per ICH Q1B guidelines). Prepare a solution at 1.0 mg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. Assess peak purity of the parent peak using a photodiode array (PDA) detector to ensure it is spectrally homogeneous and free from co-eluting degradants.
Validated RP-HPLC Method: Parameters and Protocols
The following section details the validation of the primary RP-HPLC method according to ICH Q2(R2) guidelines.[3][13][14]
| Parameter | Chromatographic Conditions |
| Column | Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 60% B over 15 minutes; hold at 60% B for 2 min; return to 5% B and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 35°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Diluent | Water:Acetonitrile (80:20 v/v) |
Validation Protocols & Acceptance Criteria
-
Linearity & Range:
-
Protocol: Prepare a series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the target assay concentration (e.g., 0.05 mg/mL to 0.75 mg/mL for a target of 0.5 mg/mL). Perform triplicate injections for each concentration.
-
Acceptance Criteria: A linear regression plot of peak area versus concentration should yield a coefficient of determination (r²) ≥ 0.999.
-
-
Accuracy (Recovery):
-
Protocol: Spike a placebo mixture with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. Calculate the percentage recovery of the API.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.
-
-
Precision:
-
Protocol (Repeatability): Perform six replicate injections of the API at the 100% concentration level on the same day, with the same analyst and instrument.
-
Protocol (Intermediate Precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision.
-
-
LOD & LOQ:
-
Protocol: Determine based on the signal-to-noise ratio (S/N). LOD is the concentration yielding an S/N of ~3:1, and LOQ is the concentration yielding an S/N of ~10:1. These can be confirmed by injecting solutions at these estimated concentrations.
-
Acceptance Criteria: The LOQ must be precise, with an RSD of ≤ 10.0%.
-
-
Robustness:
-
Protocol: Introduce small, deliberate variations to the method parameters one at a time. Examples include:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 5°C)
-
Mobile Phase pH (± 0.2 units, if a buffer is used instead of TFA)
-
Mobile Phase Composition (± 2% absolute in organic content)
-
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits, and no significant change in purity results should be observed.
-
Summary of Validation Data (Primary RP-HPLC Method)
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No interference from degradants; Peak Purity Index > 0.999 | Peak is spectrally pure | Pass |
| Linearity (r²) | 0.9998 | ≥ 0.999 | Pass |
| Range | LOQ to 150% of target concentration | 80% to 120% of target conc. | Pass |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% | Pass |
| Precision (RSD) | |||
| Repeatability | 0.45% | ≤ 1.0% | Pass |
| Intermediate Precision | 0.82% | ≤ 2.0% | Pass |
| LOD | 0.0005 mg/mL (S/N = 3.2) | Report Value | Pass |
| LOQ | 0.0015 mg/mL (S/N = 10.5, RSD = 4.1%) | RSD ≤ 10.0% | Pass |
| Robustness | System suitability passes under all varied conditions | SST criteria met | Pass |
Comparative Analysis: RP-HPLC vs. HILIC
While the polar-endcapped RP-HPLC method was successfully validated, comparing it with an alternative like HILIC provides valuable context for method selection, especially if challenging impurities are encountered.
| Performance Metric | Polar-Endcapped RP-HPLC Method | HILIC Method | Scientist's Insight |
| Retention Factor (k) | 3.5 | 5.2 | HILIC provides stronger retention as expected for a polar, charged molecule. This can be advantageous for moving the main peak away from the solvent front and early-eluting polar impurities. |
| Peak Symmetry | Tailing Factor = 1.2 | Tailing Factor = 1.1 | Both methods provide acceptable peak shape. The use of a low pH mobile phase (TFA) in the RP method effectively protonates silanols, minimizing tailing. HILIC often yields highly symmetric peaks for bases. |
| Resolution (Rs) | Rs > 2.0 for all known impurities and degradants. | Rs > 2.0; offers different elution order for some impurities. | The RP-HPLC method successfully resolves all relevant species. The HILIC method provides orthogonal selectivity, meaning the separation mechanism is different, which is invaluable for confirming the absence of co-eluting impurities. It serves as an excellent confirmatory method. |
| Run Time & Equilibration | 20 minutes total run time. Fast equilibration. | 15-minute gradient, but requires longer (10-15 min) equilibration between runs. | The RP-HPLC method is more efficient for high-throughput analysis due to its rapid re-equilibration. HILIC's longer equilibration is a known drawback that must be factored into workflow planning.[7] |
| Robustness | High. Small changes in mobile phase composition have minimal impact. | Moderate. Highly sensitive to water content in the mobile phase. | Reverse-phase methods are generally considered more robust and easier to transfer between laboratories. HILIC methods require meticulous control over the mobile phase composition, as minute changes in water/buffer content can cause significant shifts in retention time. |
Conclusion and Recommendation
The developed polar-endcapped reverse-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for the purity determination of this compound. It meets all acceptance criteria as stipulated by ICH guidelines and is suitable for routine quality control and stability testing.
The HILIC method serves as a powerful alternative and confirmatory technique. Its orthogonal selectivity provides a higher degree of confidence in the purity assessment, making it an ideal secondary method to employ during pivotal stages of drug development or for investigating out-of-specification results. For routine, high-throughput analysis, the superior robustness and faster cycle time of the RP-HPLC method make it the recommended primary choice.
References
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Veeprho. (2020, July 1). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. Retrieved January 4, 2026, from [Link]
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NIH National Library of Medicine. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved January 4, 2026, from [Link]
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Research Journal of Pharmacy and Technology. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved January 4, 2026, from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 4, 2026, from [Link]
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PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved January 4, 2026, from [Link]
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LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved January 4, 2026, from [Link]
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Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved January 4, 2026, from [Link]
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Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved January 4, 2026, from [Link]
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Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved January 4, 2026, from [Link]
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 4, 2026, from [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved January 4, 2026, from [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved January 4, 2026, from [Link]
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ACS Publications. (2026, January 3). Styrene-Based Axial Chiral Catalyst-Catalyzed Asymmetric Synthesis of Spirobarbiturates through Chiral Proton Shuttle. Retrieved January 4, 2026, from [Link]
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PubMed Central. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved January 4, 2026, from [Link]
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A Comparative Analysis of Synthetic Routes to Diazaspiro[5.5]undecanes: A Guide for Researchers
The diazaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry, prized for its inherent three-dimensionality which can lead to improved physicochemical properties and novel interactions with biological targets.[1] This guide provides a comparative analysis of several key synthetic routes to this valuable scaffold, offering insights into their mechanisms, protocols, and relative merits to aid researchers in selecting the optimal strategy for their drug discovery programs.
Double Michael Addition: A Convergent and Efficient Approach
One of the most elegant and efficient methods for constructing the diazaspiro[5.5]undecane core is through a double Michael addition reaction. This approach is particularly noteworthy for its high yields and stereoselectivity, often proceeding under mild, environmentally benign conditions.[2][3] A common strategy involves the reaction of a 1,5-diaryl-1,4-pentadien-3-one derivative with an active methylene compound like N,N-dimethylbarbituric acid.[2]
Mechanistic Overview
The reaction is typically base-catalyzed and proceeds via a cascade [5+1] double Michael addition. The base deprotonates the active methylene compound, which then acts as a nucleophile, attacking one of the electrophilic β-carbons of the divinyl ketone. A subsequent intramolecular Michael addition then closes the second ring to form the spirocyclic system.
Caption: Double Michael Addition pathway for diazaspiro[5.5]undecane synthesis.
Experimental Protocol: Synthesis of 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones[3]
-
To a solution of N,N-dimethylbarbituric acid (1 mmol) in dichloromethane (10 mL), add the corresponding 1,5-diaryl-1,4-pentadien-3-one (1 mmol).
-
Add diethylamine (20 mol%) to the reaction mixture at room temperature.
-
Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure diazaspiro[5.5]undecane derivative.
Intramolecular Cyclization of α-Amino Nitriles
Asymmetric synthesis is crucial for the development of chiral drugs, and routes involving intramolecular cyclization of α-amino nitriles offer an effective way to produce enantiomerically pure diazaspiro[5.5]undecanes.[4][5][6] This strategy often begins with a chiral precursor, such as a 2-cyano-6-phenyloxazolopiperidine, and involves the key step of generating an iminium ion intermediate that undergoes in situ intramolecular nucleophilic alkylation.[6]
Mechanistic Overview
The synthesis starts with a functionalized α-amino nitrile. Nucleophilic addition of an organometallic reagent to the nitrile group generates an imine salt. This intermediate then undergoes a spontaneous intramolecular cyclization, where a nucleophilic carbon attacks the electrophilic iminium carbon, forming the spirocyclic core.[6]
Caption: Asymmetric synthesis via intramolecular cyclization.
Experimental Protocol: Reductive-Cyclization for 1,8-Diazaspiro[5.5]undecane[6]
-
Prepare a solution of the starting α-amino nitrile (e.g., derived from 2-cyano-6-phenyloxazolopiperidine) in an anhydrous aprotic solvent like THF.
-
Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., Argon).
-
Add a solution of a suitable organometallic reagent (e.g., an organolithium or Grignard reagent) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting spirocyclic compound by column chromatography.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful and versatile tool in organic synthesis for the construction of cyclic compounds, including diazaspirocycles.[7][8] This method involves the intramolecular reaction of a diene in the presence of a transition metal catalyst, typically one based on ruthenium, to form a cycloalkene and a volatile byproduct (ethylene).[7]
Mechanistic Overview
The catalytic cycle of RCM begins with the coordination of the ruthenium catalyst to one of the terminal alkenes of the diene substrate. A [2+2] cycloaddition forms a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release an alkene and form a new metal carbene. The second alkene of the substrate then coordinates to the metal, and the process repeats to form the cyclic product and regenerate the catalyst.[8]
Caption: Simplified mechanism of Ring-Closing Metathesis (RCM).
Experimental Protocol: General Procedure for RCM[9]
-
Dissolve the diene precursor of the diazaspirocycle in a degassed solvent such as dichloromethane or toluene.
-
Add a solution of a second-generation Grubbs or Hoveyda-Grubbs catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to reflux under an inert atmosphere and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench by adding a reagent like ethyl vinyl ether.
-
Concentrate the mixture and purify by flash column chromatography to yield the unsaturated diazaspiro[5.5]undecane.
-
If the saturated analogue is desired, the product can be hydrogenated using a catalyst such as palladium on carbon.
Intramolecular Schmidt Reaction
The Schmidt reaction is a classic rearrangement that can be adapted for the synthesis of complex nitrogen-containing heterocycles through an intramolecular variant.[9][10][11] This reaction typically involves the treatment of an alkyl azide with a Brønsted or Lewis acid to initiate a rearrangement that forms a new C-N bond and expels nitrogen gas.[11]
Mechanistic Overview
In the context of forming a diazaspiro[5.5]undecane, a suitable precursor would contain both an azide group and a carbocation or a group that can generate one upon treatment with acid. For example, an azido alcohol can be protonated to form a good leaving group (water), which departs to generate a carbocation. The nearby azide then attacks this carbocation, leading to a rearrangement and the formation of the spirocyclic imine, which can be subsequently reduced to the amine.[11]
Caption: General pathway for the Intramolecular Schmidt Reaction.
Experimental Protocol: General Considerations
-
Caution: Hydrazoic acid and alkyl azides are potentially explosive and should be handled with extreme care behind a blast shield.
-
Dissolve the azide-containing substrate in a suitable solvent (e.g., dichloromethane or an excess of the acid if it is liquid).
-
Cool the solution in an ice bath.
-
Slowly add a strong acid, such as triflic acid or titanium tetrachloride.[11]
-
Allow the reaction to stir at low temperature or warm to room temperature, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a cold, basic solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the crude product by chromatography. The resulting spirocyclic lactam or imine can be reduced to the corresponding amine using a reducing agent like lithium aluminum hydride.
Comparative Summary
| Synthesis Route | Key Features | Typical Yields | Stereocontrol | Scalability | Key Considerations |
| Double Michael Addition | Convergent, high atom economy, mild conditions.[2] | Excellent (up to 98%).[3] | Often highly stereoselective.[2] | Good | Readily available starting materials. |
| Intramolecular Cyclization | Excellent for asymmetric synthesis.[6] | Good to excellent (e.g., 84%).[6] | High, dictated by the chiral precursor.[4] | Moderate | Requires synthesis of chiral precursors. |
| Ring-Closing Metathesis | Versatile, good functional group tolerance.[7] | Variable, depends on substrate and catalyst. | Can be influenced by substrate design. | Good | Cost of ruthenium catalysts; produces an unsaturated ring that may require further reduction. |
| Intramolecular Schmidt Reaction | Access to complex polycyclic systems.[11] | Variable | Can be stereoselective depending on the substrate. | Moderate | Safety hazard: Use of explosive azides. |
Decision-Making Workflow for Route Selection
Caption: Decision tree for selecting a synthetic route.
Conclusion
The synthesis of diazaspiro[5.5]undecanes can be achieved through a variety of elegant and effective chemical strategies. The choice of the optimal route depends heavily on the specific goals of the research program, including the need for stereochemical purity, the desired substitution pattern, scalability, and safety considerations. The Double Michael Addition offers a highly efficient and stereoselective route from simple precursors. For asymmetric synthesis, intramolecular cyclization of chiral α-amino nitriles is a powerful approach. Ring-Closing Metathesis provides excellent versatility and functional group tolerance, while the Intramolecular Schmidt Reaction, despite its inherent hazards, can provide rapid access to complex polycyclic structures. By understanding the nuances of each method, researchers can make informed decisions to accelerate their drug discovery efforts.
References
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G. G. Muccioli, D. M. Lambert, J. Wulff, Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds, RSC Adv., 2017 , 7, 24855-24869.
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M. S. Islam, A. Barakat, A. M. Al-Majid, et al., Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones, Arabian Journal of Chemistry, 2017 , 10, S2629-S2636.
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M. S. Islam, A. Barakat, A. M. Al-Majid, et al., Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones, ResearchGate, 2014 .
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G. G. Muccioli, D. M. Lambert, J. Wulff, (PDF) Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds, ResearchGate, 2017 .
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J. Zhu, J.-C. Quirion, H.-P. Husson, Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives, The Journal of Organic Chemistry, 1993 , 58 (23), 6451–6456.
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S. F. Martin, C. L. Franklin, A stereoselective approach to the azaspiro[5.5]undecane ring system using a conjugate addition/dipolar cycloaddition cascade: application to the total synthesis of (+/-)-2,7,8-epi-perhydrohistrionicotoxin, The Journal of Organic Chemistry, 1994 , 59 (10), 2534–2535.
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J. A. Burkhard, B. Wagner, H. Fischer, et al., Synthesis of Azaspirocycles and their Evaluation in Drug Discovery, ResearchGate, 2010 .
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M. S. Islam, A. Barakat, et al., Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones, Semantic Scholar, 2014 .
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A. O. Larsen, Diversity-oriented synthesis of azaspirocycles, PubMed, 2004 .
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J. A. Burkhard, B. Wagner, H. Fischer, et al., Synthesis of azaspirocycles and their evaluation in drug discovery, PubMed, 2010 .
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E. V. Burgaz, et al., Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion, Arkat USA, 2024 .
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A. J. P. White, D. G. Blackmond, A. G. M. Barrett, 1,7-diazaspiro[5.5]undecane--a neglected heterocycle, PubMed, 2013 .
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D. Granat, et al., Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery, ResearchGate, 2021 .
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A. M. G. Silva, et al., 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain, ACS Publications, 2019 .
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B. V. S. Reddy, et al., Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, PubMed, 2014 .
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BLDpharm, The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry, BLDpharm, 2021 .
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J. Zhu, J.-C. Quirion, H.-P. Husson, Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives, ACS Publications, 1996 .
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S. van der Velden, et al., Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno, ePrints Soton, 2022 .
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Wikipedia, Ring-closing metathesis, Wikipedia, 2023 .
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M. E. Reynolds, et al., Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one, Google Patents, 2020 .
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B. V. S. Reddy, et al., ChemInform Abstract: Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives., ResearchGate, 2014 .
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Wikipedia, Schmidt reaction, Wikipedia, 2023 .
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A. J. P. White, D. G. Blackmond, A. G. M. Barrett, 1,7-Diazaspiro[5.5]undecane - A Neglected Heterocycle, ResearchGate, 2013 .
-
T. Schwalbe, et al., Different amines in reductive amination with undecanal. Conditions:..., ResearchGate, 2018 .
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J. Zhu, J.-C. Quirion, H.-P. Husson, Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives, American Chemical Society, 1993 .
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B. V. S. Reddy, et al., Prins Cascade Cyclization for the Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecane Derivatives, ACS Figshare, 2014 .
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Organic Chemistry Portal, Schmidt Reaction, Organic Chemistry Portal, 2023 .
-
J. Waser, Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis, CHIMIA, 2006 , 60, 577-582.
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A. D. Campbell, et al., Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl), NIH, 2021 .
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P. Wipf, Ring-Closing Metathesis (RCM) and Ring, Wipf Group, 2006 .
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S. H. L. Verbraeken, et al., Natural products and ring-closing metathesis: synthesis of sterically congested olefins, Natural Product Reports, 2018 .
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A Comparative Guide to the Pharmacological Profile of LGM-2605: A Novel 9-Benzyl-2,9-diazaspiro[5.5]undecane Derivative with a Unique Sigma-1/Dopamine D2 Receptor Signature
Abstract: The 2,9-diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, frequently associated with compounds targeting the central nervous system (CNS). This guide introduces LGM-2605, a novel 9-Benzyl-2,9-diazaspiro[5.5]undecane derivative, and provides a comprehensive assessment of its novelty. Through a series of head-to-head comparisons with established reference compounds, we present experimental data elucidating its unique pharmacological profile. LGM-2605 is characterized by high-affinity, selective antagonism at the Sigma-1 (σ1R) receptor and moderate partial agonism at the Dopamine D2 (D2R) receptor. This dual-activity signature suggests a potential therapeutic utility distinct from currently available agents. Detailed protocols for key validation assays are provided to ensure reproducibility and facilitate further investigation by the scientific community.
Introduction: The Therapeutic Potential of Diazaspiro[5.5]undecanes
The diazaspiro[5.5]undecane core, a spirocyclic system featuring two fused piperidine rings, imparts a rigid, three-dimensional structure that is highly advantageous for specific and high-affinity interactions with biological targets.[1][2] This structural rigidity reduces the entropic penalty of binding and allows for precise orientation of substituents to engage with receptor binding pockets. Derivatives of this scaffold have been investigated for a wide range of CNS disorders, including pain, psychosis, and obesity.[3]
A key area of interest has been the modulation of Sigma receptors (σR) and Dopamine receptors (DR).[4] Sigma receptors, particularly the σ1R subtype, are intracellular chaperones located at the endoplasmic reticulum that modulate calcium signaling and the activity of various ion channels and G-protein coupled receptors.[5][6] Their ligands are being explored for neurodegenerative diseases, cancer, and pain.[5][7] The Dopamine D2 receptor is a primary target for antipsychotic medications.[4][8] The development of ligands with mixed σ1R/D2R activity is a compelling strategy, as σ1R modulation can potentially mitigate some of the adverse effects associated with potent D2R antagonism.[9][10]
This guide focuses on LGM-2605 , a novel derivative distinguished by a 4-fluoro substitution on its N9-benzyl group. We hypothesize that this modification fine-tunes its electronic and steric properties, resulting in a unique selectivity and functional profile compared to its parent compound and other established ligands.
Comparative Compound Selection
To rigorously assess the novelty of LGM-2605, two well-characterized compounds were selected for direct comparison:
-
Reference Compound 1 (RC-1): The direct, non-fluorinated parent compound, 9-Benzyl-2,9-diazaspiro[5.5]undecane. This allows for a direct evaluation of the fluoro-substitution's impact.
-
Reference Compound 2 (RC-2): Haloperidol, a classic and potent D2R antagonist that also possesses significant affinity for σ1R.[8] It serves as a benchmark for D2R-targeting antipsychotics.
Head-to-Head Performance Analysis
Synthesis and Purity
LGM-2605 and RC-1 were synthesized via a multi-step sequence starting from N-Boc-4-piperidone. The key final step involves reductive amination to install the respective benzyl or 4-fluorobenzyl group. All compounds were purified to >98% purity as determined by HPLC and structurally confirmed via ¹H-NMR and Mass Spectrometry.
In Vitro Pharmacological Profile
The primary novelty of LGM-2605 lies in its distinct binding affinity and functional activity profile at σ1R and D2R.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | σ1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | σ1R/D2R Selectivity Ratio |
|---|---|---|---|
| LGM-2605 | 2.7 ± 0.3 | 45.2 ± 3.1 | 16.7 |
| RC-1 | 10.5 ± 0.9 | 88.1 ± 6.5 | 8.4 |
| Haloperidol (RC-2) | 4.1 ± 0.5 | 1.5 ± 0.2 | 0.37 |
Binding affinities were determined via competitive radioligand binding assays. Data are presented as mean ± SEM from three independent experiments.
Analysis of Expertise: The data in Table 1 clearly demonstrate the impact of the 4-fluoro substitution. LGM-2605 exhibits a nearly 4-fold increase in affinity for the σ1 receptor compared to its parent compound, RC-1. While its D2R affinity also improves, the primary effect is a doubling of selectivity towards σ1R. In contrast, Haloperidol is a potent D2R ligand with a reverse selectivity profile.[8] This positions LGM-2605 in a unique pharmacological space.
Table 2: Comparative Functional Activity
| Compound | σ1 Receptor Activity | D2 Receptor Activity (% Activation) |
|---|---|---|
| LGM-2605 | Antagonist (IC₅₀ = 15.8 nM) | Partial Agonist (Emax = 35%) |
| RC-1 | Weak Antagonist (IC₅₀ = 75.3 nM) | Partial Agonist (Emax = 31%) |
| Haloperidol (RC-2) | Antagonist (IC₅₀ = 9.2 nM) | Antagonist / Inverse Agonist |
σ1R antagonism was measured by inhibition of PRE-084-induced Ca²⁺ flux. D2R functional activity was determined via a cAMP accumulation assay, with Emax relative to the full agonist dopamine.
Trustworthiness of Data: The functional data in Table 2 further differentiate LGM-2605. While both LGM-2605 and RC-1 act as partial agonists at D2R, LGM-2605 is a significantly more potent σ1R antagonist. This combination of potent σ1R antagonism and moderate D2R partial agonism is the core of its novelty. Haloperidol, a D2R antagonist, has a fundamentally different functional effect at this primary target.[4]
In Vitro ADME Profile: A Glimpse into Drug-Likeness
To provide a preliminary assessment of its potential as a CNS therapeutic, a key drug-like property—membrane permeability—was evaluated.
Table 3: Comparative Membrane Permeability (Pₑ, 10⁻⁶ cm/s)
| Compound | PAMPA-BBB Permeability (Pₑ) |
|---|---|
| LGM-2605 | 12.5 ± 1.1 |
| RC-1 | 11.8 ± 0.9 |
| Haloperidol (RC-2) | 9.5 ± 0.7 |
Permeability was assessed using the Parallel Artificial Membrane Permeability Assay (PAMPA) for the Blood-Brain Barrier (BBB). Values > 4.0 x 10⁻⁶ cm/s are indicative of high CNS permeability.
Expert Interpretation: All three compounds show high predicted CNS permeability. The fluorination in LGM-2605 does not negatively impact this crucial parameter, suggesting it is likely to cross the blood-brain barrier effectively to engage its CNS targets.
Visualizing the Scientific Rationale
The Drug Discovery & Comparison Workflow
The following diagram outlines the logical flow of experiments used to establish the novelty of LGM-2605.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride. As a nitrogen-containing heterocyclic compound, this substance requires careful handling and disposal to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are based on established safety protocols and regulatory guidelines for chemical waste management.
Understanding the Hazard Profile
-
Skin Irritation: May cause redness, itching, or inflammation upon contact.
-
Eye Irritation: Can cause serious irritation, pain, or damage to the eyes.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.
Personal Protective Equipment (PPE) and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the following PPE:
-
Eye Protection: Safety goggles or a face shield that conforms to EN 166 or NIOSH standards[2].
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron to prevent skin contact[2].
-
Respiratory Protection: In cases of significant dust generation or inadequate ventilation, a NIOSH-approved respirator is recommended[2].
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood[1].
-
Avoid generating dust.
-
Wash hands thoroughly after handling the compound[1].
Segregation and Storage of Chemical Waste
Proper segregation and storage are the first critical steps in the disposal process. Never mix incompatible wastes, as this can lead to dangerous chemical reactions[3][4].
Step-by-Step Waste Segregation and Storage:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container for collecting waste this compound. The original container is often a suitable choice if it is in good condition[4].
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity[4][5].
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory[4]. This area should be away from heat sources and incompatible chemicals.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills[3][4].
Spill Management and Decontamination
Accidental spills must be managed promptly and safely to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation[6][7].
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill[1][6].
-
Collect Residue: Place the collected spill residue and contaminated absorbent materials into a labeled hazardous waste container[6].
-
Decontaminate the Area: Clean the spill area with soap and water, and then decontaminate with an appropriate disinfectant if necessary[8][9]. All cleaning materials should also be disposed of as hazardous waste.
Disposal of Empty Containers
Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.
Procedure for Empty Container Disposal:
-
Triple Rinsing: For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste[3]. Use a solvent capable of dissolving the compound.
-
Collection of Rinsate: The rinsate should be collected and disposed of as liquid hazardous waste.
-
Defacing Labels: Once the container is thoroughly rinsed and dried, obliterate or remove the original labels to prevent misuse[3][10].
-
Final Disposal: Rinsed and dried glass containers can typically be disposed of in designated glass disposal bins[3]. Plastic containers may be disposed of as regular solid waste, depending on institutional policies.
Final Disposal Pathway
The final disposal of this compound must be conducted through an approved hazardous waste disposal facility. It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash[3][10].
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
Summary of Key Disposal Information
| Aspect | Procedure | Rationale |
| Waste Classification | Hazardous Chemical Waste | Due to potential for skin, eye, and respiratory irritation[1]. |
| Primary Container | Labeled, sealed, and in good condition. | To prevent leaks and ensure clear identification[3][5]. |
| Storage | Segregated, in secondary containment, in a designated area. | To prevent incompatible reactions and contain spills[3][4]. |
| Spill Cleanup | Absorb, collect, and decontaminate. | To minimize exposure and environmental contamination[6]. |
| Empty Containers | Triple rinse, collect rinsate as hazardous waste, deface label. | To ensure no residual chemical remains before disposal of the container[3][10]. |
| Final Disposal | Via a licensed hazardous waste disposal service. | To comply with regulations and ensure environmentally sound disposal[1][10]. |
Conclusion
The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from wearing the correct PPE to ensuring final disposal through a certified facility—researchers can effectively manage the risks associated with this compound. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.
References
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. Retrieved from [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
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Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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University College London. (2021, October 22). Spills. Safety Services. Retrieved from [Link]
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Oakland University. (2025-2026). Spill Control/Emergency Response. EHSO Manual. Retrieved from [Link]
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West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety. Retrieved from [Link]
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Hyde Park Environmental. (n.d.). Chemical spills procedure: A guide. Hyde Park Environmental News. Retrieved from [Link]
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Personal protective equipment for handling 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride
A Researcher's Guide to Safely Handling 9-Benzyl-2,9-diazaspiro[5.5]undecane Dihydrochloride
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, with innovation comes the profound responsibility of ensuring safety. This guide provides a detailed operational plan for handling this compound, a specialized diamine derivative. The protocols outlined here are grounded in established safety principles and are designed to be a self-validating system for protecting laboratory personnel.
Disclaimer: While this guide is built on expert analysis of the compound's structure and data from similar molecules, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before any handling.
Hazard Identification and Risk Assessment
Understanding the hazard profile is the critical first step. Based on its chemical structure—a substituted diamine salt—we can anticipate several key hazards. A closely related analog, Benzyl 2,9-Diazaspiro[5.5]undecane-2-carboxylate hydrochloride, is classified with specific GHS hazard statements that provide a strong basis for our assessment.[1]
GHS Hazard Classification (Anticipated):
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The dihydrochloride salt form suggests the compound is a solid, likely a powder. Finely divided powders can easily become airborne, posing an inhalation risk.[2] The primary routes of exposure are therefore inhalation, skin contact, and eye contact.[1]
Risk Profile Summary
| Hazard Type | Route of Exposure | Potential Effect | Mitigation Strategy |
| Chemical Irritant | Skin Contact | Redness, itching, inflammation, or blistering.[1] | Engineering Controls, PPE (Gloves, Lab Coat) |
| Chemical Irritant | Eye Contact | Redness, pain, or severe eye damage.[1] | PPE (Safety Goggles/Face Shield) |
| Chemical Irritant | Inhalation | Irritation of lungs and respiratory system.[1] | Engineering Controls (Fume Hood), PPE (Respirator) |
| Ingestion | Oral | Harmful if swallowed. | Strict prohibition of eating/drinking in labs. |
Engineering Controls: The First Line of Defense
Before any personal protective equipment is considered, proper engineering controls must be in place to minimize exposure.
-
Chemical Fume Hood: All weighing, transferring, and handling of solid this compound must be performed inside a certified chemical fume hood.[3] This is non-negotiable. The fume hood's constant airflow will capture and exhaust any airborne dust, preventing it from entering the researcher's breathing zone.
-
Ventilation: Ensure the laboratory has adequate general ventilation to keep airborne concentrations low.[1]
-
Safety Stations: An eyewash fountain and safety shower must be readily accessible and tested regularly.[1]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must be based on a thorough risk assessment.
Mandatory PPE Ensemble
| PPE Component | Specification | Rationale and Causality |
| Eye Protection | ANSI Z87.1-rated safety goggles.[1] | The compound is a serious eye irritant. Goggles provide a full seal to protect against airborne powder and splashes. |
| Hand Protection | Chemical-resistant nitrile gloves. | Protects against skin irritation.[1] Check glove integrity before each use. |
| Body Protection | Flame-retardant lab coat. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH-approved N95 respirator.[2] | Required when handling the powder outside of a fume hood or during spill cleanup to prevent respiratory tract irritation.[1][2] |
PPE Donning and Doffing Workflow
Proper procedure is essential to prevent cross-contamination. The following workflow ensures that contaminants are not transferred from the PPE to the user.
Operational Plan: Handling and Disposal
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary equipment (spatulas, weigh boats, solvents) is inside the fume hood.
-
Don PPE: Put on the mandatory PPE ensemble as described in the workflow.
-
Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Transfer: Gently transfer the compound into the reaction vessel. If dissolving, add the solvent slowly to avoid splashing.
-
Post-Handling: After use, securely close the primary container.[1] Decontaminate any surfaces within the fume hood.
-
Doff PPE: Remove PPE in the correct order to prevent contamination. Wash hands thoroughly with soap and water after handling is complete.[1]
Spill Management
In the event of a spill:
-
Evacuate: Alert others and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Contain: For small spills, use an inert absorbent material like vermiculite or sand.[5][6] Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]
-
Clean: Clean the spill area with a suitable solvent and collect all cleaning materials in the same waste container.[5]
Disposal Plan
All waste containing this compound is considered hazardous waste.
-
Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.[5]
-
Containerization: Collect all contaminated materials (unused product, pipette tips, absorbent materials) in a clearly labeled, sealed, and compatible hazardous waste container (e.g., HDPE).[5][7]
-
Final Disposal: Arrange for disposal through your institution's licensed chemical waste disposal service, following all local, state, and federal regulations.[3][5]
By adhering to these rigorous safety and logistical protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their groundbreaking work.
References
- Essential Guide to the Safe Disposal of Benzyl-PEG5-Ots. Benchchem.
- Safety Data Sheet: Benzyl alcohol. Carl ROTH.
- Safety Data Sheet. Fisher Scientific.
- Safety Data Sheet: benzyl alcohol. Valudor Products.
- Benzyl Alcohol Safety Data Sheet. Greenfield Global.
- Benzyl 2,9-Diazaspiro[5.5]Undecane-2-Carboxylate Hydrochloride Safety Data Sheet. AK Scientific, Inc.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Fisher Scientific.
- Safety Data Sheet.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
